molecular formula C43H36N4O5 B15554344 5-Tamra-dbco

5-Tamra-dbco

Numéro de catalogue: B15554344
Poids moléculaire: 688.8 g/mol
Clé InChI: HGSBENNUJHFKTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Tamra-dbco is a useful research compound. Its molecular formula is C43H36N4O5 and its molecular weight is 688.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H36N4O5

Poids moléculaire

688.8 g/mol

Nom IUPAC

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C43H36N4O5/c1-45(2)31-16-19-35-38(24-31)51-39-25-32(46(3)4)17-20-36(39)43(35)34-18-15-29(23-33(34)42(50)52-43)41(49)44-22-21-40(48)47-26-30-11-6-5-9-27(30)13-14-28-10-7-8-12-37(28)47/h5-12,15-20,23-25H,21-22,26H2,1-4H3,(H,44,49)

Clé InChI

HGSBENNUJHFKTL-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

5-TAMRA-DBCO: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-TAMRA-DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its core properties, experimental applications, and the underlying chemical principles, offering a valuable resource for researchers in molecular biology, drug development, and cell imaging.

Core Concepts: Introduction to this compound

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-fluorescent dye. When conjugated with dibenzocyclooctyne (DBCO), it becomes a powerful tool for copper-free click chemistry. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the specific labeling of azide-modified biomolecules in environments where copper catalysts would be toxic, such as in living cells. The DBCO moiety reacts selectively and efficiently with azides, forming a stable triazole linkage.[1][2][3][4]

The 5-TAMRA component of the molecule provides a strong fluorescent signal, making it readily detectable in techniques like fluorescence microscopy and flow cytometry. It is often used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative properties of this compound, compiled from various sources. These values are essential for experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C52H54N6O8[1]
Molecular Weight ~936 g/mol [8]
Appearance Red Solid[9]
Solubility DMSO, DMF[9]

Table 2: Spectroscopic Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex) ~553 - 560 nm[1][8]
Emission Maximum (λem) ~575 - 584 nm[1][8]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.1[10]

Table 3: Storage and Handling

ConditionRecommendationSource(s)
Storage Temperature -20°C[11]
Light Sensitivity Protect from light[11]
Shipping Ambient Temperature[8]

Signaling Pathways and Experimental Workflows

The primary application of this compound is the covalent labeling of azide-functionalized molecules via SPAAC. This can be integrated into various experimental workflows.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction. This bioorthogonal reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2][3]

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product This compound This compound (Strained Alkyne) Labeled_Molecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) This compound->Labeled_Molecule SPAAC (Copper-Free) Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Molecule

Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental Workflow: Live-Cell Labeling and Imaging

A common application of this compound is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups.

Live_Cell_Workflow Workflow for Live-Cell Labeling and Imaging Metabolic_Labeling 1. Metabolic Labeling: Incubate cells with an azide-modified sugar (e.g., Ac4ManNAz). Azide_Expression 2. Azide Expression: Azide groups are incorporated into cell surface glycans. Metabolic_Labeling->Azide_Expression Labeling 3. Labeling with this compound: Incubate cells with this compound. Azide_Expression->Labeling Washing 4. Washing: Remove unbound this compound. Labeling->Washing Imaging 5. Imaging: Analyze cells using fluorescence microscopy or flow cytometry. Washing->Imaging

Caption: A typical workflow for labeling and imaging live cells using this compound.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization may be required for specific experimental systems.

Protocol for Live-Cell Labeling

This protocol is adapted for labeling mammalian cells that have been metabolically labeled with an azide-containing sugar.

Materials:

  • Azide-labeled mammalian cells

  • This compound

  • Anhydrous DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • 4% formaldehyde (B43269) in D-PBS (for fixation)

Procedure:

  • Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Wash the azide-labeled cells twice with D-PBS containing 1% FBS.

  • Label the cells by incubating them with 5 to 30 µM of this compound in D-PBS with 1% FBS for 30-60 minutes at room temperature in the dark.

  • Wash the cells four times with D-PBS containing 1% FBS to remove unbound dye.

  • Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.

  • Wash the cells twice with D-PBS.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry.

Protocol for Labeling of Cell Lysates

This protocol is for labeling azide-modified proteins within a cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Anhydrous DMSO or DMF

  • Lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, with 1% SDS)

  • Iodoacetamide (B48618) (IAA) solution (1 M in DMSO)

  • Stop reagent

Procedure:

  • Prepare cell lysate and determine the protein concentration. The ideal concentration is 1-2 mg/mL.

  • Block cysteine thiols by adding iodoacetamide to the lysate to a final concentration of 15 mM and agitating mildly for 30 minutes.

  • Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Label the lysate by adding the this compound stock solution to a final concentration of 20 µM. Protect from light and agitate mildly for 30 minutes at room temperature.

  • Stop the reaction by adding a stop reagent.

  • Analyze the labeled proteins by SDS-PAGE and fluorescence scanning.

Reaction Kinetics

References

5-TAMRA-DBCO: A Comprehensive Technical Guide for Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-TAMRA-DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. This document details its chemical structure, photophysical properties, and provides detailed experimental protocols for its application in life sciences research.

Introduction to this compound

5-Carboxytetramethylrhodamine (TAMRA) is a bright, photostable fluorophore commonly used for labeling proteins, peptides, and nucleic acids.[1][2] When conjugated with dibenzocyclooctyne (DBCO), it becomes a powerful tool for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] This reaction is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes.[3] The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules, forming a stable triazole linkage.[3] This makes this compound an ideal reagent for in vivo and live-cell imaging applications where the cytotoxicity of a copper catalyst is a concern.[4]

Chemical Structure and Properties

This compound combines the fluorescent properties of TAMRA with the reactive capabilities of DBCO. The structure consists of the tetramethylrhodamine (B1193902) core linked to a DBCO group.

Chemical Structure:

Caption: Simplified schematic of the this compound structure.

Physicochemical and Spectral Properties

The quantitative data for this compound are summarized in the table below. It is important to note that slight variations in these values may be observed between different suppliers and experimental conditions.

PropertyValueReference(s)
Molecular Formula C₄₆H₄₂N₄O₅[5]
Molecular Weight 730.9 g/mol [5]
Excitation Maximum (λex) 541 - 553 nm[5][6]
Emission Maximum (λem) 567 - 575 nm[5][6]
Molar Extinction Coefficient (ε) 84,000 cm⁻¹M⁻¹ at 541 nm[5]
Fluorescence Quantum Yield (Φ) 0.1[5]
Solubility Soluble in DMSO, DMF[5]
Storage Conditions Store at -20°C, protected from light[5]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-functionalized biomolecule is a straightforward and efficient conjugation method.

G Start Start with Azide-Modified Biomolecule Mix Mix Azide-Biomolecule and This compound Start->Mix PrepareDBCO Prepare this compound Stock Solution (in DMSO/DMF) PrepareDBCO->Mix Incubate Incubate at Room Temperature (Protect from Light) Mix->Incubate Purify Purify Labeled Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze End Labeled Biomolecule Ready for Use Analyze->End

Caption: General experimental workflow for SPAAC using this compound.

Detailed Protocol for Labeling Azide-Modified Proteins

This protocol provides a step-by-step guide for the fluorescent labeling of a protein that has been metabolically or chemically functionalized with an azide (B81097) group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to the protein solution. A molar excess of 5- to 20-fold of the DBCO reagent over the protein is recommended to ensure efficient labeling.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the labeled protein.

  • Characterization: Confirm the labeling by SDS-PAGE analysis (visualizing the fluorescent band under UV light before Coomassie staining) and determine the degree of labeling using UV-Vis spectroscopy.

Protocol for Live Cell Labeling and Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz for glycan labeling).

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three to four times with warm PBS to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~550/575 nm).

Application in Tracking Biomolecule Interactions and Signaling

This compound is a valuable tool for tracking the localization, trafficking, and interactions of labeled biomolecules within a cellular context. While specific signaling pathway studies using this exact probe are not extensively documented, the following diagram illustrates a general workflow for how it can be used to investigate the interaction of a labeled ligand with a cell surface receptor and the subsequent initiation of a signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Azide-Modified Ligand Labeled_Ligand TAMRA-Labeled Ligand Ligand->Labeled_Ligand SPAAC Reaction TAMRA_DBCO This compound TAMRA_DBCO->Labeled_Ligand Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding and Visualization Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: Workflow for tracking a labeled ligand and its engagement with a cellular signaling pathway.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of azide-modified biomolecules through copper-free click chemistry. Its bright fluorescence and the bioorthogonal nature of the SPAAC reaction make it an invaluable tool for researchers in cell biology, drug development, and molecular diagnostics. The detailed protocols and data provided in this guide serve as a comprehensive resource for the effective application of this compound in a variety of research settings.

References

5-TAMRA-DBCO for Fluorescence Microscopy: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-TAMRA-DBCO, a fluorescent probe widely utilized in fluorescence microscopy for the specific labeling of biomolecules. We will delve into its chemical properties, the underlying principles of its application in copper-free click chemistry, detailed experimental protocols, and data presentation for effective utilization in your research.

Introduction to this compound

This compound is a fluorescent dye that combines the well-established fluorophore, 5-Carboxytetramethylrhodamine (5-TAMRA), with a dibenzocyclooctyne (DBCO) moiety. This unique combination makes it a powerful tool for bioorthogonal labeling. The TAMRA component provides a bright and photostable fluorescent signal, while the DBCO group enables highly specific and efficient covalent labeling of azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is biocompatible, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][3]

The primary application of this compound is the fluorescent labeling of proteins, peptides, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[3][4] Its bright fluorescence makes it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2]

Physicochemical and Spectroscopic Properties

Understanding the quantitative properties of this compound is crucial for designing and interpreting fluorescence microscopy experiments. The key parameters are summarized in the table below. It is important to note that slight variations in these values can be found across different suppliers and experimental conditions.

PropertyValueSource(s)
Excitation Maximum (λex) 541 - 559 nm[1][2][5][6][7]
Emission Maximum (λem) 567 - 584 nm[1][2][5][6][7]
Molar Extinction Coefficient (ε) 84,000 - 92,000 M⁻¹cm⁻¹[1][5][7]
Quantum Yield (Φ) ~0.1[1][5]
Molecular Weight ~730.9 g/mol [1]
Solubility DMSO, DMF[1][5]

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this compound's utility lies in its ability to participate in SPAAC. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific chemical ligation of two molecules in a complex biological environment. The DBCO moiety of this compound possesses significant ring strain, which drives a rapid and highly selective reaction with an azide-functionalized target molecule to form a stable triazole linkage.

SPAAC_Reaction cluster_product Product TAMRA_DBCO This compound Labeled_Product Fluorescently Labeled Biomolecule TAMRA_DBCO->Labeled_Product + Azide_Target Azide-Modified Biomolecule (R-N₃) Azide_Target->Labeled_Product

Diagram 1: The SPAAC reaction between this compound and an azide-modified biomolecule.

This copper-free nature of the reaction is a significant advantage over the traditional copper-catalyzed click chemistry (CuAAC), as copper ions can be toxic to cells and interfere with biological processes.[8]

Experimental Protocols

The following are detailed protocols for the use of this compound in labeling live cells and cell lysates. These are based on established methods for similar DBCO-fluorophore conjugates and should be optimized for your specific cell type and experimental setup.

Live Cell Labeling with this compound

This protocol is designed for labeling the surface of live cells that have been metabolically engineered to express azide groups on their glycans.

Materials:

  • Mammalian cells cultured with an azide-derivatized metabolite (e.g., Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • 4% Formaldehyde (B43269) in D-PBS (for fixation)

  • (Optional) Hoechst 33342 for nuclear counterstaining

Procedure:

  • Cell Preparation: Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azide groups onto cell surface glycans.

  • Washing: Gently wash the cells twice with pre-warmed D-PBS containing 1% FBS to remove any unincorporated azide sugars.

  • Preparation of this compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 5 mM solution from 1 mg of this compound (MW ~730.9 g/mol ), dissolve it in approximately 274 µL of solvent. Vortex to ensure the solid is completely dissolved. This stock solution should be stored at -20°C, protected from light.

  • Labeling Reaction: Dilute the this compound stock solution in D-PBS with 1% FBS to a final working concentration of 5 to 30 µM. Add this labeling solution to the cells and incubate at room temperature in the dark for 30-60 minutes.[9][10] The optimal concentration and incubation time should be determined empirically for each cell type and application.

  • Washing: Wash the cells four times with D-PBS containing 1% FBS to remove any unreacted this compound.

  • Fixation: Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.

  • Washing: Wash the cells twice with D-PBS.

  • (Optional) Counterstaining: If desired, counterstain the cell nuclei by incubating with Hoechst 33342 in D-PBS for 15 minutes at room temperature.

  • Washing: Wash the cells two times with D-PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for the TAMRA fluorophore (Excitation/Emission ~541-559 nm / 567-584 nm).

Live_Cell_Workflow Metabolic_Labeling 1. Metabolic Labeling with Azide-Modified Sugar Wash1 2. Wash Cells Metabolic_Labeling->Wash1 Labeling 4. Incubate Cells with This compound Wash1->Labeling Prepare_Dye 3. Prepare this compound Working Solution Prepare_Dye->Labeling Wash2 5. Wash to Remove Excess Dye Labeling->Wash2 Fixation 6. Fix Cells Wash2->Fixation Wash3 7. Wash Cells Fixation->Wash3 Counterstain 8. (Optional) Nuclear Counterstain Wash3->Counterstain Wash4 9. Wash Cells Counterstain->Wash4 Imaging 10. Fluorescence Microscopy Imaging Wash4->Imaging

References

5-TAMRA-DBCO: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-TAMRA-DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its core properties, experimental applications, and the underlying chemical principles, offering a valuable resource for professionals in life sciences and drug development.

Core Properties of this compound

This compound is a bifunctional molecule that incorporates the bright fluorescence of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore and the highly reactive dibenzocyclooctyne (DBCO) moiety. This unique combination enables the straightforward and efficient fluorescent labeling of azide-modified biomolecules through a copper-free click chemistry reaction.

Physicochemical and Spectroscopic Data

The key quantitative parameters of this compound and its variants are summarized below, providing a basis for experimental design and comparison with other fluorophores.

PropertyThis compoundDBCO-PEG4-5-TAMRAReference(s)
Molecular Formula C₄₆H₄₂N₄O₅C₅₄H₅₇N₅O₁₀[1][2]
Molecular Weight ( g/mol ) 730.9936.06[1][2]
Excitation Maximum (λex, nm) 541 - 559560[1][2][3]
Emission Maximum (λem, nm) 567 - 584565[1][2][3]
Extinction Coefficient (ε, M⁻¹cm⁻¹) 84,000 - 92,00092,000[1][3][4]
Fluorescence Quantum Yield (Φ) 0.1Not Reported[1][4]
Solubility DMSO, DMFDMSO, DMF, MeOH[1][2][3]
Storage Conditions -20°C, protected from light-20°C, store undissolved[1][2]

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound in bioconjugation stems from the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with an azide (B81097) group to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high selectivity within complex biological systems without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[5]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product TAMRA_DBCO This compound Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) TAMRA_DBCO->Labeled_Product + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Product Strain-Promoted [3+2] Cycloaddition (Copper-Free)

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Key Experimental Applications and Protocols

This compound is a versatile tool for a range of applications that require the fluorescent labeling of biomolecules. Detailed protocols for its use in live cell labeling, protein conjugation, and cell lysate analysis are provided below.

Live Cell Labeling of Azide-Modified Biomolecules

This protocol is designed for the fluorescent labeling of live cells that have been metabolically engineered to express azide-containing glycans on their surface.

Experimental Workflow:

Live_Cell_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Fixation and Imaging cell_culture 1. Culture cells with an azide-derivatized metabolite (e.g., Ac4ManNAz) wash1 2. Wash cells twice with PBS containing 1% FBS cell_culture->wash1 prepare_dye 3. Prepare a 5 mM stock solution of this compound in DMSO or DMF wash1->prepare_dye label_cells 4. Label cells with 5-30 µM This compound in PBS/1% FBS for 30-60 min at RT in the dark prepare_dye->label_cells wash2 5. Wash cells four times with PBS containing 1% FBS label_cells->wash2 fix_cells 6. Fix cells with 4% formaldehyde (B43269) in PBS for 20 min at RT wash2->fix_cells wash3 7. Wash cells with PBS fix_cells->wash3 image 8. Image cells wash3->image

Caption: Workflow for live cell labeling with this compound.

Detailed Protocol:

  • Metabolic Labeling: Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at 37°C in a 5% CO₂ incubator. This allows for the metabolic incorporation of azide groups onto cell surface glycans.[6]

  • Cell Washing: Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS).[7]

  • Preparation of this compound Stock Solution: Prepare a 5 mM stock solution of this compound in an anhydrous, water-miscible solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]

  • Labeling Reaction: Label the azide-modified cells by incubating them with 5 to 30 µM of this compound in D-PBS with 1% FBS for 30-60 minutes at room temperature, protected from light.[7][8]

  • Post-Labeling Wash: Wash the cells four times with D-PBS containing 1% FBS to remove any unbound dye.[7][8]

  • Cell Fixation: Fix the cells with a 4% formaldehyde solution in D-PBS for 20 minutes at room temperature.[7][8]

  • Final Wash: Wash the cells with D-PBS.[7][8]

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Labeling of Proteins and Antibodies

This protocol outlines the general procedure for conjugating this compound to proteins or antibodies that have been functionalized with azide groups.

Experimental Workflow:

Protein_Labeling_Workflow cluster_activation Antibody Activation (if necessary) cluster_conjugation Conjugation cluster_purification Purification and Analysis prep_ab 1. Prepare antibody in azide-free buffer (e.g., PBS, pH 7.4) add_dbco_nhs 2. React with DBCO-NHS ester (if starting with an amine) prep_ab->add_dbco_nhs mix 3. Mix azide-modified antibody with This compound (2-4x molar excess) add_dbco_nhs->mix incubate 4. Incubate overnight at 4°C mix->incubate purify 5. Purify the conjugate (e.g., liquid chromatography) incubate->purify validate 6. Validate using SDS-PAGE purify->validate

Caption: Workflow for protein and antibody labeling with this compound.

Detailed Protocol:

  • Prepare Azide-Modified Antibody: Ensure the antibody to be labeled contains azide functionalities. If not, the antibody can be chemically modified to introduce azide groups. The antibody should be in an azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[9][10]

  • Prepare this compound Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.[9]

  • Conjugation Reaction: Mix the azide-functionalized antibody with a 2-4 fold molar excess of the this compound solution.[9]

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[9]

  • Purification: Purify the resulting fluorescently labeled antibody conjugate to remove unreacted dye. This can be achieved using techniques such as size exclusion chromatography (e.g., spin desalting columns) or dialysis.[9][11]

  • Validation: Validate the final conjugate using SDS-PAGE. The labeled antibody will exhibit a higher molecular weight compared to the unlabeled antibody.[9]

Labeling of Proteins in Cell Lysates

This protocol is suitable for the fluorescent labeling of azide-modified proteins within a complex cell lysate.

Detailed Protocol:

  • Cell Lysis: Prepare a lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% w/v SDS). Suspend cells in the lysis buffer and heat to 75°C. Sonicate the lysate briefly to shear DNA.[7]

  • Clarification: Centrifuge the cell lysate at 16,000 x g at 4°C for 10 minutes to pellet cell debris. Transfer the supernatant to a new tube.[7]

  • Protein Concentration: Determine the protein concentration of the lysate. Aim for a concentration of 1-2 mg/mL.[7]

  • Blocking (Optional): To block cysteine thiols, add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes.[7]

  • Labeling: Add this compound to the cell lysate to a final concentration of 20 µM. Protect the reaction from light and incubate for 30 minutes at room temperature with mild agitation.[7][8]

  • Quenching (Optional): The reaction can be stopped by adding a stop reagent.[7]

  • Analysis: The labeled proteins in the lysate can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning.[7]

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its bright fluorescence, coupled with the bioorthogonality and efficiency of the copper-free click chemistry reaction, makes it an invaluable tool for a wide range of applications in cell biology, proteomics, and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists seeking to employ this compound in their experimental workflows.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry, focusing on the versatile fluorescent probe 5-TAMRA-DBCO. It details the underlying reaction mechanism, key quantitative data, and detailed experimental protocols for its application in bioconjugation and cellular imaging.

The Core of Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Copper-free click chemistry is a bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological environments, including living cells.[1][2] The most common form of this reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[3]

The reaction is driven by the release of ring strain in the DBCO molecule upon the formation of a stable triazole ring.[4] This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[1][4] The DBCO group and the azide (B81097) group are highly specific for each other and do not react with other functional groups found in biomolecules, ensuring the bioorthogonality of the reaction.

Quantitative Properties of this compound

This compound is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the reactive DBCO moiety.[5][6] This allows for the fluorescent labeling of azide-modified biomolecules such as proteins, peptides, and nucleic acids.[1][5] The purified single isomer of 5-TAMRA is commonly used to ensure consistency in labeling applications.[5][6]

PropertyValue
Excitation Maximum (λex)541 - 559 nm
Emission Maximum (λem)567 - 584 nm
Molar Extinction Coefficient (ε)84,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.1
Molecular Weight~730.87 g/mol
SolubilityDMSO, DMF
Storage-20°C, protected from light

Note: The exact spectral characteristics can vary depending on the solvent, pH, and the molecule to which this compound is conjugated.

Visualizing the Chemistry and Workflows

The SPAAC Reaction Mechanism

Caption: SPAAC reaction of this compound with an azide.

Experimental Workflow for Live-Cell Labeling

Live_Cell_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Culture cells with an azide-derivatized metabolite B Wash cells with PBS + 1% FBS A->B C Prepare 5 mM this compound stock in DMSO or DMF B->C D Incubate cells with 5-30 µM This compound for 30-60 min C->D E Wash cells four times with PBS + 1% FBS D->E F Optional: Fix cells with 4% formaldehyde (B43269) E->F G Optional: Counterstain nuclei F->G H Image cells using fluorescence microscopy G->H

Caption: Workflow for labeling and imaging live cells.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis A Introduce azide groups onto the antibody C Mix azide-modified antibody with DBCO-drug A->C B Prepare DBCO-containing cytotoxic drug B->C D Incubate to allow SPAAC reaction C->D E Purify the ADC conjugate (e.g., chromatography) D->E F Characterize the ADC (e.g., DAR analysis) E->F

Caption: Synthesis of an ADC via copper-free click chemistry.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Labeling of Azide-Modified Proteins

This protocol is a general guideline for labeling proteins that have been modified to contain azide groups.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. Avoid buffers containing azides.[2]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each use.

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the this compound stock solution to the protein solution.[2] The final concentration of DMSO or DMF should be kept below 20% to avoid protein denaturation.[2]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2] Longer incubation times can improve labeling efficiency.[3]

  • Purification:

    • Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[2]

  • Analysis:

    • Confirm conjugation and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Live-Cell Imaging of Azide-Modified Biomolecules

This protocol describes the labeling of live cells that have metabolically incorporated azide-containing sugars, amino acids, or other molecules.

  • Cell Culture and Azide Incorporation:

    • Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz for glycans) at 37°C in a 5% CO₂ incubator for a sufficient time to allow for metabolic incorporation.[4]

  • Labeling Procedure:

    • Wash the cells twice with pre-warmed D-PBS containing 1% FBS.[4]

    • Prepare a 5 mM stock solution of this compound in DMSO or DMF.[4]

    • Dilute the this compound stock solution in D-PBS with 1% FBS to a final concentration of 5-30 µM.[4]

    • Incubate the cells with the labeling solution for 30-60 minutes at room temperature in the dark.[4]

    • Wash the cells four times with D-PBS containing 1% FBS.[4]

  • Imaging:

    • The cells can be imaged live immediately. For longer-term imaging, use an appropriate live-cell imaging medium and an environmentally controlled microscope stage.

    • Alternatively, cells can be fixed with 4% formaldehyde in D-PBS for 20 minutes at room temperature, followed by washing with D-PBS.[4]

    • Optional: Counterstain the nuclei with a suitable dye (e.g., Hoechst 33342) for 15 minutes at room temperature.[4]

    • Image the cells using a fluorescence microscope with appropriate filters for TAMRA (excitation ~545 nm, emission ~575 nm).

Labeling of Proteins in Cell Lysates

This protocol is for labeling azide-modified proteins within a complex cell lysate.

  • Cell Lysis:

    • Prepare a lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% w/v SDS). Do not use reducing agents like DTT or TCEP, as they can reduce the azide group.[4]

    • Optional: Add protease and phosphatase inhibitors to the lysis buffer.[4]

    • Suspend the cells in the lysis buffer and heat to 75°C.[4]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[4]

    • Centrifuge the lysate at 16,000 x g at 4°C for 10 minutes to pellet cell debris.[4]

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Labeling Reaction:

    • Prepare a 5 mM stock solution of this compound in DMSO or DMF.[4]

    • Add the this compound stock solution to the cell lysate to a final concentration of 20 µM.[4]

    • Incubate for 30 minutes at room temperature, protected from light, with gentle agitation.[4]

  • Analysis:

    • Stop the reaction by adding a stop reagent or by preparing the sample for SDS-PAGE.

    • Load approximately 10 µg of the labeled protein lysate onto an SDS-PAGE gel.[4]

    • Analyze the labeled proteins by in-gel fluorescence scanning.[4]

    • The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.[4]

Applications in Research and Drug Development

The biocompatibility and efficiency of copper-free click chemistry with reagents like this compound have led to its widespread adoption in various fields:

  • Proteomics and Glycomics: Metabolic labeling of newly synthesized proteins and glycans for visualization and identification.

  • Live-Cell Imaging: Real-time tracking of biomolecules and dynamic cellular processes without perturbing the native environment.[7]

  • Antibody-Drug Conjugates (ADCs): Precise and controlled attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective targeted cancer therapies.[8]

  • PROTACs and Molecular Glues: Synthesis of complex bifunctional molecules for targeted protein degradation.

  • Biomaterials and Surface Chemistry: Functionalization of surfaces and hydrogels for cell culture and tissue engineering applications.

References

An In-depth Technical Guide to 5-TAMRA-DBCO: Reactivity and Specificity for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) conjugated to dibenzocyclooctyne (DBCO) is a fluorescent probe of significant interest in the fields of chemical biology, drug development, and molecular imaging. This molecule combines the bright and photostable fluorescence of the TAMRA fluorophore with the highly selective and bioorthogonal reactivity of the DBCO moiety.[1][2] The DBCO group reacts specifically with azides via the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[3][4][5] This copper-free nature makes 5-TAMRA-DBCO an ideal tool for labeling and visualizing azide-modified biomolecules in living cells and organisms.[3]

This technical guide provides a comprehensive overview of the reactivity and specificity of this compound, including quantitative data on its reaction kinetics, detailed experimental protocols for its application, and troubleshooting guidance for common challenges.

Core Principles: The Chemistry of this compound

The functionality of this compound is rooted in the synergy between its two key components: the 5-TAMRA fluorophore and the DBCO reactive group.

  • 5-TAMRA (5-Carboxytetramethylrhodamine): A well-established rhodamine-based dye characterized by its bright orange-red fluorescence, high quantum yield, and good photostability.[6][7] It is readily excited by common laser lines and its emission is detectable with standard fluorescence microscopy and flow cytometry filter sets.[1][8]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative with significant ring strain. This strain is the driving force for its rapid and highly selective reaction with azide (B81097) groups to form a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it does not interfere with or is not interfered by native biological functional groups.

The combination of these two moieties in a single molecule allows for the fluorescent labeling of azide-containing biomolecules with high specificity and sensitivity.

Reactivity and Specificity

The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide is a cornerstone of bioorthogonal chemistry. The reaction is highly specific for azides, with minimal cross-reactivity towards other functional groups found in biological systems.[6]

Reaction Kinetics

The speed of the SPAAC reaction is a critical factor, particularly for applications involving low concentrations of target molecules or dynamic processes. The reactivity of DBCO is influenced by factors such as the solvent, temperature, pH, and the electronic properties of the azide reaction partner.[2][9]

dot

cluster_factors Factors Influencing SPAAC Kinetics Temperature Temperature SPAAC_Rate SPAAC_Rate Temperature->SPAAC_Rate Increases rate pH pH pH->SPAAC_Rate Higher pH generally increases rate Buffer_Type Buffer_Type Buffer_Type->SPAAC_Rate e.g., HEPES > PBS Azide_Structure Azide_Structure Azide_Structure->SPAAC_Rate Electron-donating groups increase rate Steric_Hindrance Steric_Hindrance Steric_Hindrance->SPAAC_Rate Decreases rate

Factors influencing the rate of the SPAAC reaction.
Quantitative Data on Reaction Rates

The following table summarizes the second-order rate constants (k₂) for the reaction of DBCO derivatives with various azides under different conditions. It is important to note that the specific structure of the this compound conjugate can influence these rates due to steric effects.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferReference(s)
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside1.22HEPES (pH 7)[2]
sulfo-DBCO-amine3-azido-L-alanine0.55HEPES (pH 7)[2]
DBCOBenzyl azide~0.6 - 1.0Varied[1]
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)[9]
DBCO-modified Antibody1-azido-1-deoxy-β-D-glucopyranoside0.37HEPES (pH 7)[2]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: Live-Cell Imaging of Azide-Modified Glycans

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent visualization with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixing, optional)

  • DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with Ac₄ManNAz-supplemented medium for 24-48 hours. The optimal concentration of Ac₄ManNAz should be determined empirically for each cell type but typically ranges from 25 to 100 µM.

  • Labeling with this compound:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Wash the cells twice with warm PBS or serum-free medium.

    • Dilute the this compound stock solution in serum-free medium to a final concentration of 5-20 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unbound probe.

    • (Optional) Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • (Optional) Permeabilize the cells and counterstain with DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Ex/Em: ~555/580 nm).[7]

dot

Cell_Culture Culture cells Metabolic_Labeling Incubate with Ac4ManNAz (24-48h) Cell_Culture->Metabolic_Labeling Wash1 Wash with PBS Metabolic_Labeling->Wash1 Labeling Incubate with this compound (30-60 min) Wash1->Labeling Wash2 Wash with PBS Labeling->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Workflow for live-cell imaging with this compound.
Protocol 2: In Vitro Labeling of Azide-Modified Proteins

This protocol outlines the procedure for labeling a purified protein containing an azide group with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~555 nm).

Protocol 3: Flow Cytometry Analysis of Labeled Cells

This protocol can be used to quantify the labeling of cell surface azides with this compound.

Materials:

  • Metabolically labeled cells (from Protocol 1, Step 1)

  • This compound

  • Anhydrous DMSO

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the azide-labeled cells.

    • Resuspend the cells in cold flow cytometry staining buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Labeling:

    • Add this compound to the cell suspension to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes on ice or at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with cold flow cytometry staining buffer to remove excess probe.

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for TAMRA.

Visualization of Signaling Pathways

Metabolic glycoengineering with azide-modified sugars and subsequent labeling with probes like this compound is a powerful technique to study aberrant glycosylation, a hallmark of many diseases, including cancer.[10][11][12] Altered glycosylation patterns can impact various signaling pathways that control cell growth, proliferation, and metastasis.

dot

cluster_pathway Aberrant Glycosylation in Cancer Signaling Metabolic_Labeling Ac4ManNAz enters cell and is converted to Azide-Sialic Acid Glycoprotein_Synthesis Azide-Sialic Acid is incorporated into glycoproteins Metabolic_Labeling->Glycoprotein_Synthesis Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Glycoprotein_Synthesis->Growth_Factor_Receptor Altered Glycosylation Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Growth_Factor_Receptor->Signaling_Cascade Dysregulated Signaling Visualization This compound Click Reaction Growth_Factor_Receptor->Visualization Visualization of Aberrant Glycosylation Cellular_Response Proliferation, Survival, Metastasis Signaling_Cascade->Cellular_Response

Visualization of aberrant glycosylation's impact on a signaling pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal - Inefficient metabolic labeling.- Low concentration or degradation of this compound.- Quenching of the TAMRA fluorophore.[8]- Optimize the concentration and incubation time of the azide-containing sugar.- Use a fresh stock of this compound at an optimized concentration.- Check for potential quenchers in the buffer or proximity to guanine (B1146940) residues in nucleic acid labeling.[13]
High background fluorescence - Non-specific binding of this compound due to hydrophobic interactions.[4]- Inadequate washing.- Aggregation of the fluorescent probe.[9]- Include a blocking step with BSA.- Increase the number and duration of wash steps.- Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.- Filter the this compound solution before use.
Cell toxicity - High concentration of this compound or DMSO.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.
Photobleaching - Excessive exposure to excitation light.- Use an anti-fade mounting medium.- Minimize exposure time and laser power during imaging.- Acquire images in a single focal plane where possible.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of azide-modified biomolecules. Its high reactivity, specificity, and the biocompatibility of the copper-free click chemistry reaction make it exceptionally well-suited for a wide range of applications, from in vitro protein labeling to live-cell imaging and flow cytometry. By understanding the principles of its reactivity and following optimized protocols, researchers can effectively harness the capabilities of this probe to gain valuable insights into complex biological processes.

References

5-TAMRA-DBCO: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of 5-Carboxytetramethylrhodamine-Dibenzocyclooctyne (5-TAMRA-DBCO), a fluorescent dye widely utilized in bioorthogonal chemistry. The information compiled herein, including quantitative spectral data, experimental methodologies, and visual representations of workflows, is intended to support researchers in the effective application of this versatile molecule.

Core Spectral and Physicochemical Properties

This compound is a derivative of the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore, functionalized with a dibenzocyclooctyne (DBCO) moiety. This DBCO group enables highly specific and efficient copper-free click chemistry reactions with azide-tagged biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is ideal for labeling sensitive biological systems, including live cells, as it eliminates the need for a cytotoxic copper catalyst.[1][2][3]

The spectral characteristics of this compound are critical for its application in fluorescence-based detection methods such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1] Below is a summary of its key quantitative properties, compiled from various sources. The observed variability in these values can be attributed to differences in experimental conditions, such as the solvent used.

Quantitative Spectral and Physical Data
PropertyValueSource(s)
Excitation Maximum (λex) 541 nm[4][5][6][7]
550 nm[8]
553 nm[1]
559 nm[3][9]
560 nm[10]
Emission Maximum (λem) 565 nm[11][10]
567 nm[4][5][6][7]
575 nm[1][8]
584 nm[3]
Molar Extinction Coefficient (ε) 84,000 L⋅mol⁻¹⋅cm⁻¹[4][5][6]
92,000 L⋅mol⁻¹⋅cm⁻¹[3][9][11]
Fluorescence Quantum Yield (Φ) 0.1[4][5][6]
Solubility DMSO, DMF[5][6][8][11]
Storage Conditions Store at -20°C, protected from light.[4][5][6][8][11] Can be transported at room temperature for up to 3 weeks.[4][5]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. Below are generalized protocols for labeling live cells and cell lysates, synthesized from established methodologies.

General Protocol for Live Cell Labeling

This protocol outlines the steps for labeling the surface of live cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

  • Cell Preparation: Grow mammalian cells in an appropriate medium. To introduce azide groups, supplement the medium with an azide-derivatized metabolite (e.g., peracetylated N-azidoacetylmannosamine, ManNAz) and incubate for a sufficient period to allow metabolic incorporation.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 5 mM in a water-miscible solvent such as anhydrous DMSO or DMF.[12] Vortex to ensure the solid is fully dissolved.[12]

  • Labeling Reaction:

    • Wash the azide-modified cells twice with Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS).

    • Incubate the cells with 5 to 30 µM of this compound in D-PBS with 1% FBS.[12] The reaction should be carried out at room temperature in the dark for 30-60 minutes.[12]

  • Washing: Wash the cells four times with D-PBS containing 1% FBS to remove any unreacted dye.[12]

  • Fixation (Optional): If required for downstream applications, fix the cells with 4% formaldehyde (B43269) in D-PBS for 20 minutes at room temperature.[12]

  • Counterstaining (Optional): Cells can be counterstained with a nuclear stain, such as Hoechst 33342, for 15 minutes at room temperature.[12]

  • Final Wash and Imaging: Wash the cells twice with D-PBS and proceed with imaging using a fluorescence microscope.[12]

General Protocol for Cell Lysate Labeling

This protocol describes the labeling of azide-modified proteins within a cell lysate.

  • Cell Lysis:

    • Prepare a lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% (w/v) SDS). It is critical to not use reducing agents like DTT, TCEP, or β-mercaptoethanol as they will reduce the azide groups.

    • Suspend the cells in the lysis buffer. Protease and phosphatase inhibitors can be added.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[12]

    • Transfer the supernatant to a new tube. The protein concentration should ideally be 1–2 mg/mL.[12]

  • Blocking Cysteine Thiols: Block cysteine thiols by adding iodoacetamide (B48618) to a final concentration of 15 mM and agitating mildly for 30 minutes.[12]

  • Stock Solution Preparation: Prepare a 5 mM stock solution of this compound in DMSO or DMF.[12]

  • Labeling Reaction: Add the this compound stock solution to the cell lysate to a final concentration of 20 µM.[12] Protect the reaction from light and agitate mildly for 30 minutes at room temperature.[12]

  • Analysis: The labeled proteins in the lysate can now be analyzed, for example, by SDS-PAGE and in-gel fluorescence scanning.

Visualizing Workflows and Pathways

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_product Product Molecule1 Azide-Modified Biomolecule Reaction + Molecule1->Reaction Process Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Copper-Free Click Chemistry) Molecule2 This compound Molecule2->Reaction Product Fluorescently Labeled Biomolecule (Stable Triazole) Reaction->Product

Caption: Mechanism of this compound labeling via SPAAC.

G Start Start: Azide-Modified Live Cells PrepareDye Prepare this compound Stock Solution (in DMSO) Start->PrepareDye Label Incubate Cells with This compound (30-60 min) PrepareDye->Label Wash1 Wash Cells to Remove Excess Dye (4x with PBS/FBS) Label->Wash1 Fix Optional: Fix Cells (4% Formaldehyde) Wash1->Fix Image Image with Fluorescence Microscope Wash1->Image Skip Optional Steps Stain Optional: Counterstain Nuclei (e.g., Hoechst) Fix->Stain Wash2 Final Wash (2x with PBS) Stain->Wash2 Wash2->Image

Caption: Experimental workflow for live cell labeling.

References

5-TAMRA-DBCO for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-Carboxytetramethylrhodamine-Dibenzocyclooctyne (5-TAMRA-DBCO) for the fluorescent labeling of proteins. It covers the underlying chemical principles, detailed experimental protocols, and data analysis techniques essential for researchers in proteomics, cell biology, and drug development.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a fluorescent probe that combines the bright and photostable TAMRA fluorophore with a DBCO group.[1][2] The DBCO moiety enables a highly specific and efficient reaction with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This reaction is a cornerstone of bioorthogonal chemistry, a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The key advantage of the SPAAC reaction is that it is "copper-free," circumventing the cytotoxicity associated with the copper catalysts required for other click chemistry reactions.[4] This makes this compound an ideal tool for labeling proteins in live cells and other sensitive biological environments.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for experimental design and data interpretation. The key quantitative data are summarized in the tables below.

PropertyValueReference(s)
Molecular Formula C₄₃H₃₆N₄O₅[5]
Molecular Weight Varies by supplier (approx. 688-937 g/mol )[5]
Appearance Red solid[5]
Solubility Soluble in DMSO, DMF[5]
Storage Conditions Store at -20°C, protected from light[3][4]
Spectroscopic PropertyValueReference(s)
Excitation Maximum (λex) ~541-555 nm[5]
Emission Maximum (λem) ~567-580 nm[5]
Molar Extinction Coefficient (ε) ~84,000-92,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.1-0.7[5]

Experimental Protocols

Successful labeling of proteins with this compound involves a multi-step workflow. This section provides detailed methodologies for each critical stage.

Introduction of Azide (B81097) Groups into Target Proteins

The prerequisite for labeling with this compound is the presence of an azide group on the target protein. This can be achieved through various methods, with metabolic labeling being a common approach for in-cell studies.

Protocol: Metabolic Labeling of Proteins with Azide-Containing Amino Acids

This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.

Materials:

  • Mammalian cells of interest

  • Cell culture medium (methionine-free)

  • L-azidohomoalanine (AHA)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency under standard conditions.

  • Methionine Starvation: Gently wash the cells with pre-warmed PBS. Replace the standard culture medium with methionine-free medium supplemented with dFBS and incubate for 1-2 hours to deplete intracellular methionine pools.

  • AHA Incorporation: Replace the starvation medium with methionine-free medium containing AHA (typically 25-50 µM) and dFBS. Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.[6]

  • Cell Harvesting and Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The azide-modified proteome is now ready for labeling with this compound.

Labeling of Azide-Modified Proteins with this compound (SPAAC Reaction)

This protocol details the copper-free click chemistry reaction between the azide-modified protein and this compound.

Materials:

  • Azide-modified protein sample (from cell lysate or purified)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of 5-10 fold of the dye over the protein is a good starting point. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.[7] The optimal reaction time may need to be determined empirically.

  • Quenching (Optional): The reaction is typically high-yielding, but if necessary, any unreacted DBCO can be quenched by adding an excess of a small molecule azide, such as sodium azide.

Purification of Labeled Proteins

Removal of unreacted this compound is crucial to reduce background fluorescence and ensure accurate downstream analysis.

Protocol: Protein Purification using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, making it an effective method to separate the larger labeled protein from the smaller, unreacted dye.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.

  • Sample Loading: Carefully load the reaction mixture from the SPAAC reaction onto the column.

  • Elution: Elute the sample with the elution buffer. The labeled protein will elute in the earlier fractions, while the smaller, unreacted dye will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA) to identify the fractions containing the purified labeled protein.

  • Pooling and Concentration: Pool the fractions containing the labeled protein and concentrate if necessary using a centrifugal filter unit.

Characterization of Labeled Proteins

After purification, it is important to characterize the labeled protein to determine the extent of labeling and confirm its integrity.

Protocol: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, the average number of dye molecules per protein molecule, can be estimated using UV-Vis spectrophotometry.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of dye / A_max of dye. This value is often provided by the dye manufacturer.

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • where ε_dye is the molar extinction coefficient of this compound at its A_max.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol: Analysis by SDS-PAGE and In-Gel Fluorescence

This method provides a qualitative assessment of labeling and can confirm that the fluorescence is associated with the protein of interest.

Procedure:

  • Sample Preparation: Mix the labeled protein with SDS-PAGE loading buffer.

  • Electrophoresis: Run the sample on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: Before staining with a total protein stain, visualize the gel using a fluorescence scanner with appropriate excitation and emission filters for TAMRA. A fluorescent band at the expected molecular weight of the target protein confirms successful labeling.[8]

  • Total Protein Staining: Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all proteins and confirm the position of the labeled protein.[8]

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Labeling

G cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Purification & Analysis Cell Culture Cell Culture Methionine Starvation Methionine Starvation Cell Culture->Methionine Starvation AHA Incubation AHA Incubation Methionine Starvation->AHA Incubation Cell Lysis Cell Lysis AHA Incubation->Cell Lysis Azide-Modified Protein Azide-Modified Protein Cell Lysis->Azide-Modified Protein Reaction Incubation Reaction Incubation Azide-Modified Protein->Reaction Incubation + this compound This compound This compound This compound->Reaction Incubation Purification (SEC) Purification (SEC) Reaction Incubation->Purification (SEC) Characterization (UV-Vis, SDS-PAGE) Characterization (UV-Vis, SDS-PAGE) Purification (SEC)->Characterization (UV-Vis, SDS-PAGE) Labeled Protein Labeled Protein Characterization (UV-Vis, SDS-PAGE)->Labeled Protein

Caption: General workflow for labeling proteins with this compound.

Signaling Pathway: O-GlcNAc Modification and Detection

The O-GlcNAc modification is a dynamic post-translational modification involved in various signaling pathways. This compound can be used to visualize O-GlcNAc modified proteins.

G cluster_0 Metabolic Labeling cluster_1 Fluorescent Labeling cluster_2 Downstream Analysis UDP-GalNAz UDP-GalNAz O-GlcNAc Transferase (OGT) O-GlcNAc Transferase (OGT) UDP-GalNAz->O-GlcNAc Transferase (OGT) Azide-Modified Glycoprotein Azide-Modified Glycoprotein O-GlcNAc Transferase (OGT)->Azide-Modified Glycoprotein O-GlcNAcylation Protein Protein Protein->O-GlcNAc Transferase (OGT) SPAAC Reaction SPAAC Reaction Azide-Modified Glycoprotein->SPAAC Reaction + this compound Labeled Glycoprotein Labeled Glycoprotein SPAAC Reaction->Labeled Glycoprotein This compound This compound This compound->SPAAC Reaction Fluorescence Microscopy Fluorescence Microscopy Labeled Glycoprotein->Fluorescence Microscopy SDS-PAGE / In-Gel Fluorescence SDS-PAGE / In-Gel Fluorescence Labeled Glycoprotein->SDS-PAGE / In-Gel Fluorescence Localization Analysis Localization Analysis Fluorescence Microscopy->Localization Analysis Proteomic Identification Proteomic Identification SDS-PAGE / In-Gel Fluorescence->Proteomic Identification

References

An In-depth Technical Guide to the Application of 5-TAMRA-DBCO in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles and practical applications of 5-TAMRA-DBCO, a fluorescent probe widely utilized in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanism of action, experimental protocols, and quantitative data associated with this reagent.

Core Principles of this compound

This compound is a fluorescent labeling reagent that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1][2][3] The key to its utility lies in the DBCO group, which enables a highly selective and efficient reaction with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This reaction, a cornerstone of "click chemistry," is notable for proceeding readily without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and other sensitive biological systems.[2][4]

The reaction forms a stable triazole linkage, covalently attaching the TAMRA fluorophore to the target molecule.[4] 5-TAMRA is a purified single isomer of 5(6)-TAMRA and is well-suited for fluorescence microscopy due to its excitation by the 546 nm spectral line of mercury-arc lamps and its inherent photostability.[5][6]

Quantitative Data

For ease of comparison, the key quantitative parameters of this compound and the related DBCO-PEG4-TAMRA are summarized in the table below.

PropertyThis compoundDBCO-PEG4-TAMRA
Molecular Formula C43H36N4O5[5][6]C54H58N5O10[7]
Molecular Weight 688.784 g/mol [5][6]937.07 g/mol [7]
Excitation Maximum (Abs) ~550 nm[5][6]545 nm[7]
Emission Maximum (Em) ~575 nm[5][6]565 nm[7]
Extinction Coefficient Not explicitly found for this compound92,000 M⁻¹cm⁻¹[7]
Purity (HPLC) ≥ 95%[5][6]Not specified
Solubility DMSO, DMF[5][6]DMSO, DMF[7]
Physical Appearance Red Solid[5][6]Red solid[7]

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been functionalized with an azide (B81097) group.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This should be prepared fresh.

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reaction Incubation: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution.[8] The reaction can be incubated at room temperature for 2-12 hours or at 4°C for 12-24 hours, protected from light.[8] Reaction times can vary depending on the protein and desired degree of labeling.

  • Purification: Remove the unreacted this compound from the labeled protein using a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol for Labeling Azide-Modified Live Cells

This protocol details the steps for fluorescently labeling live mammalian cells that have been metabolically engineered to express azide groups on their surface.

Materials:

  • Mammalian cells with metabolically incorporated azides (e.g., grown in media with an azide-derivatized sugar)

  • This compound or DBCO-PEG4-TAMRA

  • Anhydrous DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • (Optional) Hoechst 33342 for nuclear counterstaining

  • (Optional) 4% formaldehyde (B43269) in D-PBS for cell fixation

Procedure:

  • Cell Preparation: Grow mammalian cells in a suitable medium containing an azide-derivatized metabolite at 37°C in a 5% CO2 incubator.

  • Washing: Wash the cells twice with D-PBS containing 1% FBS.[7]

  • Prepare Labeling Solution: Prepare a 5 mM stock solution of the TAMRA-DBCO reagent in DMSO or DMF.[7] Dilute this stock solution in D-PBS with 1% FBS to a final working concentration of 5-30 µM.[7]

  • Cell Labeling: Add the labeling solution to the cells and incubate at room temperature in the dark for 30-60 minutes.[7]

  • Washing: Wash the cells four times with D-PBS containing 1% FBS to remove excess dye.[7]

  • (Optional) Fixation: Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.[7]

  • (Optional) Counterstaining: If desired, counterstain the cell nuclei by incubating with Hoechst 33342 in D-PBS for 15 minutes at room temperature.[7]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for TAMRA (Ex/Em: ~550/575 nm).

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_product Product TAMRA_DBCO This compound Labeled_Product TAMRA-Labeled Biomolecule TAMRA_DBCO->Labeled_Product Strain-Promoted Cycloaddition Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Labeled_Product

SPAAC Reaction Mechanism for this compound.

Experimental_Workflow start Start: Azide-Modified Biomolecule reaction Incubate Biomolecule with this compound start->reaction prep_dye Prepare This compound Stock Solution prep_dye->reaction purification Purify Labeled Conjugate (e.g., Desalting Column) reaction->purification analysis Analysis (e.g., Fluorescence Microscopy) purification->analysis

General Experimental Workflow for Biomolecule Labeling.

References

5-TAMRA-DBCO: A Technical Overview of its Synthesis and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA-DBCO (5-Carboxytetramethylrhodamine-Dibenzocyclooctyne) is a fluorescent labeling reagent that has become an invaluable tool in the field of bioconjugation and chemical biology. It combines the bright and photostable fluorophore, 5-TAMRA, with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) moiety. This unique combination allows for the specific and efficient labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the experimental details relevant to researchers in life sciences and drug development.

Core Properties and Quantitative Data

This compound is characterized by its excellent spectral properties and high reactivity in copper-free click chemistry. The single isomer 5-TAMRA offers a well-defined structure, avoiding the complexities of isomeric mixtures.[1][2] Key quantitative data for this compound and its variants are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C43H36N4O5[2]
Molecular Weight 688.78 g/mol [2]
Appearance Red Solid[2]
Solubility DMSO, DMF[2]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~550-559 nm[2][3]
Emission Maximum (λem) ~575-584 nm[2][3]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[3]

Table 3: Properties of a Common Variant: DBCO-PEG4-5-TAMRA

PropertyValueReference
Molecular Formula C54H57N5O10[4][5]
Molecular Weight 936.06 g/mol [4][5]
Purity (HPLC) ≥ 90%[4][5]
Excitation Maximum (λex) 560 nm[4][5]
Emission Maximum (λem) 565 nm[4][5]
Molar Extinction Coefficient (ε) 92.0 L mmol⁻¹ cm⁻¹[4][5]

Discovery and Synthesis Overview

The development of this compound is a direct result of the advancements in bioorthogonal chemistry, specifically the introduction of strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the conjugation of molecules in complex biological environments without the need for a toxic copper catalyst.[3] The synthesis of this compound involves the covalent linkage of a 5-TAMRA fluorophore to a DBCO moiety. A common synthetic strategy is the reaction of an activated ester of 5-TAMRA, such as 5-TAMRA N-hydroxysuccinimide (NHS) ester, with an amine-functionalized DBCO derivative.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the activated fluorophore and the DBCO derivative, followed by their conjugation.

G cluster_0 Synthesis of this compound 5_Carboxytetramethylrhodamine 5-Carboxytetramethylrhodamine 5_TAMRA_NHS_Ester 5-TAMRA NHS Ester 5_Carboxytetramethylrhodamine->5_TAMRA_NHS_Ester NHS, EDC or similar activating agent 5_TAMRA_DBCO This compound 5_TAMRA_NHS_Ester->5_TAMRA_DBCO DBCO_Amine DBCO-Amine DBCO_Amine->5_TAMRA_DBCO Amide Bond Formation (Base, e.g., DIPEA in DMF/DMSO)

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 5-TAMRA NHS ester and DBCO-amine.

Materials:

  • 5-TAMRA NHS ester

  • DBCO-amine (or a PEGylated derivative such as DBCO-PEG4-amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve 5-TAMRA NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate vial, dissolve a slight molar excess (1.1-1.2 equivalents) of DBCO-amine in anhydrous DMF or DMSO.

  • To the DBCO-amine solution, add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA.

  • Slowly add the 5-TAMRA NHS ester solution to the DBCO-amine solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Collect the fractions containing the desired product and lyophilize to obtain this compound as a solid.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Application in Copper-Free Click Chemistry

This compound is primarily used for the fluorescent labeling of azide-modified biomolecules. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[3]

Signaling Pathway and Experimental Workflow

The general workflow for labeling a biomolecule with this compound involves the introduction of an azide (B81097) group into the target molecule, followed by the click reaction.

G cluster_1 Biomolecule Labeling Workflow Azide_Modification Azide Modification of Biomolecule (e.g., metabolic labeling, NHS-azide) Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Click_Reaction SPAAC Reaction (Aqueous buffer, RT) Azide_Biomolecule->Click_Reaction 5_TAMRA_DBCO_reagent This compound 5_TAMRA_DBCO_reagent->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Purification Purification (e.g., SEC, dialysis) Labeled_Biomolecule->Purification Analysis Downstream Analysis (e.g., microscopy, flow cytometry) Purification->Analysis

Caption: Workflow for labeling biomolecules using this compound.

Protocol 2: Labeling of an Azide-Modified Antibody with this compound

This protocol provides a general procedure for the fluorescent labeling of an antibody that has been previously modified to contain azide groups.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Determine the concentration of the azide-modified antibody in the reaction buffer.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the unreacted this compound by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of TAMRA (~555 nm). The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye]

    Where:

    • A_max is the absorbance at the excitation maximum of TAMRA.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

    • ε_dye is the molar extinction coefficient of this compound at its λ_max.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable TAMRA fluorophore, combined with the highly specific and biocompatible DBCO moiety for copper-free click chemistry, makes it an ideal choice for a wide range of applications in cell biology, proteomics, and drug discovery. The straightforward synthesis and labeling protocols further enhance its utility for researchers in these fields.

References

An In-depth Technical Guide to the Mechanism of Action of 5-TAMRA-DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of 5-carboxytetramethylrhodamine-dibenzocyclooctyne (5-TAMRA-DBCO) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful bioorthogonal chemistry enables the specific and efficient fluorescent labeling of azide-modified biomolecules in complex biological systems.

Core Principles of this compound in SPAAC

The functionality of this compound is rooted in the principles of SPAAC, a type of copper-free click chemistry. The key components are the TAMRA fluorophore and the DBCO moiety.

  • 5-TAMRA (5-Carboxytetramethylrhodamine): A bright, orange-red fluorescent dye widely used for labeling proteins, peptides, and nucleic acids. It is readily excited by common light sources, such as the 546 nm spectral line from mercury-arc lamps, and exhibits greater photostability compared to fluorescein.

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative with significant ring strain. This inherent strain is the driving force behind its rapid, catalyst-free reaction with azides. The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.

The SPAAC reaction between this compound and an azide-containing molecule is a [3+2] cycloaddition that results in the formation of a stable triazole linkage. This reaction proceeds efficiently under physiological conditions, making it ideal for labeling biomolecules in living cells and for the development of targeted therapeutics.

Mechanism of Action

The mechanism of the SPAAC reaction involving this compound is a concerted, pericyclic reaction known as a 1,3-dipolar cycloaddition. The azide (B81097) acts as a 1,3-dipole that reacts with the strained alkyne (the DBCO moiety) to form a stable triazole ring. The high ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at ambient temperatures without the need for a cytotoxic copper catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound (Strained Alkyne) Transition_State Transition State ([3+2] Cycloaddition) This compound->Transition_State + Azide-Biomolecule Azide-Biomolecule (1,3-Dipole) Azide-Biomolecule->Transition_State TAMRA-Triazole-Biomolecule TAMRA-Triazole-Biomolecule (Stable Conjugate) Transition_State->TAMRA-Triazole-Biomolecule

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data

The efficiency and speed of the SPAAC reaction are critical for its application in biological research. The following tables summarize key quantitative data for this compound and related DBCO derivatives.

Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λabs)541 nm[1]
Emission Maximum (λem)567 nm[1]
Molar Extinction Coefficient (ε)84,000 L·mol-1·cm-1[1]
Fluorescence Quantum Yield (Φ)0.1[1][2]
Second-Order Reaction Rate Constants for DBCO Derivatives with Benzyl Azide

The reaction rate of this compound with an azide is expected to be similar to that of other DBCO derivatives. Benzyl azide is a commonly used model azide for these kinetic studies.

CyclooctyneSecond-Order Rate Constant (k2) [M-1s-1]Solvent/ConditionsReference
DBCO~0.6 - 1.0Varied[3]
DBCO-PEG4-acid2.1 ± 0.2PBS, pH 7.4, 37°C[4]
DBCO0.24CH3CN:H2O = 3:1[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research setting.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. A molar excess of 5-10 fold of the DBCO reagent over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound from the labeled protein using a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Quantification of Labeling (Optional): The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the TAMRA dye at ~541 nm.[6][7][8]

Protocol 2: Metabolic Labeling and Imaging of Live Cells

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound.[9][10][11][12]

Materials:

  • Mammalian cells in culture.

  • Azide-derivatized metabolite (e.g., Ac4ManNAz).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Culture mammalian cells in a medium supplemented with an azide-derivatized metabolite (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the incorporation of the azide groups into the cell-surface glycans.

  • Cell Washing: Wash the cells twice with PBS to remove any unincorporated azide-sugar.

  • SPAAC Reaction: Prepare a 5-30 µM solution of this compound in an appropriate cell culture medium. Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three to four times with PBS to remove unreacted this compound.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Image the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for the TAMRA fluorophore (Excitation/Emission ~541/567 nm).

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Fluorescent Labeling cluster_imaging Analysis Start Start with Mammalian Cells in Culture Metabolic_Labeling Incubate with Azide-Sugar (e.g., Ac4ManNAz) Start->Metabolic_Labeling Wash1 Wash to Remove Unincorporated Sugar Metabolic_Labeling->Wash1 SPAAC Incubate with this compound Wash1->SPAAC Wash2 Wash to Remove Unreacted Probe SPAAC->Wash2 Fixation Fix Cells (Optional) Wash2->Fixation Imaging Fluorescence Microscopy Fixation->Imaging

Caption: Experimental workflow for metabolic labeling and subsequent SPAAC-mediated imaging of live cells.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the specific labeling of azide-modified biomolecules through the SPAAC reaction. Its bright fluorescence, high reaction efficiency, and biocompatibility make it an invaluable tool for a wide range of applications in cell biology, chemical biology, and drug development. The provided quantitative data and detailed protocols serve as a valuable resource for researchers aiming to implement this powerful technology in their work.

References

key features of 5-Tamra-dbco for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-TAMRA-DBCO for Live-Cell Imaging

Introduction

This compound is a fluorescent dye integral to modern biological research, particularly in the realm of live-cell imaging.[1][2] It consists of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, known for its brightness and photostability, conjugated to a dibenzocyclooctyne (DBCO) group.[1][3][4] This unique structure enables its use in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][3] The DBCO moiety reacts efficiently and selectively with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling and visualizing biomolecules within living systems.[1][5] This guide provides a comprehensive overview of its features, quantitative properties, and detailed protocols for its application in live-cell imaging.

Core Features of this compound

  • Bioorthogonality : The DBCO group's reaction with azides is highly selective and does not interfere with native biological processes, ensuring that imaging reflects true cellular events.[6]

  • Copper-Free Reaction : The strain-promoted nature of the DBCO alkyne allows the reaction to proceed without a copper catalyst, which is toxic to cells and can damage certain fluorescent proteins.[1][5] This is a major advantage for live-cell and in vivo applications.[1]

  • Bright and Photostable Fluorescence : The TAMRA component is a well-established fluorophore that offers bright, orange-red fluorescence and excellent photostability, making it suitable for long-term imaging experiments.[2][4][6] Its fluorescence is largely insensitive to pH variations in the physiological range of 4 to 9.[6]

  • High Reactivity : The SPAAC reaction between DBCO and an azide (B81097) is rapid and efficient, allowing for effective labeling at low concentrations and minimizing background noise.[3][7] Studies have shown that the reaction of DBCO with an azide is approximately 5-fold faster and more efficient than with BCN, another common cyclooctyne.[7][8]

Quantitative Data

The photophysical and chemical properties of this compound are summarized below. Values can vary slightly between suppliers.

PropertyValueReference(s)
Excitation Maximum (λex)~541-553 nm[1][3][9]
Emission Maximum (λem)~567-575 nm[1][3][9]
Molar Extinction Coefficient (ε)~84,000 cm⁻¹M⁻¹[3][9]
Fluorescence Quantum Yield (Φ)~0.1[3][9]
Molecular FormulaC₄₆H₄₂N₄O₅[3][9]
Purity (HPLC)≥95%[4][9]
SolubilitySoluble in DMSO and DMF[3][9]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound labels target molecules through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, the DBCO ring, which is highly strained, readily undergoes a [3+2] cycloaddition with an azide group to form a stable triazole ring. This reaction is highly specific and occurs efficiently under physiological conditions without the need for a catalyst.

SPAAC_Mechanism cluster_product Product TAMRA_DBCO This compound Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole) TAMRA_DBCO->Labeled_Product SPAAC (Copper-Free) Azide_Molecule Azide-tagged Biomolecule (R-N₃) Azide_Molecule->Labeled_Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Protocols

This section provides a detailed methodology for labeling azide-modified biomolecules in live mammalian cells with this compound.

Materials and Reagents
  • This compound

  • Anhydrous DMSO or DMF

  • Mammalian cells expressing or metabolically incorporating an azide-tagged biomolecule (e.g., via ManNAz for glycans)

  • Complete cell culture medium

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: 4% formaldehyde (B43269) in D-PBS for cell fixation

Stock Solution Preparation
  • Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.[6][10]

  • Vortex the solution thoroughly to ensure the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.[3][9] It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.

Live-Cell Labeling Procedure
  • Cell Seeding : Seed mammalian cells containing the azide-modified target onto a suitable imaging dish (e.g., glass-bottom dish) and culture overnight at 37°C in a 5% CO₂ incubator to allow for adherence.[10][11]

  • Washing : Gently wash the cells twice with pre-warmed D-PBS containing 1% FBS to remove any residual medium.[6][10]

  • Labeling Incubation : Prepare a working solution of this compound in pre-warmed D-PBS with 1% FBS. The optimal concentration may vary, but a starting range of 5 to 30 µM is recommended.[6][10] Add the labeling solution to the cells.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[6][10]

  • Post-Labeling Wash : Aspirate the labeling solution and wash the cells four times with D-PBS containing 1% FBS to remove any unbound probe and reduce background fluorescence.[6][10]

  • Imaging : The cells are now ready for live imaging. Add fresh, pre-warmed imaging buffer or complete cell culture medium to the cells and proceed with fluorescence microscopy.

Optional Steps: Fixation and Counterstaining
  • Fixation : After the final wash (step 5), you can fix the cells by adding 4% formaldehyde in D-PBS and incubating for 20 minutes at room temperature.[6][10]

  • Washing after Fixation : Wash the cells twice with D-PBS.[6][10]

  • Counterstaining : To visualize the nucleus, incubate the cells with Hoechst 33342 in D-PBS for 15 minutes at room temperature.[10]

  • Final Wash : Wash the cells with D-PBS and image.

Experimental Workflow

The following diagram illustrates the key steps in a typical live-cell imaging experiment using this compound.

Live_Cell_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cluster_optional Optional A 1. Seed cells with azide-tagged biomolecule B 2. Wash cells with D-PBS + 1% FBS A->B C 3. Incubate with 5-30 µM this compound (30-60 min, protected from light) B->C D 4. Wash cells 4x with D-PBS + 1% FBS C->D E 5. Add fresh medium/ imaging buffer D->E G Fix & Permeabilize D->G Fixation Path F 6. Live-Cell Imaging via Fluorescence Microscopy E->F H Counterstain (e.g., Nucleus) G->H H->F

Workflow for live-cell labeling with this compound.

Applications in Live-Cell Imaging

The versatility of the DBCO-azide ligation has made this compound a valuable tool for various live-cell imaging applications:

  • Metabolic Labeling : Visualizing newly synthesized biomolecules, such as glycans, proteins, or DNA, by metabolically incorporating azide-containing precursors.[10]

  • Protein Labeling : Tracking the localization, trafficking, and dynamics of specific proteins that have been genetically engineered to include an azide-bearing unnatural amino acid.

  • Cell Surface Labeling : Investigating the distribution and dynamics of cell surface receptors and other molecules.[5]

References

5-TAMRA-DBCO: A Technical Guide for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA-DBCO (5-Carboxytetramethylrhodamine, Dibenzocyclooctyne) is a fluorescent probe that plays a pivotal role in the field of bioconjugation and cellular imaging. This molecule combines the bright and photostable fluorophore, 5-TAMRA, with the bioorthogonal reactive group, DBCO. The DBCO moiety enables highly specific and efficient labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is biocompatible, proceeding readily in aqueous environments and even within living cells without the need for a toxic copper catalyst, making this compound an invaluable tool for studying biological processes in their native context.[1][2][3][4]

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful fluorescent probe.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound as a fluorescent probe is fundamentally based on the SPAAC reaction. This bioorthogonal reaction involves the rapid and selective cycloaddition of a strained alkyne (DBCO) to an azide (B81097).

SPAAC_Reaction cluster_reactants Reactants cluster_product Product 5_Tamra_DBCO This compound (Strained Alkyne) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole) 5_Tamra_DBCO->Labeled_Biomolecule SPAAC (Copper-Free) Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule

Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between this compound and an azide-modified biomolecule.

The key advantages of this approach are:

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous solution, and ambient temperature) without the need for a cytotoxic copper catalyst.[5]

  • High Specificity: The azide and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.

  • Favorable Kinetics: The reaction is fast, allowing for the rapid labeling of biomolecules.

Physicochemical and Fluorescent Properties

The performance of this compound as a fluorescent probe is defined by its photophysical properties. It is important to note that the exact excitation and emission maxima can vary depending on the solvent, pH, and the nature of the conjugated biomolecule.

PropertyValueReferences
Excitation Maximum (λex) 541 - 560 nm[1][2][3][4][6]
Emission Maximum (λem) 565 - 584 nm[1][2][3][4][5][6]
Molar Extinction Coefficient (ε) ~84,000 - 92,000 M⁻¹cm⁻¹[1][5]
Quantum Yield (Φ) ~0.1[1]
Molecular Weight ~688.78 - 937.07 g/mol (varies with linker)[3][4]
Solubility Soluble in DMSO and DMF[1][4]
Storage Conditions Store at -20°C, protected from light[1][2]

Applications in Biomolecule Labeling and Imaging

This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.

Protein Labeling

Proteins can be azide-modified through the incorporation of azide-bearing unnatural amino acids or by chemical modification of specific amino acid side chains. This compound can then be used to fluorescently label these proteins for various applications, including:

  • Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.

  • Flow Cytometry: Quantifying the expression of cell surface or intracellular proteins.

  • In-gel Fluorescence: Detecting labeled proteins in SDS-PAGE gels.[7]

Nucleic Acid Labeling

Azide-modified nucleosides can be incorporated into DNA and RNA through enzymatic synthesis. Subsequent labeling with this compound allows for:

  • Visualization of Nucleic Acids: Tracking the localization and dynamics of DNA and RNA in living cells.

  • Fluorescence in situ Hybridization (FISH): Detecting specific nucleic acid sequences.

Glycan Labeling

Metabolic glycoengineering is a powerful technique where cells are fed with azide-modified monosaccharide precursors, which are then incorporated into cellular glycans.[8] These azide-labeled glycans can be visualized by reaction with this compound, enabling the study of:

  • Glycan Trafficking and Localization: Understanding the dynamic processes of glycan biosynthesis and transport.[1]

  • Glycoproteomics: Identifying and quantifying glycoproteins.[8]

Experimental Protocols

The following are detailed protocols for the labeling of various biomolecules with this compound.

Protocol 1: General Protein Labeling

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) Start->Prepare_Protein Mix 3. Mix Protein and Dye Solutions (Molar ratio of 5-20:1, Dye:Protein) Prepare_Protein->Mix Prepare_Dye 2. Prepare this compound Solution (Anhydrous DMSO or DMF) Prepare_Dye->Mix Incubate 4. Incubate (Room temperature, 1-4 hours, protected from light) Mix->Incubate Purify 5. Purify Labeled Protein (Size-exclusion chromatography or dialysis) Incubate->Purify End End: Fluorescently Labeled Protein Purify->End

Figure 2: Workflow for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and azides.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction: Add the this compound solution to the protein solution at a molar excess of 5-20 fold. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound by size-exclusion chromatography or dialysis.

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Live-Cell Imaging of Metabolically Labeled Glycans

This protocol describes the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent detection with this compound.

Glycan_Labeling_Workflow Start Start: Cultured Cells Metabolic_Labeling 1. Metabolic Labeling (Incubate cells with azido-sugar, e.g., Ac4ManNAz) Start->Metabolic_Labeling Wash_Cells 2. Wash Cells (Remove excess azido-sugar) Metabolic_Labeling->Wash_Cells Staining 3. Staining with this compound (Incubate with 5-30 µM probe in media) Wash_Cells->Staining Wash_Again 4. Wash Cells (Remove unbound probe) Staining->Wash_Again Fix_Permeabilize 5. Fix and Permeabilize (Optional) (For intracellular imaging) Wash_Again->Fix_Permeabilize Image 6. Image Cells (Fluorescence Microscopy) Fix_Permeabilize->Image End End: Visualized Glycans Image->End

Figure 3: Workflow for metabolic labeling and imaging of cellular glycans.

Materials:

  • Cultured mammalian cells

  • Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

Procedure:

  • Metabolic Labeling: Culture cells in media supplemented with an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.

  • Wash: Gently wash the cells two to three times with warm culture medium or PBS to remove unincorporated azido-sugar.

  • Staining: Incubate the cells with 5-30 µM this compound in fresh culture medium for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells three to four times with fresh medium or PBS to remove unbound probe.

  • Fixation and Permeabilization (Optional): For imaging intracellular glycans, fix the cells with 4% paraformaldehyde for 15-20 minutes, followed by permeabilization with 0.1% Triton X-100 for 10-15 minutes at room temperature.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA.

Application Example: Visualizing Virus Entry

A key application of this compound is in the field of virology, specifically in tracking the entry of viruses into host cells. By labeling the viral surface glycoproteins with an azide and then reacting with this compound, researchers can visualize the process of viral attachment, internalization, and trafficking within the host cell. This provides valuable insights into the mechanisms of viral infection.

Virus_Entry_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Virus Azide-Labeled Virus + this compound Receptor Host Cell Receptor Virus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Viral Genome Release Endosome->Uncoating 3. pH-dependent fusion and uncoating

Figure 4: Generalized pathway of virus entry tracked by this compound labeling.

In this generalized pathway, azide-modified viral glycoproteins are labeled with this compound. The fluorescently labeled virus then binds to specific receptors on the host cell surface. This binding event triggers receptor-mediated endocytosis, where the virus is engulfed into an endosome. The acidic environment of the endosome can then induce conformational changes in the viral proteins, leading to fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. By tracking the fluorescence of this compound, each of these steps can be visualized and studied in real-time.

Conclusion

This compound is a powerful and versatile fluorescent probe that has become an indispensable tool for researchers across various disciplines. Its bright and photostable fluorescence, combined with the highly specific and biocompatible nature of the copper-free click chemistry, enables the precise labeling and visualization of a wide array of biomolecules in their native cellular environment. The detailed protocols and application examples provided in this guide are intended to facilitate the successful implementation of this compound in your research, ultimately contributing to a deeper understanding of complex biological systems.

References

5-TAMRA-DBCO: A Technical Guide to Bioorthogonal Labeling and Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA-DBCO (5-Carboxytetramethylrhodamine, Dibenzocyclooctyne) is a key reagent in molecular biology, enabling the fluorescent labeling of biomolecules through a copper-free click chemistry reaction. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in their experimental design and execution. The unique combination of the bright and photostable TAMRA fluorophore with the highly reactive DBCO moiety allows for specific and efficient labeling of azide-modified proteins, nucleic acids, and other biomolecules in both in vitro and live-cell systems.[1][2]

Core Principles: Copper-Free Click Chemistry

The primary application of this compound lies in its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of bioorthogonal chemistry.[2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[3][4] The DBCO group, a dibenzocyclooctyne, possesses significant ring strain, which dramatically accelerates the reaction with azide-functionalized molecules, leading to the formation of a stable triazole linkage.[3][5] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[3][5]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the kinetics of the DBCO-azide reaction.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReferences
Excitation Maximum (λex)~541 - 565 nm[6]
Emission Maximum (λem)~565 - 584 nm[4][6]
Molar Extinction Coefficient (ε)~84,000 - 95,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ)~0.1 - 0.3[6]
Molecular Weight~936.08 g/mol [4]
SolubilityDMSO, DMF, MeOH[4][7]

Table 2: Reaction Kinetics of DBCO-Azide Cycloaddition

ReactantsSecond-Order Rate Constant (k₂)ConditionsReferences
DBCO and Benzyl Azide (B81097)0.24 M⁻¹s⁻¹Not specified[8]
DBCO and Phenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O = 3:1[8]
DBCO-functionalized nanoparticles and Azide-functionalized nanoparticlesVaries with azide density and ligand10 mM buffers[9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound from the labeled protein using size-exclusion chromatography or dialysis.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~555 nm).

Protocol 2: Live-Cell Imaging of Azide-Modified Biomolecules

This protocol describes the labeling of metabolically incorporated azido (B1232118) sugars on the cell surface with this compound for fluorescence microscopy.

Materials:

  • Cells cultured with an azide-derivatized metabolite (e.g., Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (for fixation, optional)

  • DAPI or Hoechst stain (for nuclear counterstaining, optional)

Procedure:

  • Cell Preparation: Culture cells with an appropriate concentration of the azide-derivatized metabolite for 24-48 hours to allow for metabolic incorporation.

  • Labeling Solution Preparation: Prepare a 10-50 µM solution of this compound in pre-warmed cell culture medium or PBS.

  • Labeling: Wash the cells with PBS and then incubate with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Imaging: The cells can be imaged live in PBS or fixed with formaldehyde before mounting and imaging. Optional: counterstain the nucleus with DAPI or Hoechst.

Visualizations

The following diagrams illustrate key processes involving this compound.

experimental_workflow cluster_azide_incorporation Step 1: Azide Incorporation cluster_labeling Step 2: Labeling cluster_detection Step 3: Detection AzideMetabolite Azido Sugar (e.g., Ac4ManNAz) Cells Live Cells AzideMetabolite->Cells Metabolic Incorporation AzideCells Cells with Azide-Modified Glycans TAMRA_DBCO This compound AzideCells_ref Azide-Modified Cells TAMRA_DBCO->AzideCells_ref SPAAC (Copper-Free Click Chemistry) LabeledCells Fluorescently Labeled Cells Microscope Fluorescence Microscopy Imaging Imaging Analysis Microscope->Imaging LabeledCells_ref Labeled Cells LabeledCells_ref->Microscope

Caption: Workflow for metabolic labeling and detection of cell surface glycans using this compound.

spaa_reaction cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide Azide-Modified Biomolecule (R-N3) Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Product + Copper-Free DBCO This compound DBCO->Product

Caption: The bioorthogonal SPAAC reaction between an azide and this compound.

Applications in Molecular Biology

Live-Cell Imaging

The biocompatibility of the copper-free click reaction makes this compound an excellent tool for live-cell imaging.[1][2] Researchers can metabolically label specific classes of biomolecules, such as glycans, proteins, or nucleic acids, with azide-containing precursors and subsequently visualize their localization and dynamics in real-time using this compound.[10] This approach has been instrumental in studying cellular processes without the toxicity associated with copper catalysts.[4][9]

Protein and Nucleic Acid Labeling

This compound is widely used for the in vitro labeling of purified proteins and nucleic acids that have been chemically or genetically modified to contain an azide group.[7][11] This enables a wide range of downstream applications, including:

  • Fluorescence Microscopy: Visualizing the subcellular localization of a protein of interest.

  • Flow Cytometry: Quantifying the expression of cell surface proteins.

  • Gel Electrophoresis: Detecting specific proteins or nucleic acids in complex mixtures.

Förster Resonance Energy Transfer (FRET)

TAMRA is a well-established FRET acceptor for donor fluorophores such as FAM (fluorescein).[11] By labeling one biomolecule with a donor and its binding partner with this compound (as the acceptor), FRET can be used to study molecular interactions, conformational changes, and enzymatic activity. The efficiency of energy transfer is dependent on the distance between the donor and acceptor, providing a molecular ruler for biological systems.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a variety of contexts. Its bright fluorescence, coupled with the specificity and biocompatibility of the copper-free click reaction, has made it an indispensable reagent for researchers in molecular biology, cell biology, and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.

References

Methodological & Application

Application Notes and Protocols: 5-TAMRA-DBCO Labeling for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for studying dynamic cellular processes. The ability to fluorescently label specific biomolecules within living cells without disrupting their function is crucial for advancing our understanding of cell biology and for the development of new therapeutics. Bioorthogonal chemistry, particularly the copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a robust method for achieving this.[1] This application note provides a detailed protocol for labeling live cells using 5-TAMRA-DBCO, a bright and photostable fluorophore conjugated to a dibenzocyclooctyne (DBCO) moiety.

The process involves a two-step strategy. First, cells are metabolically labeled with an azide-containing precursor, which is incorporated into biomolecules such as glycans or proteins.[2] Subsequently, the cells are treated with this compound. The DBCO group specifically and efficiently reacts with the azide (B81097) group via SPAAC to form a stable triazole linkage, covalently attaching the TAMRA fluorophore to the target biomolecule.[3] This copper-free approach is highly biocompatible and avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[3]

These notes will guide researchers through the metabolic incorporation of azide sugars, the subsequent fluorescent labeling with this compound, and provide quantitative data and troubleshooting advice for successful live-cell imaging experiments.

Data Presentation

The following tables summarize quantitative data derived from studies evaluating the efficiency and optimal conditions for DBCO-based labeling in live cells.

Table 1: Reaction Kinetics and Efficiency of DBCO-Azide Reaction in Live Cells

ParameterValueCell TypeTargetNotes
EC50 1.9 µMHeLaHalo-H2B-GFPConcentration of TAMRA-azide required to achieve 50% of the maximum labeling signal.[4][5]
t1/2 1.8 minHeLaHalo-H2B-GFPHalf-life of the labeling reaction with 25 µM TAMRA-azide.[4][5]
Emax 73%HeLaHalo-H2B-GFPMaximum labeling efficiency observed under the experimental conditions.[4][5]
Optimal Concentration 2 µMHeLaHalo-H2B-GFPConcentration of TAMRA-azide that provides optimal signal-to-noise levels for live-cell imaging.[4][5]
Upper Concentration Limit 25 µMHeLaHalo-H2B-GFPHigher concentrations lead to dominant background fluorescence.[4][5]

Table 2: Recommended Reagent Concentrations and Incubation Times

ReagentConcentration RangeIncubation TimeNotes
Azide-Modified Sugars (e.g., ManNAz) 25-100 µM24-72 hoursFor metabolic labeling of cellular glycans. Optimal concentration and time may vary by cell type.[1][6]
This compound 0.5 - 30 µM15 - 120 minutesLower concentrations (0.5-2 µM) are often sufficient to achieve good signal-to-noise.[4][7]

Table 3: Cell Viability Assessment with TAMRA-Azide

TAMRA-azide ConcentrationCell Viability (%)Cell TypeAssay
0.1 µM~100%HeLaCalcein AM staining[8]
1 µM~100%HeLaCalcein AM staining[8]
10 µM~100%HeLaCalcein AM staining[8]
100 µM~95%HeLaCalcein AM staining[8]

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of live cells with an azide-modified sugar and subsequent fluorescent labeling with this compound.

Protocol 1: Metabolic Labeling of Live Cells with Azido (B1232118) Sugars

This protocol describes the incorporation of azide moieties into cellular glycans using N-azidoacetylmannosamine (ManNAz), a precursor for sialic acid biosynthesis.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare ManNAz Stock Solution: Dissolve ManNAz in DMSO to prepare a stock solution of 10-50 mM.

  • Metabolic Labeling: Add the ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells in the ManNAz-containing medium for 1-3 days at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar.

Protocol 2: this compound Labeling of Azide-Modified Live Cells

This protocol details the copper-free click chemistry reaction between the azide-modified cells and this compound.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live cell imaging buffer to a final concentration of 2-10 µM. The optimal concentration should be determined to maximize signal while minimizing background. A good starting point is 5 µM.

  • Labeling Reaction: Remove the wash buffer from the azide-labeled cells and add the this compound labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound this compound.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).

Mandatory Visualizations

Signaling Pathway: EGFR Trafficking and Endocytosis

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling. Upon binding to its ligand, EGF, the receptor dimerizes, autophosphorylates, and initiates downstream signaling cascades. The receptor is then internalized via endocytosis, a process that is critical for the attenuation of signaling. The this compound labeling can be used to study the trafficking of EGFR by metabolically labeling the glycans on the receptor and then tracking its movement.

EGFR_Trafficking cluster_pm EGF EGF EGFR EGFR (Azide-labeled) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PlasmaMembrane Plasma Membrane Signaling Downstream Signaling Dimerization->Signaling Endocytosis Clathrin-mediated Endocytosis Dimerization->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling->EGFR Lysosome Lysosomal Degradation LateEndosome->Lysosome

Caption: EGFR signaling and endocytic trafficking pathway.

Experimental Workflow: this compound Live Cell Labeling

The following diagram outlines the key steps in the experimental workflow for labeling live cells with this compound.

Experimental_Workflow Start Start: Culture Live Cells MetabolicLabeling 1. Metabolic Labeling (e.g., with ManNAz for 1-3 days) Start->MetabolicLabeling Wash1 2. Wash Cells (PBS) MetabolicLabeling->Wash1 DBCOLabeling 3. Add this compound (30-60 min incubation) Wash1->DBCOLabeling Wash2 4. Wash Cells (Live Cell Imaging Buffer) DBCOLabeling->Wash2 Imaging 5. Live Cell Imaging (Fluorescence Microscopy) Wash2->Imaging End End: Data Analysis Imaging->End

References

Application Note & Protocol: Step-by-Step Guide for 5-TAMRA-DBCO Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of 5-TAMRA-DBCO to azide-modified proteins. The procedure utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal. This copper-free reaction enables the specific labeling of biomolecules in biological systems without interfering with native cellular processes.[1][2]

The core of this protocol involves the reaction between a dibenzocyclooctyne (DBCO) functional group on the 5-TAMRA fluorescent dye and an azide (B81097) group that has been site-specifically incorporated into the target protein. This method is ideal for creating fluorescently labeled proteins for applications such as live-cell imaging, flow cytometry, and fluorescence microscopy.[1][3][4]

Signaling Pathway and Experimental Workflow

The conjugation process follows a straightforward workflow, beginning with the preparation of an azide-modified protein and culminating in a purified, fluorescently labeled conjugate.

Conjugation_Workflow cluster_start Inputs cluster_process Protocol cluster_end Output Protein Azide-Modified Protein Mix 1. Mix & React (SPAAC Reaction) Protein->Mix Dye This compound Stock Solution Dye->Mix Incubate 2. Incubate Mix->Incubate Room Temp or 4°C Purify 3. Purify Conjugate Incubate->Purify e.g., SEC Analyze 4. Characterize Purify->Analyze UV-Vis & SDS-PAGE FinalProduct Purified TAMRA-Protein Conjugate Analyze->FinalProduct

Caption: Experimental workflow for this compound conjugation to an azide-modified protein.

Experimental Protocols

This section details the step-by-step methodology for labeling an azide-modified protein with this compound.

3.1 Critical Pre-Conjugation Considerations

  • Protein Prerequisite: The target protein must be functionalized with azide groups. This can be achieved through various methods, such as metabolic labeling with azido-sugars or site-specific incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine).

  • Buffer Selection: The protein must be in an amine-free and, critically, an azide-free buffer, as sodium azide will react with the DBCO reagent.[2][5] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH of 7.2-8.0.[6]

  • Removal of Interfering Substances: Ensure that any stabilizing proteins (like BSA) and free amines (from Tris or glycine (B1666218) buffers) are removed. This can be accomplished through dialysis or by using desalting spin columns.[2][4]

3.2 Reagent Preparation

  • Azide-Modified Protein Solution:

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable azide-free buffer (e.g., PBS, pH 7.2).[6][7]

    • If necessary, concentrate the protein solution using a centrifugal filter unit.[4]

  • This compound Stock Solution:

    • Immediately before use, prepare a 5-10 mM stock solution of this compound.[8]

    • Dissolve the required amount of this compound powder in anhydrous, high-quality Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8][9]

    • Vortex thoroughly to ensure the dye is completely dissolved. This solution is sensitive to moisture and light and should be used promptly.

3.3 Step-by-Step Conjugation Procedure

  • Calculate Reagent Volumes: Determine the volume of the this compound stock solution needed to achieve a 2 to 4-fold molar excess of dye relative to the azide-modified protein.[2] A higher molar excess may be required for lower protein concentrations.

    • Formula: Volume of Dye (μL) = [(Protein Conc. (mg/mL) / Protein MW (kDa)) * Protein Vol (μL) * Molar Excess] / Dye Stock Conc. (mM)

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • The final concentration of DMSO in the reaction mixture should ideally not exceed 20% to avoid protein denaturation.[2][6]

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture, protected from light, for 2-12 hours at room temperature or overnight at 4°C.[2][5] Reaction times can be optimized; for some systems, incubation for 30-60 minutes may be sufficient.[6][8]

3.4 Purification of the Labeled Protein

After incubation, it is crucial to remove the unreacted this compound from the protein conjugate.

  • Size-Exclusion Chromatography (SEC) / Spin Desalting Columns: This is the most common and effective method.

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Columns or Sephadex® G-25) with the desired storage buffer (e.g., PBS).[7][10]

    • Apply the reaction mixture to the center of the column resin.

    • Centrifuge according to the manufacturer's protocol. The purified, labeled protein will be in the eluate.[7] Protein recovery is typically greater than 85%.[6]

  • Dialysis: This method is suitable for larger volumes but is more time-consuming.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours.

3.5 Storage of the Conjugate Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like 0.01-0.02% sodium azide (note: only add after all DBCO reagents have been removed) or a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[4][10]

Quantitative Data Summary

The following table provides typical parameters for the conjugation reaction. Optimization may be necessary depending on the specific protein.

ParameterRecommended ValueNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations generally lead to better efficiency.[4][6]
Molar Ratio (Dye:Protein) 2:1 to 4:1May need to be optimized. Start with a lower ratio to avoid over-labeling.[2]
Reaction Buffer PBS, HEPES, Borate (pH 7.2 - 8.0)Must be free of azides and primary amines (Tris, Glycine).[2][5]
Incubation Temperature Room Temperature or 4°C4°C is often preferred to maintain protein stability.
Incubation Time 2 - 12 hoursCan be extended up to 24 hours to improve efficiency.[5]
Purification Method Spin Desalting Column / SECProvides rapid and efficient removal of excess dye.[6][7]

Characterization of the Conjugate

5.1 Degree of Labeling (DOL) Calculation

The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at ~555-560 nm (Aₘₐₓ for TAMRA).[4][9]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of Dye / Aₘₐₓ of Dye (CF for TAMRA is ~0.3)

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

  • Calculate the dye concentration.

    • Dye Conc. (M) = Aₘₐₓ / ε_dye (ε for TAMRA is ~92,000 M⁻¹cm⁻¹)[9]

  • Calculate the DOL.

    • DOL = Molarity of Dye / Molarity of Protein

For effective labeling, a typical DOL is between 2 and 4.[4]

5.2 SDS-PAGE Analysis

Visualize the conjugation by running samples of the unlabeled protein and the purified conjugate on an SDS-PAGE gel. The labeled protein should exhibit a fluorescent band under UV illumination at the same molecular weight as the Coomassie-stained band. This confirms that the fluorescence is associated with the protein.[8][11]

References

5-TAMRA-DBCO in Copper-Free Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-TAMRA-DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. These guidelines are intended to assist researchers in the life sciences and drug development in the fluorescent labeling of azide-modified biomolecules.

Introduction

This compound is a fluorescent labeling reagent that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1][2][3] The DBCO group enables covalent labeling of azide-containing molecules through a bioorthogonal and copper-free click reaction.[1][4] This reaction is ideal for labeling sensitive biological systems, such as live cells or in vivo models, where the cytotoxicity of a copper catalyst is a concern.[1][4] The reaction is efficient and forms a stable triazole linkage.[4][5]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity and fluorescence.

ParameterValueSource
Molecular Formula C₅₂H₅₄N₆O₈[1]
Excitation Maximum (λex) ~553-559 nm[1][4]
Emission Maximum (λem) ~575-584 nm[1][4]
Extinction Coefficient ~92,000 cm⁻¹M⁻¹[4]
Solubility Soluble in DMSO, DMF[4][6]
Storage Conditions Store at -20°C in a dry, dark environment.[1][2][6]
Shipping Conditions Shipped at ambient temperature.[4][6]

Reaction Principle and Workflow

The core of the this compound labeling technique is the strain-promoted alkyne-azide cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide-modified molecule without the need for a copper catalyst. This bioorthogonal reaction is highly specific, meaning the DBCO and azide (B81097) groups will not react with other functional groups typically found in biological systems.[5][7]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product TAMRA_DBCO This compound p1 TAMRA_DBCO->p1 Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->p1 Labeled_Product TAMRA-Labeled Biomolecule (Stable Triazole Linkage) p2 p1->p2 + p2->Labeled_Product Strain-Promoted Cycloaddition (Copper-Free)

Diagram 1: this compound SPAAC Reaction Scheme.

A general experimental workflow for labeling biomolecules with this compound involves the preparation of the azide-modified target, reaction with this compound, and subsequent purification and analysis.

Experimental_Workflow A Prepare Azide-Modified Biomolecule C Incubate Biomolecule and this compound A->C B Prepare this compound Stock Solution (e.g., in DMSO) B->C D Optional: Quench Unreacted DBCO C->D E Purify Labeled Biomolecule (e.g., Chromatography, Dialysis) D->E F Validate Conjugation (e.g., SDS-PAGE, Spectroscopy) E->F

References

Application Notes: High-Specificity Cell Labeling in Flow Cytometry Using 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of Technology

The use of 5-TAMRA-DBCO in flow cytometry hinges on a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of copper-free click chemistry.[1][2] This method provides a robust two-step strategy for labeling live cells with high specificity and minimal toxicity, as it eliminates the need for cytotoxic copper catalysts that are required for traditional click chemistry.[3][4]

The process involves two key stages:

  • Bioorthogonal Handle Installation: An azide (B81097) (-N₃) group, which is biologically inert and absent in most living systems, is introduced onto the surface of target cells. This is typically achieved through two primary methods:

    • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar precursor that has been modified with an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).[5][6] The cell's metabolic pathways process this sugar and incorporate it into cell-surface glycoproteins, effectively displaying azide groups on the cell surface.[5][7]

    • Antibody-Directed Labeling: A monoclonal antibody that targets a specific cell surface antigen is conjugated with an azide group.[8][] This azide-modified antibody then binds selectively to the target cells, presenting the azide handle for the subsequent reaction.[10][11]

  • Copper-Free Click Reaction: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) moiety on the this compound molecule reacts specifically and spontaneously with the azide groups on the cell surface, forming a stable covalent triazole linkage.[12] This reaction attaches the bright and photostable TAMRA fluorophore to the cells, allowing for sensitive detection by flow cytometry.[13][14]

G cluster_0 Step 1: Azide Installation cluster_1 Target Cell cluster_2 Step 2: Click Reaction cluster_3 Result Metabolic Metabolic Glycoengineering (e.g., Ac₄ManNAz) Cell_Surface Azide Groups (-N₃) Displayed on Cell Surface Metabolic->Cell_Surface incorporates Antibody Antibody-Azide Conjugate Antibody->Cell_Surface binds to Labeled_Cell Fluorescently Labeled Cell (TAMRA) Cell_Surface->Labeled_Cell SPAAC Reaction Cell Cell TAMRA_DBCO This compound (Fluorophore + DBCO) TAMRA_DBCO->Labeled_Cell SPAAC Reaction Cell_Labeled Cell G Start 1. Seed Cells Metabolic 2. Add Ac₄ManNAz (25-50 µM) Incubate for 48-72h Start->Metabolic Harvest 3. Harvest and Wash Cells Metabolic->Harvest Click 4. Incubate with this compound (5-30 µM) for 30-60 min Harvest->Click Wash 5. Wash Cells (3x) Click->Wash Viability 6. Add Viability Dye Wash->Viability Analysis 7. Analyze by Flow Cytometry Viability->Analysis G Start 1. Prepare Cell Suspension Antibody 2. Incubate with Azide-Antibody for 30-60 min on ice Start->Antibody Wash1 3. Wash Cells (2x) Antibody->Wash1 Click 4. Incubate with this compound (5-30 µM) for 30-60 min Wash1->Click Wash2 5. Wash Cells (3x) Click->Wash2 Viability 6. Add Viability Dye Wash2->Viability Analysis 7. Analyze by Flow Cytometry Viability->Analysis

References

Application Notes and Protocols for 5-TAMRA-DBCO in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 5-TAMRA-DBCO in indirect immunofluorescence assays. This method leverages bioorthogonal click chemistry for the sensitive and specific detection of target antigens in cultured cells.

Introduction

This compound is a fluorescent probe containing a tetramethylrhodamine (B1193902) (TAMRA) dye and a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group reacts specifically and covalently with azide (B81097) groups through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4] This bioorthogonal reaction is highly efficient and occurs under mild conditions, making it ideal for labeling biomolecules in complex biological systems, including live-cell imaging.[1]

In this indirect immunofluorescence protocol, a primary antibody targets the antigen of interest. Subsequently, a secondary antibody, conjugated with an azide group, binds to the primary antibody. The final detection is achieved by the reaction of this compound with the azide-labeled secondary antibody, resulting in bright and stable fluorescence. This method offers an alternative to traditional direct or indirect immunofluorescence, potentially enhancing signal-to-noise ratios and providing flexibility in experimental design.

Important Consideration: this compound may not be suitable for staining intracellular components of fixed and permeabilized cells due to the potential for high background signal.[5] It is highly recommended to optimize the protocol for your specific cell type and target antigen.

Spectroscopic Properties of 5-TAMRA

PropertyValue
Excitation Maximum (λex)~550-560 nm[2][6][7]
Emission Maximum (λem)~575-584 nm[2][5]
Molar Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹[5][7]
Recommended Laser Line546 nm or 561 nm

Experimental Protocols

This protocol is designed for adherent cells grown on coverslips.

Materials Required
  • Cells: Adherent cells cultured on sterile glass coverslips.

  • Primary Antibody: Specific to the target antigen.

  • Azide-Labeled Secondary Antibody: Specific to the host species of the primary antibody.

  • This compound: Reconstitute in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[8] Store at -20°C, protected from light and moisture.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS. This is only necessary for intracellular targets.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Mounting Medium: An antifade mounting medium, with or without a nuclear counterstain like DAPI.

Cell Preparation and Fixation
  • Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Carefully aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[9]

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets)
  • If the target antigen is intracellular, add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to the fixed cells.[10]

  • Incubate for 10-15 minutes at room temperature.[9]

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

Blocking
  • Add Blocking Buffer to the cells, ensuring the entire coverslip is covered.

  • Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[2]

Antibody Incubations
  • Primary Antibody: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution from the coverslips and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Azide-Labeled Secondary Antibody: Dilute the azide-labeled secondary antibody to its recommended concentration in Blocking Buffer. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.[2]

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

This compound Staining
  • Staining Solution: Prepare the this compound staining solution by diluting the stock solution in PBS or a suitable buffer (e.g., PBS with 1% FBS) to a final concentration of 5-30 µM.[12] The optimal concentration should be determined empirically.

  • Incubation: Add the this compound staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

  • Final Washes: Aspirate the staining solution and wash the cells four times with PBS, protected from light.[12]

Mounting and Imaging
  • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

  • Image the stained cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Texas Red filter sets).

Quantitative Data Summary

StepReagentConcentrationIncubation TimeTemperature
FixationParaformaldehyde (PFA)4% in PBS10-20 min[9]Room Temp
PermeabilizationTriton X-1000.1-0.5% in PBS[10]10-15 min[9]Room Temp
BlockingBSA or Normal Serum5% in PBS30-60 min[2]Room Temp
Primary AntibodyVariesVaries1-2 hours or O/N[11]Room Temp or 4°C
Azide-Labeled Secondary AntibodyVariesVaries1 hour[2]Room Temp
This compound StainingThis compound5-30 µM[12]30-60 min[12]Room Temp

Experimental Workflow Diagram

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize (optional) (0.1-0.5% Triton X-100) wash2->permeabilization For intracellular targets blocking 6. Block with 5% BSA wash2->blocking For cell surface targets permeabilization->blocking primary_ab 7. Incubate with Primary Antibody blocking->primary_ab wash3 8. Wash with PBS primary_ab->wash3 secondary_ab 9. Incubate with Azide-Labeled Secondary Antibody wash3->secondary_ab wash4 10. Wash with PBS secondary_ab->wash4 tamra_dbco 11. Stain with this compound wash4->tamra_dbco wash5 12. Final Washes tamra_dbco->wash5 mount 13. Mount Coverslip wash5->mount image 14. Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescence using this compound.

References

Application Notes and Protocols for Nucleic Acid Labeling with 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified nucleic acids (DNA and RNA) with 5-TAMRA-DBCO (5-Carboxytetramethylrhodamine-Dibenzocyclooctyne) via copper-free click chemistry. This method, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a highly efficient and bioorthogonal reaction, ideal for labeling sensitive biological molecules without the need for a cytotoxic copper catalyst.[1][2][3] 5-TAMRA is a bright, photostable fluorescent dye, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and hybridization assays. The resulting labeled oligonucleotides can be used as probes in a range of in vivo and in vitro research and diagnostic applications.

The SPAAC reaction is characterized by the rapid and specific formation of a stable triazole linkage between the DBCO group on the 5-TAMRA dye and the azide (B81097) group on the modified nucleic acid.[4][5][6] This reaction proceeds efficiently under mild, aqueous conditions, making it highly suitable for biomolecule conjugation.[2]

Materials and Equipment

Reagents
  • Azide-modified oligonucleotide (DNA or RNA)

  • This compound (stored at -20°C, protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer such as HEPES or borate (B1201080) buffer)

  • 0.1 M Triethylammonium acetate (B1210297) (TEAA) for HPLC purification

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (B145695), ice-cold

  • 70% Ethanol, ice-cold

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Thermomixer or incubator

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column for oligonucleotide purification

  • Lyophilizer or vacuum concentrator

  • Gel electrophoresis system (optional, for quality control)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before each labeling reaction.[6] Note: DMSO is hygroscopic; store it properly to avoid moisture contamination.

  • Azide-Modified Oligonucleotide Solution: Resuspend the azide-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM (0.1 mM). The buffer used must be free of primary amines (e.g., Tris) and azides, as these will react with the DBCO reagent.[7]

Labeling of Azide-Modified Oligonucleotide with this compound

This protocol is optimized for a 50 µL reaction volume. The reaction can be scaled up or down as needed.

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 100 µM azide-modified oligonucleotide (1 nmol)

    • 35 µL of PBS (pH 7.4)

    • 5 µL of 10 mM this compound in DMSO (50 nmol, 50-fold molar excess)

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C, protected from light.[4][6] The longer incubation time can improve labeling efficiency.[8]

  • After incubation, proceed immediately to the purification step to remove unconjugated this compound.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove excess dye, which can interfere with downstream applications. Two common methods are ethanol precipitation and reverse-phase HPLC. HPLC is recommended for achieving high purity.

Method 1: Ethanol Precipitation (for desalting and removal of some impurities)

  • To the 50 µL reaction mixture, add 5 µL of 3 M NaOAc (pH 5.2).

  • Add 150 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unconjugated dye.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Method 2: Reverse-Phase HPLC (for high-purity applications)

  • Dilute the 50 µL reaction mixture with 50 µL of 0.1 M TEAA.

  • Inject the sample onto a reverse-phase C18 column.

  • Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-95% acetonitrile over 30 minutes.[9]

  • Monitor the elution at 260 nm (for the oligonucleotide) and ~550 nm (for TAMRA).

  • The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the TAMRA dye. Collect the peak corresponding to the labeled product.

  • Lyophilize or vacuum concentrate the collected fraction to dryness.

  • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Quantification and Quality Control
  • Quantification: Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the nucleic acid) and ~550 nm (for TAMRA) using a spectrophotometer. The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • Labeling Efficiency: The degree of labeling can be estimated by calculating the ratio of the moles of dye to the moles of oligonucleotide. An efficient reaction should yield a ratio close to 1.

  • Quality Control: The purity of the labeled oligonucleotide can be assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). On a gel, the labeled oligonucleotide will migrate slower than the unlabeled oligonucleotide.

Data Presentation

ParameterValue/RangeReference
Reactants
Azide-modified Oligonucleotide Concentration100 µMProtocol
This compound Concentration10 mM[6]
Molar Ratio (Dye:Oligo)2-4x to 50x[4][5][6]
Reaction Conditions
Reaction BufferPBS (pH 7.4) or other amine/azide-free buffer[5]
TemperatureRoom Temperature or 4°C[4][6]
Incubation Time4-17 hours (overnight recommended)[4][8][10]
Purification Parameters (RP-HPLC)
ColumnReverse-phase C8 or C18[9]
Mobile Phase A0.1 M TEAA in water[9]
Mobile Phase BAcetonitrile[9]
Gradient5-95% B over 30 minutes[9]
5-TAMRA Spectral Properties
Excitation Maximum (λex)~550 nm
Emission Maximum (λem)~575 nm

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control & Storage prep_oligo Dissolve Azide-Oligo in Nuclease-Free Water/PBS mix Mix Azide-Oligo and This compound in PBS prep_oligo->mix prep_dye Prepare 10 mM this compound Stock in Anhydrous DMSO prep_dye->mix incubate Incubate 4-12h at RT or Overnight at 4°C (Protect from Light) mix->incubate purify Remove Excess Dye via: - Ethanol Precipitation - Reverse-Phase HPLC incubate->purify quantify Quantify via UV-Vis (A260 & A550) purify->quantify analyze Analyze Purity (HPLC or PAGE) quantify->analyze store Store Labeled Oligo at -20°C analyze->store

Caption: Workflow for labeling nucleic acids with this compound.

signaling_pathway Azide_Oligo Azide-Modified Nucleic Acid (-N3) Triazole_Product 5-TAMRA Labeled Nucleic Acid (Stable Triazole Linkage) Azide_Oligo->Triazole_Product Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_TAMRA This compound DBCO_TAMRA->Triazole_Product

Caption: Copper-free click chemistry reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines or azides in the reaction buffer (e.g., Tris, sodium azide).Use a compatible buffer such as PBS, HEPES, or borate buffer.[7]
Insufficient incubation time or temperature.Increase incubation time to overnight at 4°C or up to 12 hours at room temperature.
Degradation of this compound reagent.Prepare fresh stock solution of the dye in anhydrous DMSO before each reaction. Store the solid dye protected from light and moisture at -20°C.
High Background/Excess Dye Incomplete removal of unconjugated dye.Use reverse-phase HPLC for purification, as it provides better separation of the labeled product from free dye compared to ethanol precipitation alone.[4][9]
Degradation of Nucleic Acid Nuclease contamination.Use nuclease-free water, buffers, and tips throughout the protocol.
Exposure to short-wave UV light.If visualizing on a gel, use a transilluminator with long-wave UV (365 nm).[7]

By following this detailed protocol, researchers can reliably produce high-quality 5-TAMRA-labeled nucleic acids for a wide array of applications in molecular biology and drug development.

References

Determining the Optimal Concentration of 5-TAMRA-DBCO for Efficient Labeling of Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of 5-TAMRA-DBCO for labeling azide-modified biomolecules via copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 5-TAMRA (Tetramethylrhodamine) is a bright fluorescent dye, and DBCO (Dibenzocyclooctyne) is a strained alkyne that reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst[1][2][3]. This makes this compound an ideal reagent for labeling in live cells and other biological systems where copper toxicity is a concern[2].

The efficiency of the labeling reaction is critically dependent on the concentration of the this compound reagent. An insufficient concentration will result in low labeling efficiency and weak signal, while an excessive concentration can lead to high background fluorescence, off-target effects, and potential cytotoxicity[4]. Therefore, empirical determination of the optimal concentration for each specific application, cell type, or biomolecule is essential for generating reliable and reproducible data.

This guide outlines a systematic approach to determine the optimal this compound concentration through a titration experiment, providing detailed protocols for labeling live cells and cell lysates.

Principle of the Reaction

The core of the labeling technique is the SPAAC reaction, a type of bioorthogonal chemistry. An azide (B81097) group, which is abiotic and does not interfere with native biological processes, is introduced into a target biomolecule. The subsequent addition of a DBCO-conjugated molecule, in this case, 5-TAMRA, results in a rapid and specific cycloaddition reaction, forming a stable triazole linkage and fluorescently labeling the target.

Data Presentation: Recommended Concentration Ranges

The following table summarizes the generally recommended starting concentrations of this compound for different applications based on available protocols. These values should be used as a starting point for the optimization experiments described below.

ApplicationRecommended Starting Concentration Range (µM)Typical Incubation TimeTypical Incubation Temperature
Live Mammalian Cell Labeling5 - 30 µM[5][6]30 - 60 minutes[5][6]Room Temperature[5][6]
Cell Lysate Labeling20 µM[5][6]30 minutes[5][6]Room Temperature[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A high-concentration stock solution in an anhydrous organic solvent is crucial for accurate and reproducible dilutions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 5 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF. For example, to prepare a 5 mM stock solution from a 2 mg vial of DBCO-PEG4-TAMRA, add 0.427 mL of solvent[5][6].

  • Vortex thoroughly to ensure the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Workflow for Labeling Azide-Modified Targets

The following diagram illustrates the general experimental workflow for labeling azide-modified targets with this compound.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis azide_intro Introduce Azide Group into Target (e.g., metabolic labeling with Ac4ManNAz) incubation Incubate Azide-Modified Target with this compound azide_intro->incubation Target with incorporated azide reagent_prep Prepare this compound Stock Solution reagent_prep->incubation Labeling reagent wash Wash to Remove Unbound Reagent incubation->wash analysis Analyze Labeled Target (e.g., Microscopy, Flow Cytometry, SDS-PAGE) wash->analysis

General workflow for this compound labeling.
Protocol 3: Determining Optimal this compound Concentration for Live Cell Labeling

This protocol describes a titration experiment to identify the optimal concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.

Materials:

  • Azide-modified mammalian cells grown in an appropriate culture vessel

  • Control (non-azide-modified) cells

  • This compound stock solution (5 mM in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: A viability dye (e.g., Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed azide-modified and control cells in separate wells of a multi-well plate suitable for imaging or flow cytometry.

    • Allow cells to adhere and grow to the desired confluency.

  • Titration Setup:

    • Prepare a series of working solutions of this compound in D-PBS with 1% FBS. A suggested titration range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, 30 µM, and 50 µM. It is important to include a concentration higher than the recommended range to assess potential toxicity.

    • Ensure the final concentration of DMSO is consistent across all conditions and ideally below 0.5% to avoid solvent-induced artifacts.

  • Labeling:

    • Wash the cells twice with D-PBS containing 1% FBS[5][6].

    • Add the prepared this compound working solutions to the respective wells of both azide-modified and control cells.

    • Incubate at room temperature in the dark for 30-60 minutes[5][6].

  • Washing and Staining:

    • Wash the cells four times with D-PBS containing 1% FBS to remove unbound dye[5][6].

    • (Optional) If performing microscopy, you can counterstain the cells with a nuclear stain like Hoechst 33342.

    • (Optional) If assessing cytotoxicity, add a viability dye according to the manufacturer's protocol.

  • Analysis:

    • Fluorescence Microscopy: Acquire images of both azide-modified and control cells at each concentration. The optimal concentration will show bright, specific staining on the azide-modified cells with minimal background fluorescence in the control cells.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. The optimal concentration will result in a high mean fluorescence intensity for the azide-modified cells and a low signal for the control cells.

    • Cytotoxicity Assessment: Quantify the percentage of dead cells using the viability dye. Choose a concentration that does not significantly increase cell death compared to the vehicle control.

The following diagram illustrates the logical workflow for this optimization protocol.

G cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision cells Prepare Azide-Modified and Control Cells labeling Label Both Cell Types with Each Concentration cells->labeling titration Create a Titration Series of This compound Concentrations titration->labeling wash Wash to Remove Unbound Dye labeling->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow toxicity Cytotoxicity Assay wash->toxicity optimal Determine Optimal Concentration: High Signal-to-Noise, Low Cytotoxicity microscopy->optimal flow->optimal toxicity->optimal

Workflow for optimizing this compound concentration.
Protocol 4: Determining Optimal this compound Concentration for Cell Lysate Labeling

This protocol is designed for labeling azide-modified proteins within a complex cell lysate.

Materials:

  • Azide-modified cell lysate

  • Control (non-azide-modified) cell lysate

  • This compound stock solution (5 mM in DMSO)

  • Lysis buffer (e.g., 100 mM Tris buffer pH 8.0 containing 1% (w/v) SDS)[5][6]. Note: Avoid DTT, TCEP, or β-mercaptoethanol as they can reduce the azide group[5][6].

  • SDS-PAGE equipment and reagents

  • In-gel fluorescence scanner

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates from both azide-modified and control cells.

    • Determine the protein concentration of each lysate to ensure equal loading. A protein concentration of 1-2 mg/mL is recommended[5][6].

  • Titration and Labeling:

    • In separate microcentrifuge tubes, aliquot equal amounts of azide-modified and control cell lysate.

    • Add this compound to each tube to achieve a range of final concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM, 60 µM).

    • Include a vehicle-only control (DMSO).

    • Incubate the reactions for 30 minutes at room temperature, protected from light[5][6].

  • SDS-PAGE and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Load equal amounts of protein from each reaction onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Scan the gel using a fluorescence scanner with settings appropriate for TAMRA (Excitation: ~546 nm, Emission: ~565 nm).

    • After scanning, the gel can be stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.

  • Determining Optimal Concentration:

    • The optimal concentration will result in strong fluorescent bands in the lanes corresponding to the azide-modified lysate, with minimal background fluorescence in the control lysate lanes.

    • Compare the fluorescent signal to the total protein stain to confirm that the labeling is specific to particular protein bands and not due to non-specific dye aggregation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Insufficient this compound concentration.Increase the concentration of this compound.
Inefficient incorporation of the azide label.Optimize the metabolic labeling step with the azide-modified precursor.
Presence of azide-reducing agents (DTT, TCEP) in buffers.Ensure all buffers are free from reducing agents[5][6].
High background fluorescence This compound concentration is too high.Decrease the concentration of this compound.
Insufficient washing.Increase the number and duration of wash steps[5][6].
Non-specific binding of the dye.Include a blocking step or reduce incubation time.
Cell death or morphological changes This compound concentration is cytotoxic.Reduce the concentration and/or incubation time. Perform a viability assay.
High concentration of organic solvent (DMSO/DMF).Ensure the final solvent concentration is minimal and consistent across all samples.

Conclusion

The successful fluorescent labeling of azide-modified biomolecules with this compound is highly dependent on the reagent's concentration. The protocols outlined in this application note provide a systematic framework for researchers to determine the optimal concentration for their specific experimental needs, whether working with live cells or cell lysates. By performing a careful titration experiment and assessing both signal intensity and potential adverse effects, researchers can achieve robust and reproducible labeling, leading to high-quality data in their downstream applications.

References

Application Notes and Protocols for Efficient 5-TAMRA-DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the efficient fluorescent labeling of azide-modified biomolecules using 5-TAMRA-DBCO (5-Carboxytetramethylrhodamine-Dibenzocyclooctyne). The described methods leverage the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which offers a bioorthogonal and efficient means of conjugation under mild conditions.

Introduction to this compound Labeling

This compound is a fluorescent probe that enables the covalent attachment of the TAMRA fluorophore to molecules containing an azide (B81097) group. This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells and other sensitive biological systems. The dibenzocyclooctyne (DBCO) group reacts specifically and spontaneously with azides to form a stable triazole linkage.[1][2][3] This method is characterized by its high efficiency, rapid kinetics, and biocompatibility.[2][4]

Key Reaction Parameters: Incubation Time and Temperature

The efficiency of this compound labeling is influenced by several factors, primarily incubation time and temperature. While the reaction is robust and proceeds well under a range of conditions, optimization may be necessary for specific applications.

Temperature: Most labeling protocols with this compound are effectively carried out at room temperature (approximately 25°C) .[5][6][7] However, the reaction temperature can be varied between 4°C and 37°C .[8] For certain applications, such as labeling on solid surfaces or when aiming for higher efficiency, incubation at 37°C may provide a modest increase in labeling intensity.[9][10]

Incubation Time: The optimal incubation time is dependent on the substrate and the desired degree of labeling.

  • Live Cells and Cell Lysates: Typical incubation times range from 30 to 60 minutes .[6][7]

  • Proteins and Oligonucleotides: For purified biomolecules, incubation times can range from 1 hour to overnight (up to 17 hours) .[4][10][11] Longer incubation times can lead to improved labeling efficiency.[8] Studies on solid supports have shown the reaction can be substantially complete within 40 minutes .[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for various applications.

Table 1: Live Cell Labeling Conditions

ParameterRecommended RangeNotes
This compound Concentration5 - 30 µM[6][7]Optimize for specific cell type and application.
Incubation TemperatureRoom Temperature or 37°C[6][7]37°C may be suitable for metabolically active cells.
Incubation Time30 - 60 minutes[6][7]Protect from light during incubation.
BufferPBS containing 1% FBS[6][7]Avoid azide-containing buffers.

Table 2: Cell Lysate Labeling Conditions

ParameterRecommended ValueNotes
This compound Concentration20 µM[7]Final concentration in the lysate.
Incubation TemperatureRoom Temperature[7]
Incubation Time30 minutes[7]Agitate mildly and protect from light.
Protein Concentration1 - 2 mg/mL[7]

Table 3: Purified Protein/Antibody Labeling Conditions

ParameterRecommended Range/ValueNotes
Molar Excess of this compound7.5-fold to 20-30-fold[5][10]Ratio of DBCO reagent to the azide-modified biomolecule.
Incubation TemperatureRoom Temperature or 4°C[5][10]Overnight incubation at 4°C is an option.[10]
Incubation Time1 - 12 hours[5][10]Can be extended to overnight for improved efficiency.
BufferPBS (pH ~7.4)[5]Avoid buffers with primary amines (e.g., Tris, glycine).[11]

Experimental Protocols

Protocol 1: Labeling of Live Mammalian Cells

This protocol describes the labeling of azide-modified glycans on the surface of live mammalian cells.

Materials:

  • Mammalian cells cultured with an azide-derivatized metabolite (e.g., Ac4ManNAz)

  • This compound

  • Anhydrous DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • 4% Formaldehyde (B43269) in D-PBS (for fixation)

Procedure:

  • Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite at 37°C in a 5% CO2 incubator.

  • Wash the cells twice with D-PBS containing 1% FBS.[7]

  • Prepare a 5 mM stock solution of this compound in anhydrous DMSO or DMF.[6][7]

  • Dilute the this compound stock solution in D-PBS with 1% FBS to a final concentration of 5-30 µM.[7]

  • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature in the dark.[6][7]

  • Wash the cells four times with D-PBS containing 1% FBS.[7]

  • Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.[7]

  • Wash the cells with D-PBS.

  • The cells are now ready for imaging.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is for labeling azide-modified proteins within a complex cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Anhydrous DMSO

  • Lysis Buffer (e.g., 100 mM Tris buffer, pH 8.0, with 1% SDS)

  • Stop Reagent (optional)

Procedure:

  • Prepare a cell lysate from cells metabolically labeled with an azide-containing precursor. Ensure the protein concentration is between 1-2 mg/mL.[7]

  • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.[7]

  • Add the this compound stock solution to the cell lysate to a final concentration of 20 µM.[7]

  • Incubate the reaction for 30 minutes at room temperature with mild agitation, protected from light.[7]

  • (Optional) Stop the reaction by adding a stop reagent.[7]

  • The labeled lysate is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 3: Conjugation of this compound to an Azide-Modified Antibody

This protocol outlines the labeling of a purified antibody that has been modified to contain azide groups.

Materials:

  • Azide-modified antibody (1-10 mg/mL in PBS, pH ~7.4)

  • This compound (or a DBCO-NHS ester to first modify an amine-containing molecule)

  • Anhydrous DMSO

Procedure:

  • Prepare the azide-modified antibody in an appropriate buffer such as PBS at a concentration of 1-10 mg/mL.[5]

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 1.5- to 10-fold molar excess of the this compound solution to the antibody solution.[10] For some applications, a 20-30 fold molar excess of a DBCO-NHS ester may be used initially to introduce the DBCO moiety.[5]

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10]

  • Purify the labeled antibody from excess dye using gel filtration, spin columns, or dialysis.

Visualizations

Caption: General workflow for this compound labeling.

Signaling_Pathway_Illustration cluster_cell Live Cell Metabolite Azide-Metabolite (e.g., Ac4ManNAz) Metabolism Cellular Metabolism Metabolite->Metabolism Glycan Azide-Modified Glycan Metabolism->Glycan Incorporation Labeled_Glycan TAMRA-Labeled Glycan Glycan->Labeled_Glycan SPAAC Labeling TAMRA_DBCO This compound (Extracellular) TAMRA_DBCO->Labeled_Glycan

Caption: Metabolic labeling and subsequent SPAAC reaction.

References

5-TAMRA-DBCO Protein Labeling Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the 5-TAMRA-DBCO Protein Labeling Kit. This kit enables the covalent attachment of the fluorescent dye 5-TAMRA to proteins and other biomolecules containing azide (B81097) groups through a copper-free click chemistry reaction. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that allows for efficient and specific labeling under mild, aqueous conditions, making it ideal for labeling sensitive biological samples.[1][2][3] 5-TAMRA (Tetramethylrhodamine) is a bright orange-red fluorescent dye widely used for creating fluorescently-labeled proteins, peptides, and nucleic acids.[4][5] The DBCO (Dibenzocyclooctyne) group reacts specifically with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][6] This makes the labeling process highly biocompatible and suitable for a wide range of applications, including in vivo studies.[2][6]

Principle of the Reaction

The core of this labeling kit is the strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of the DBCO (a cyclooctyne (B158145) derivative) allows the reaction with an azide-modified protein to proceed rapidly and without the need for a copper catalyst.[2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems.[6]

Kit Components and Storage

ComponentDescriptionStorage
This compoundLyophilized fluorescent dye containing a DBCO moiety.-20°C, protect from light
Anhydrous DMSOHigh-quality, dry dimethyl sulfoxide (B87167) for reconstituting the this compound.Room Temperature
Reaction BufferPhosphate-buffered saline (PBS), pH 7.4.4°C
Purification ResinDesalting resin for removing excess, unreacted dye.4°C
Spin Columns & Collection TubesFor purification of the labeled protein.Room Temperature

Quantitative Data Summary

ParameterValue
This compound Molecular Weight~936.06 g/mol [7]
5-TAMRA Excitation Maximum (λex)~555-560 nm[7][8]
5-TAMRA Emission Maximum (λem)~580-584 nm[8][9]
Recommended Molar Excess of Dye2 to 20-fold over the protein
Typical Reaction Time1-4 hours at room temperature
Typical Labeling EfficiencyCan reach up to 80% or higher[10]

Experimental Protocols

A. Preparation of Reagents
  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Add the appropriate amount of anhydrous DMSO to create a 1-10 mM stock solution. For example, add 100 µL of DMSO to 1 mg of this compound (assuming a molecular weight of ~936 g/mol ) to get a ~1.07 mM solution.

    • Vortex briefly to ensure the dye is fully dissolved. The stock solution should be prepared fresh for each labeling experiment and protected from light.

  • Azide-Modified Protein Solution:

    • Dissolve your azide-containing protein in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • The buffer should be free of any azide-containing compounds (e.g., sodium azide) as this will compete with the labeling reaction.[6] If your protein is in a buffer containing interfering substances, it should be exchanged into the Reaction Buffer via dialysis or buffer exchange columns.

B. Protein Labeling Protocol
  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10 to 20-fold molar excess of dye to protein is a good starting point for optimization.

    • Add the calculated volume of the this compound stock solution to the azide-modified protein solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.[6]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

    • Longer incubation times may increase labeling efficiency.

C. Purification of the Labeled Protein

It is crucial to remove the unreacted this compound from the labeled protein.

  • Prepare the Spin Column:

    • Resuspend the purification resin in the spin column by vortexing gently.

    • Remove the top cap and then the bottom tab. Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

    • Wash the resin by adding 500 µL of Reaction Buffer and centrifuging for 1 minute at 1,000 x g. Repeat this step three times, discarding the flow-through each time.

  • Purification:

    • Place the washed spin column into a new, clean collection tube.

    • Carefully apply the entire reaction mixture to the center of the resin bed.

    • Centrifuge the column for 4 minutes at 1,000 x g.

    • The purified, labeled protein will be in the collection tube. The unreacted dye will remain in the resin.

D. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of 5-TAMRA (~555 nm, Amax).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

      • εdye is the molar extinction coefficient of 5-TAMRA at its Amax (~92,000 L·mol-1·cm-1).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare this compound Stock Solution (in DMSO) mix Mix Protein and Dye (10-20x Molar Excess of Dye) prep_dye->mix prep_protein Prepare Azide-Modified Protein (in Reaction Buffer) prep_protein->mix incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) mix->incubate purify Purify using Spin Column (Remove Unreacted Dye) incubate->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

reaction_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protein Azide-Modified Protein (Protein-N3) protein_structure Protein-N=N+=N- dbco This compound dbco_structure DBCO-TAMRA product_structure Stable Triazole Linkage protein_structure->product_structure dbco_structure->product_structure labeled_protein Fluorescently Labeled Protein (Protein-Triazole-TAMRA) product_structure->labeled_protein Covalent Bond Formation

Caption: Reaction pathway for copper-free click chemistry between this compound and an azide-modified protein.

References

Application Notes and Protocols for In Vivo Imaging with 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-TAMRA-DBCO for in vivo imaging studies. The protocols leverage the principles of copper-free click chemistry, a bioorthogonal reaction that enables the precise labeling and visualization of biomolecules in living organisms without the cytotoxicity associated with traditional copper-catalyzed methods.[1][2][3]

Introduction to this compound in In Vivo Imaging

This compound is a fluorescent probe combining a tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) moiety. The DBCO group reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[4] This bioorthogonal reaction is exceptionally well-suited for in vivo applications due to its high biocompatibility, rapid reaction kinetics at physiological temperatures, and the stability of the resulting triazole linkage.[1][4]

The primary strategy for in vivo imaging with this compound involves a pre-targeting approach. First, a biomolecule of interest (e.g., a cell surface glycan, an antibody, or a nanoparticle) is labeled with an azide (B81097) group. This can be achieved through metabolic labeling, direct conjugation, or other biochemical methods.[1][5] Following the introduction of the azide-modified target, this compound is administered, which then selectively "clicks" to the azide-labeled molecule, enabling fluorescent visualization.[1][2]

Key Advantages for In Vivo Studies:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for use in living animals.[1][4]

  • High Specificity: The DBCO-azide reaction is highly selective, minimizing off-target labeling and background signal.[1]

  • Favorable Kinetics: The reaction proceeds efficiently at physiological conditions.[1]

  • Bright and Photostable Fluorophore: TAMRA offers excellent fluorescent properties for imaging.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to in vivo imaging with this compound and related compounds.

Table 1: Spectroscopic Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~555-559 nm[3][8]
Emission Maximum (λem)~579-584 nm[3][7][8]
Molar Extinction Coefficient~90,000 - 92,000 M⁻¹cm⁻¹[3][8]
Recommended Filter SetTRITC/Cy3[7]

Table 2: Representative In Vivo Biodistribution of DBCO-Functionalized Nanoparticles

OrganPercent Injected Dose per Gram (%ID/g)Reference
Tumor7.5 ± 1.5[9]
Liver3.5 ± 0.5[9]
SpleenNot Reported
KidneysNot Reported
LungsNot Reported

Note: This data is from a study using ¹¹¹In-DTPA-DBCO targeting azide-functionalized micro- and nanospheres in the liver and may not be directly representative of this compound biodistribution, which will depend on the targeting strategy.

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the metabolic incorporation of azide groups onto cell surface glycans in a mouse model, preparing them for subsequent labeling with this compound.[1][5]

Materials:

  • Ac₄ManNAz (peracetylated N-azidoacetylmannosamine)

  • Vehicle for injection (e.g., sterile PBS, liposomal formulation)

  • Animal model (e.g., tumor-bearing nude mice)

Procedure:

  • Preparation of Ac₄ManNAz solution: Dissolve Ac₄ManNAz in a biocompatible vehicle. For enhanced delivery across the blood-brain barrier or to specific tissues, liposomal formulations may be required.[1][2]

  • Administration: Administer the Ac₄ManNAz solution to the animals. The route of administration (e.g., intravenous, intraperitoneal) and dosage will depend on the specific animal model and research question. A typical starting point for daily administration is in the range of 30-100 mg/kg.

  • Incubation Period: Allow for metabolic incorporation of the azide sugar into the cell surface glycans. This typically requires repeated administrations over several days (e.g., daily for 7 days).[1][2]

  • Proceed to Protocol 2: After the metabolic labeling period, the animals are ready for the administration of this compound.

Protocol 2: In Vivo Fluorescence Imaging with this compound

This protocol outlines the administration of this compound to azide-labeled animals and subsequent fluorescence imaging.

Materials:

  • This compound

  • Sterile, biocompatible solvent (e.g., DMSO, PBS)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia for animal imaging

Procedure:

  • Preparation of this compound Injection Solution:

    • Prepare a stock solution of this compound in a minimal amount of DMSO.[10]

    • Dilute the stock solution in sterile PBS to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.

  • Administration of this compound:

    • Administer the this compound solution to the azide-labeled animals via an appropriate route, typically intravenous (tail vein) injection.[1][2] A starting dose of 5 nmol in 200 µL can be used for mice.[11]

  • In Vivo Click Reaction: Allow time for the this compound to circulate and react with the azide-labeled targets. The optimal time for imaging will depend on the pharmacokinetics of the probe and the accessibility of the target. Imaging can be performed at various time points post-injection (e.g., 1, 4, 24 hours) to determine the optimal signal-to-background ratio.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the animal according to approved institutional protocols.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for TAMRA (e.g., excitation ~550 nm, emission ~580 nm).

    • Acquire a brightfield or photographic image for anatomical reference.

  • Image Analysis:

    • Use the imaging system's software to overlay the fluorescence and brightfield images.

    • Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and contralateral tissue, to determine the signal-to-background ratio.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging with this compound cluster_pretargeting Pre-targeting Step cluster_imaging Imaging Step azide_labeling Metabolic Labeling with Azide Sugar (e.g., Ac4ManNAz administration) azide_incorporation In Vivo Incorporation of Azide Groups (Cell surface glycans) azide_labeling->azide_incorporation dbco_admin Administration of this compound (e.g., intravenous injection) azide_incorporation->dbco_admin click_reaction In Vivo Copper-Free Click Reaction (SPAAC) dbco_admin->click_reaction imaging In Vivo Fluorescence Imaging click_reaction->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Workflow for pre-targeted in vivo imaging.

signaling_pathway Conceptual Signaling Pathway Visualization cluster_cell Target Cell cluster_probe Imaging Probe receptor Azide-Labeled Surface Receptor downstream_protein Downstream Signaling Protein receptor->downstream_protein Signal Transduction cellular_response Cellular Response downstream_protein->cellular_response tamra_dbco This compound tamra_dbco->receptor Click Reaction

Caption: Visualization of a targeted signaling pathway.

References

Application Notes and Protocols for 5-TAMRA-DBCO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of 5-TAMRA-DBCO stock solutions, a crucial step for successful labeling in copper-free click chemistry applications. Proper handling and storage are essential to maintain the reagent's integrity and ensure reproducible experimental outcomes.

Introduction

This compound (5-Carboxytetramethylrhodamine, dibenzocyclooctyne) is a fluorescent dye containing a DBCO moiety that enables covalent labeling of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is biocompatible and highly efficient, making it ideal for labeling sensitive biological systems such as live cells.[1][2] The TAMRA fluorophore is bright and photostable, with excitation and emission maxima suitable for various fluorescence microscopy and flow cytometry applications.[1][3]

Product Information

Physicochemical Properties
PropertyValueReferences
Molecular Weight~730.87 g/mol [4]
Excitation Maximum (λex)~541-560 nm[4][5]
Emission Maximum (λem)~565-584 nm[5][6]
Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹[5][6]
SolubilitySoluble in DMSO and DMF[3][4][5]
Storage and Stability

Proper storage is critical to prevent degradation of the fluorescent dye and the reactive DBCO group.

ConditionRecommendationReferences
Solid Form (Lyophilized) Store at -20°C, protected from light and desiccated.[1][3][4][5]
Shelf life is typically 12 to 24 months when stored correctly.[3][4]
Stock Solution Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
For long-term storage, purging the vial with an inert gas like argon or nitrogen is recommended.[8]
Shipping Typically shipped at ambient temperature on gel packs.[3][4]

Experimental Protocols

Materials Required
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Microcentrifuge

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for labeling experiments.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for approximately 15-20 minutes. This prevents condensation of atmospheric moisture onto the product, which can lead to hydrolysis and inactivation.[8]

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW ~730.87 g/mol ), you would add approximately 137 µL of solvent.

    • Calculation: (1 mg / 730.87 g/mol ) / 10 mmol/L = 0.000137 L = 137 µL

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.

  • Storage: Store the aliquots at -20°C.[1][3][4][5]

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Preparation of this compound Stock Solution start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge1 Centrifuge vial to collect powder equilibrate->centrifuge1 add_solvent Add anhydrous DMSO or DMF centrifuge1->add_solvent vortex Vortex until fully dissolved add_solvent->vortex aliquot Aliquot into light-protected tubes vortex->aliquot store Store aliquots at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling fluorescent dyes and organic solvents.

  • Handle DMSO and DMF in a well-ventilated area or a chemical fume hood.

  • As the long-term health effects of many fluorescent dyes are not fully known, avoid direct contact with skin and inhalation.

  • Dispose of chemical waste according to your institution's guidelines.

References

Application Notes and Protocols for 5-TAMRA-DBCO Staining: A Guide to Cell Fixation and Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fixation and permeabilization of cells following live staining with 5-TAMRA-DBCO. This method is commonly employed in bioorthogonal chemistry to visualize molecules that have been metabolically labeled with an azide (B81097) group. The primary workflow involves staining live cells with the this compound probe, followed by fixation and, if necessary for subsequent immunofluorescence, permeabilization. This sequence is crucial as some DBCO reagents may exhibit high background fluorescence in pre-fixed and permeabilized cells.

Core Concepts: The "Live Stain, Then Fix" Approach

The recommended strategy for labeling with this compound, a copper-free click chemistry reagent, is to first introduce the dye to live cells that have incorporated an azide-containing metabolic precursor. This allows for the specific covalent labeling of the target biomolecules in their native cellular environment. Subsequent fixation and permeabilization are then performed to preserve cell morphology and allow for co-staining with antibodies against intracellular targets.

The choice of fixation and permeabilization reagents is critical and can impact the fluorescence intensity of 5-TAMRA, as well as the integrity of cellular structures and antibody epitopes. The following sections provide detailed protocols and a comparative analysis of common methods.

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Detergent Permeabilization (Recommended for General Use)

This protocol is a good starting point for most applications as formaldehyde-based fixation is known to be effective at preserving the fluorescence of many dyes.

Materials:

  • Cells cultured on coverslips or in plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound staining solution (5-30 µM in serum-free medium or PBS with 1% FBS)[1]

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 or 0.1-0.5% Saponin (B1150181) in PBS

  • Blocking Buffer (if performing subsequent immunofluorescence): 1-5% Bovine Serum Albumin (BSA) in PBS

  • Mounting Medium with DAPI (optional)

Procedure:

  • Live Cell Staining:

    • Wash cultured cells twice with warm PBS or serum-free medium.

    • Incubate the cells with the this compound staining solution for 30-60 minutes at 37°C, protected from light.[1] The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

    • Wash the cells four times with PBS containing 1% FBS to remove unbound dye.[1]

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular co-staining):

    • Incubate the fixed cells with either Triton X-100 or Saponin permeabilization solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Immunostaining (Optional):

    • If co-staining with antibodies, proceed with a blocking step using a suitable blocking buffer for 30-60 minutes at room temperature.

    • Continue with primary and secondary antibody incubations as per standard immunofluorescence protocols.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for TAMRA (Excitation/Emission: ~552/578 nm).

Protocol 2: Methanol (B129727) Fixation and Permeabilization

Methanol fixation can be advantageous for certain antibody epitopes but may impact the fluorescence of some dyes. It is a harsher fixation method that also permeabilizes the cells.

Materials:

  • Live cells stained with this compound (as in Protocol 1, step 1)

  • Ice-cold Methanol (100%)

  • PBS, pH 7.4

Procedure:

  • Live Cell Staining: Follow step 1 of Protocol 1.

  • Fixation and Permeabilization:

    • Carefully remove the wash buffer.

    • Add ice-cold methanol to the cells and incubate for 5-10 minutes at -20°C.

    • Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking and Immunostaining (Optional): Proceed as in Protocol 1, step 4.

  • Mounting and Imaging: Proceed as in Protocol 1, step 5.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The choice of fixation and permeabilization method can influence the resulting fluorescence signal and cellular morphology. The following table summarizes the expected outcomes based on available literature for common fluorescent probes, which can serve as a guide for this compound staining.

Method Fixative Permeabilizing Agent Pros Cons Expected Effect on TAMRA Fluorescence
Method A 4% ParaformaldehydeNonePreserves cell morphology well; Generally good for fluorescent dye preservation.Does not allow access to intracellular targets for antibodies.Minimal impact on fluorescence intensity.
Method B 4% ParaformaldehydeTriton X-100 (0.1-0.5%)Good preservation of morphology; Allows access to most intracellular compartments, including the nucleus.[2]Can extract some membrane proteins and lipids.[2]Generally well-preserved, but some signal reduction is possible.
Method C 4% ParaformaldehydeSaponin (0.1-0.5%)Milder permeabilization; Selectively permeabilizes cholesterol-rich membranes, often preserving cell surface antigens better than Triton X-100.[2]May not efficiently permeabilize all intracellular membranes, including the nuclear membrane.[2]Likely well-preserved due to milder action.
Method D Cold MethanolMethanolSimultaneous fixation and permeabilization; Can enhance staining for some nuclear and cytoskeletal antigens.Can alter cell morphology and may quench the fluorescence of some dyes.[3]Potential for fluorescence quenching; requires empirical validation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for this compound staining followed by fixation, permeabilization, and optional immunofluorescence.

G cluster_0 Live Cell Staining cluster_1 Sample Processing cluster_2 Optional Co-staining cluster_3 Imaging a Metabolic Labeling with Azide-Modified Precursor b Incubation with this compound a->b c Wash to Remove Unbound Dye b->c d Fixation (e.g., 4% PFA) c->d e Permeabilization (e.g., Triton X-100) d->e f Blocking (e.g., BSA) e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Mounting h->i j Fluorescence Microscopy i->j

Caption: Experimental workflow for this compound staining and subsequent processing.

Signaling Pathway: N-Glycan Biosynthesis

Metabolic labeling with azide-modified sugars is a common application for DBCO-functionalized dyes. The following diagram illustrates a simplified pathway of N-glycan biosynthesis, a key cellular glycosylation process.

N_Glycan_Biosynthesis cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus A Dolichol-P B Assembly of Precursor Oligosaccharide on Dolichol-P A->B C Flipping to ER Lumen B->C D Completion of Precursor (Glc3Man9GlcNAc2) C->D E Transfer to Nascent Polypeptide (OST) D->E F Glucose Trimming (Glucosidase I/II) E->F G Mannose Trimming (Mannosidase I) F->G Transport to Golgi H Addition of GlcNAc (GlcNAc-T I) G->H I Further Mannose Trimming (Mannosidase II) H->I J Addition of GlcNAc, Gal, Fuc, Sialic Acid I->J K Mature N-glycan J->K

Caption: Simplified N-glycan biosynthesis pathway.

Troubleshooting

Problem Possible Cause Suggested Solution
High Background Fluorescence Incomplete removal of unbound this compound.Increase the number and duration of wash steps after live cell staining.
Non-specific binding of the dye.Optimize the staining concentration and incubation time. Include a blocking step with BSA before staining.
Weak or No TAMRA Signal Inefficient metabolic labeling with the azide precursor.Optimize the concentration and incubation time of the azide-modified sugar.
Low concentration of this compound.Increase the concentration of the this compound staining solution.
Quenching of fluorescence during fixation.If using methanol, switch to formaldehyde-based fixation.
Poor Cell Morphology Harsh fixation or permeabilization.Reduce the concentration or incubation time of the fixative/permeabilizing agent. Consider using a milder detergent like saponin.
Loss of Signal After Permeabilization Extraction of the labeled molecule by the detergent.Use a milder permeabilization agent (e.g., saponin instead of Triton X-100) or reduce the concentration and incubation time.

References

Troubleshooting & Optimization

troubleshooting common issues in 5-Tamra-dbco labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-TAMRA-DBCO for fluorescent labeling via copper-free click chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye containing a tetramethylrhodamine (B1193902) (TAMRA) fluorophore and a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO moiety allows for a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1][3] This reaction is highly efficient and biocompatible, making it ideal for labeling sensitive biological systems like live cells, proteins, peptides, and nucleic acids without the need for a toxic copper catalyst.[2][4][5]

Q2: I am observing low or no labeling efficiency. What are the possible causes and solutions?

Several factors can contribute to poor labeling efficiency. Below is a systematic guide to troubleshooting this issue.

  • Problem: Inactive Reagents

    • Solution: Ensure proper storage and handling of this compound and the azide-containing biomolecule. This compound should be stored at -20°C, protected from light, and in a dry environment.[1][2][6] Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment, as the DBCO-NHS ester is moisture-sensitive and has reduced stability in solution.[7][8]

  • Problem: Suboptimal Reaction Conditions

    • Solution: Review and optimize your reaction buffer and conditions.

      • pH: The reaction should be performed in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of approximately 7.4.[4] Avoid buffers containing primary amines like Tris or glycine (B1666218) during the labeling step, as they can compete with the target molecule.[9]

      • Solvent: While the reaction can tolerate some organic solvents, it is recommended to keep the final DMSO or DMF concentration below 20% to avoid protein precipitation.[4][9]

      • Concentration: Use an appropriate molar excess of this compound. For antibody labeling, a 20-30 fold molar excess is often recommended.[4][8] For cell labeling, a final concentration of 5-30 µM of the DBCO reagent is a good starting point.[10]

  • Problem: Issues with the Azide-Containing Molecule

    • Solution: Confirm the successful incorporation of the azide (B81097) group into your target molecule. The efficiency of azide incorporation can be cell-line dependent.[11] Also, ensure that reagents like DTT, TCEP, or β-mercaptoethanol are not used, as they can reduce the azide group.[10]

Q3: My experiment shows high background fluorescence. How can I reduce it?

High background can obscure your signal and lead to false positives. Here are common causes and their remedies:

  • Problem: Excess Unreacted this compound

    • Solution: Thoroughly wash your cells or purify your labeled biomolecule after the reaction. For cells, wash multiple times with a suitable buffer like PBS containing 1% FBS.[10] For biomolecules, use purification methods like gel filtration (e.g., Sephadex G-25), spin columns, or dialysis to remove unbound dye.[7]

  • Problem: Non-specific Binding

    • Solution: The hydrophobic nature of the DBCO group can sometimes lead to non-specific binding.[11] Consider using a DBCO reagent with a hydrophilic PEG linker (e.g., DBCO-PEG4-TAMRA) to improve solubility and reduce aggregation.[12][13] Including a blocking step with a protein like BSA before labeling can also help for antibody-based applications.

  • Problem: Intracellular Staining Issues

    • Solution: this compound is generally not recommended for staining intracellular components in fixed and permeabilized cells due to a tendency for high background.[5]

Q4: What are the optimal storage and handling conditions for this compound?

Proper storage is critical for maintaining the reagent's activity.

ParameterRecommendationCitation
Storage Temperature -20°C[1][2][6][12]
Light Exposure Protect from light[1][6][13]
Moisture Store in a dry environment (desiccate)[1][2]
Shelf Life (Solid) 12-24 months after receipt when stored correctly[1][6][12]
Stock Solution Storage Prepare fresh. If storage is necessary, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, under nitrogen and protected from light.[8][13]

Experimental Workflow & Protocols

Below is a generalized experimental workflow for a this compound labeling experiment, followed by a detailed protocol for cell labeling.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification / Wash cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Buffer) mix Mix this compound with Azide-Sample prep_reagents->mix prep_sample Prepare Azide-Modified Sample (Cells/Protein) prep_sample->mix incubate Incubate (RT, 30-60 min) mix->incubate wash Wash (Cells) or Purify (Biomolecules) incubate->wash analyze Analyze via Fluorescence (Microscopy, etc.) wash->analyze

Caption: General workflow for this compound labeling experiments.

Detailed Protocol: Live Cell Labeling

This protocol is a general guideline for labeling mammalian cells that have been metabolically engineered to express azide groups on their surface.

Materials:

  • Azide-modified mammalian cells

  • This compound or DBCO-PEG4-TAMRA

  • Anhydrous DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)

  • (Optional) Hoechst 33342 for nuclear counterstaining

  • (Optional) 4% formaldehyde (B43269) in D-PBS for cell fixation

Procedure:

  • Cell Preparation: Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) at 37°C in a 5% CO2 incubator.

  • Wash the cells twice with D-PBS containing 1% FBS.[10]

  • Prepare this compound Stock Solution: Prepare a 5 mM stock solution of the DBCO reagent in anhydrous DMSO or DMF. For example, add 0.427 mL of solvent to a 2 mg vial of DBCO-PEG4-TAMRA and vortex until fully dissolved.[10] This solution should be prepared fresh.

  • Labeling Reaction: Label the azide-modified cells by adding the this compound stock solution to the cell media to a final concentration of 5-30 µM.[10]

  • Incubate the cells at room temperature in the dark for 30-60 minutes.[10]

  • Washing: Wash the cells four times with D-PBS containing 1% FBS to remove any unreacted dye.[10]

  • (Optional) Fixation: Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.[10]

  • Wash the cells with D-PBS.[10]

  • (Optional) Counterstaining: Counterstain the cell nuclei by incubating with Hoechst 33342 in D-PBS for 15 minutes at room temperature.[10]

  • Wash the cells twice with D-PBS.[10]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission maxima ~550/575 nm).[14]

Chemical Reaction Pathway

The core of the labeling experiment is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This is a bioorthogonal reaction, meaning it occurs efficiently within a biological environment without interfering with native biochemical processes.

G cluster_reactants Reactants cluster_product Product TAMRA_DBCO This compound plus + TAMRA_DBCO->plus reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) TAMRA_DBCO->reaction Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->reaction Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole) plus->Azide_Molecule reaction->Labeled_Product

Caption: The SPAAC reaction between this compound and an azide.

References

how to improve 5-Tamra-dbco labeling efficiency and yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their 5-TAMRA-DBCO labeling experiments for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound is a fluorescent labeling reagent used in copper-free click chemistry.[1][2] It consists of a 5-TAMRA (tetramethylrhodamine) fluorophore attached to a dibenzocyclooctyne (DBCO) group.[2][3] The DBCO moiety reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4][5] This reaction is biocompatible and highly efficient, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living cells.[2][5][6]

Q2: What are the key advantages of using this compound for labeling?

The primary advantages of this compound labeling include:

  • Copper-Free Reaction: It avoids the use of copper catalysts, which can be toxic to cells and interfere with the function of certain biomolecules.[2][5]

  • High Specificity (Bioorthogonal): The DBCO group reacts specifically with azides, minimizing off-target labeling in complex biological samples.[4]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature, preserving the integrity of sensitive biomolecules.[4]

  • High Efficiency and Yield: The reaction is typically fast and results in high conjugation yields.[4]

  • Fluorescent Detection: The integrated 5-TAMRA fluorophore allows for direct visualization and quantification of labeled molecules.[1]

Q3: What are the optimal reaction conditions for this compound labeling?

Optimal conditions can vary depending on the specific biomolecule and experimental goals. However, general recommendations are summarized in the table below.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Suboptimal Reactant Concentrations Increase the concentration of either the this compound or the azide-containing molecule. A molar excess of one reactant (typically 1.5 to 3-fold of DBCO-conjugate to an azide-containing protein) can drive the reaction to completion.[7][8]
Incorrect Buffer Composition Ensure the reaction buffer is free of azides and primary amines (e.g., Tris, glycine), which can compete with the desired reaction.[9][10] Recommended buffers include PBS, HEPES, or carbonate/bicarbonate at a pH of 7-9.[7][9]
Suboptimal Temperature or Incubation Time Reactions are typically performed at room temperature (25°C) or 37°C for 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight (at least 12 hours).[8][9][11] Increasing the temperature or incubation time can improve efficiency.[7][8]
Steric Hindrance If labeling a large biomolecule, the azide (B81097) or DBCO group may be sterically hindered. Consider using a this compound reagent with a PEG spacer to increase the distance between the fluorophore/DBCO and the target molecule, thereby improving accessibility.[11]
Degradation of this compound This compound, especially if it's an NHS ester derivative for initial protein modification, is sensitive to moisture.[10] Always allow the reagent to come to room temperature before opening and prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.[8]
Precipitation of Labeled Molecule DBCO is hydrophobic, and a high degree of labeling on a protein can lead to precipitation.[10] Reduce the molar excess of the this compound reagent during labeling. The final concentration of organic solvents like DMSO should be kept low (typically <10-15%).[11]

Issue 2: High Background or Non-Specific Labeling

Possible Cause Recommended Solution
Excess Unreacted this compound After the labeling reaction, remove any unreacted this compound using purification methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin columns.[8][12]
Reaction with Cysteine Residues DBCO reagents have been reported to show some reactivity towards cysteine residues.[11] If your biomolecule contains accessible cysteines, consider blocking them with a thiol-reactive reagent like iodoacetamide (B48618) prior to DBCO labeling.[13]
Hydrophobic Interactions The TAMRA and DBCO moieties can contribute to non-specific binding through hydrophobic interactions. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce non-specific binding.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Labeling

Parameter Recommended Range/Value Notes
pH 7.0 - 9.0Optimal pH for the SPAAC reaction. Buffers like PBS, HEPES, and carbonate are suitable.[7][9]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate. Use 4°C for sensitive biomolecules.[9]
Incubation Time 4 - 12 hours at RT/37°C; ≥12 hours at 4°CLonger incubation times can improve yield.[8][9]
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1A molar excess of the DBCO reagent can enhance labeling efficiency.[7]
Solvent Aqueous buffer (e.g., PBS)Organic co-solvents like DMSO or DMF can be used to dissolve this compound, but the final concentration should be kept low (<15%) to avoid protein precipitation.[11]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

  • Prepare the Azide-Modified Protein: Dissolve your azide-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[4]

  • Prepare this compound Stock Solution: Dissolve the this compound reagent in an anhydrous solvent like DMSO to a concentration of 10 mM.[4]

  • Reaction Incubation: Add the desired molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, protected from light. [8]

  • Purification: Remove the excess unreacted this compound by size-exclusion chromatography, dialysis, or spin filtration.[12]

  • Storage: Store the labeled protein at 4°C, protected from light.[12]

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry

The consumption of DBCO can be monitored by the decrease in its absorbance at approximately 309 nm.[11]

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[11]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument. Use a reference cuvette containing the buffer and the azide-modified molecule to zero the instrument.[11]

  • Data Acquisition: Initiate the reaction by adding the this compound reagent to the cuvette containing the azide-modified molecule. Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[11]

  • Data Analysis: Plot the absorbance at 309 nm versus time to visualize the reaction progress.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Azide-Modified Protein in Buffer mix Mix Protein and This compound prep_protein->mix prep_dbco Prepare this compound Stock Solution (DMSO) prep_dbco->mix incubate Incubate (4-12h @ RT or overnight @ 4°C) mix->incubate purify Remove Excess Reagent (e.g., SEC, Dialysis) incubate->purify analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze store Store Labeled Protein (@ 4°C, protected from light) analyze->store

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

troubleshooting_logic start Low/No Labeling? check_conc Optimize Reactant Concentrations? start->check_conc Yes check_buffer Buffer Composition Correct? check_conc->check_buffer No Improvement success Improved Labeling check_conc->success Yes check_conditions Optimize Temp/ Incubation Time? check_buffer->check_conditions No Improvement check_buffer->success Yes check_reagent Reagent Integrity Confirmed? check_conditions->check_reagent No Improvement check_conditions->success Yes check_reagent->success Yes

Caption: Troubleshooting flowchart for low this compound labeling efficiency.

References

Technical Support Center: Enhancing the Photostability of 5-TAMRA-DBCO in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 5-TAMRA-DBCO in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye commonly used for labeling biomolecules in live-cell imaging and other fluorescence microscopy applications.[1] It consists of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore and a dibenzocyclooctyne (DBCO) moiety. The DBCO group allows for copper-free click chemistry reactions with azide-functionalized molecules, which is ideal for sensitive biological systems.[1] 5-TAMRA is known for its bright orange-red fluorescence and good photostability compared to dyes like fluorescein.[2][3]

Key Spectral Properties of 5-TAMRA:

PropertyValue
Excitation Maximum (λex)~546 - 559 nm[4][5]
Emission Maximum (λem)~579 - 584 nm[4][5]
Molar Extinction Coefficient (ε)~92,000 - 95,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.1

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[6] This occurs when the fluorophore is exposed to excitation light, particularly at high intensities or for prolonged periods.[7] While 5-TAMRA is relatively photostable, all fluorophores are susceptible to photobleaching, which can lead to a diminished signal-to-noise ratio and make it difficult to acquire high-quality images, especially in time-lapse experiments.[6]

Q3: What are the main causes of photobleaching?

The primary causes of photobleaching include:

  • High Excitation Light Intensity: Using excessive laser power or a very bright lamp accelerates the rate of photobleaching.[7]

  • Prolonged Exposure Time: The longer the fluorophore is illuminated, the more likely it is to be photobleached.[7]

  • Presence of Reactive Oxygen Species (ROS): During the fluorescence process, excited fluorophores can interact with molecular oxygen to generate ROS, which can chemically damage the dye.[7]

Q4: How can I minimize photobleaching of my this compound conjugate?

There are several strategies to reduce photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[6]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or live-cell imaging buffer.[8]

  • Choose the Right Imaging System: If available, techniques like confocal or spinning disk microscopy can reduce out-of-focus light and associated photobleaching compared to widefield epifluorescence.

  • Minimize Sample Exposure: Use a neutral density filter to reduce illumination intensity and only expose the sample to excitation light when acquiring an image.[9]

Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds that are added to the imaging medium to reduce photobleaching.[8] They work primarily by scavenging reactive oxygen species (ROS) that can damage the fluorophore.[7] For fixed cells, mounting media containing antifade reagents are used. For live-cell imaging, cell-permeable and non-toxic antifade agents are required.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your microscopy experiments.

Issue 1: Rapid loss of fluorescence signal
Possible Cause Troubleshooting Steps
Photobleaching - Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum required for a good signal. - Decrease Exposure Time: Use the shortest possible exposure time per frame. - Use an Antifade Reagent: Mount fixed samples in a commercial antifade medium (e.g., VECTASHIELD, ProLong Gold). For live cells, add an oxygen scavenger system or a cell-permeable antioxidant like Trolox to the imaging medium.[7][10] - Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area.[6]
Environmental Factors - Check pH of Medium: While TAMRA is generally pH-insensitive, extreme pH values can affect fluorescence. Ensure your imaging buffer is at the optimal physiological pH.[2] - Presence of Quenchers: Certain molecules in your sample or medium can quench fluorescence. The presence of Mn2+ ions has been shown to accelerate photobleaching of TAMRA.[11][12]
Issue 2: High background or non-specific staining
Possible Cause Troubleshooting Steps
Unreacted this compound - Purify Labeled Biomolecule: Ensure that all unconjugated this compound is removed after the labeling reaction through methods like dialysis, size exclusion chromatography, or spin columns.
Non-specific Binding of the Labeled Biomolecule - Blocking Step: For immunofluorescence, use a suitable blocking buffer (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific antibody binding.[13] - Washing Steps: Increase the number and duration of washing steps after incubation with the labeled biomolecule. - Antibody Concentration: Titrate your labeled antibody to find the optimal concentration that gives a good signal with low background.[3]
DBCO-related Non-specific Binding - Thiol Reactivity: DBCO moieties can sometimes react with free thiols (cysteine residues) on proteins, leading to non-specific labeling. While this reaction is much slower than the reaction with azides, it can contribute to background.[14] Consider blocking free thiols with reagents like N-ethylmaleimide (NEM) if this is suspected.
Issue 3: Aggregation of the fluorescent conjugate
Possible Cause Troubleshooting Steps
High Degree of Labeling - Optimize Labeling Ratio: A high dye-to-protein ratio can lead to aggregation and self-quenching of the fluorophore. Reduce the molar excess of this compound during the labeling reaction.
Hydrophobic Interactions - Buffer Composition: The hydrophobicity of the dye can sometimes lead to aggregation in aqueous buffers. Ensure your labeled biomolecule is fully solubilized. The addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your buffers may help.

Quantitative Data on Fluorophore Photostability

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)
5-TAMRA ~546 [5]~580 [5]~0.1 ~10⁻⁶ - 10⁻⁷ *[15]
Fluorescein (FITC)~495~519~0.92~3 x 10⁻⁵
Alexa Fluor 488~495~519~0.92~1.5 x 10⁻⁶
Cy3~550~570~0.15~1.2 x 10⁻⁶
Alexa Fluor 546~556~573~0.79-
Cy5~649~670~0.20~5 x 10⁻⁷

Note: The photobleaching quantum yield for rhodamine dyes, including TAMRA, is highly dependent on the experimental conditions, particularly the excitation intensity.[15]

Experimental Protocols

Protocol for Assessing the Photostability of this compound Conjugates

This protocol provides a method to quantify the photobleaching rate of your this compound labeled sample.

1. Sample Preparation

  • Prepare your sample (e.g., fixed cells labeled with your this compound conjugate) on a microscope slide or coverslip-bottom dish.

  • Mount the sample in a defined imaging buffer (e.g., PBS) without any antifade reagent for a baseline measurement.

  • Prepare identical samples mounted with different antifade reagents to be tested.

2. Microscope Setup and Image Acquisition

  • Use a confocal or widefield fluorescence microscope.

  • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

  • Set the excitation and emission filters appropriate for 5-TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).

  • Choose a region of interest (ROI) with clear and representative fluorescence.

  • Adjust the excitation intensity and detector gain to obtain a good signal without saturating the detector. It is crucial to keep these settings constant for all samples being compared.

  • Acquire a time-lapse series of images of the same ROI. For example, acquire an image every 5 seconds for a total of 5-10 minutes, or until the fluorescence has significantly decreased.

3. Data Analysis

  • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

  • Draw an ROI around the fluorescent structure of interest.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Draw a background ROI in a region with no fluorescence and measure the mean background intensity for each time point.

  • Subtract the mean background intensity from the mean fluorescence intensity of your ROI for each time point.

  • Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the data to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[16]

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Photobleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Antifade Antifade Reagent ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Bleached Photochemical Reaction ROS->S0 Damage Antifade->ROS Scavenges Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Settings Are imaging settings optimized? Start->Check_Settings Optimize_Settings Reduce laser power Decrease exposure time Check_Settings->Optimize_Settings No Check_Antifade Is an antifade reagent being used? Check_Settings->Check_Antifade Yes Optimize_Settings->Check_Antifade Problem_Solved Problem Resolved Optimize_Settings->Problem_Solved If signal is now stable Add_Antifade Add appropriate antifade reagent (e.g., VECTASHIELD, ProLong Gold, Trolox) Check_Antifade->Add_Antifade No Check_Sample Is there high background or non-specific staining? Check_Antifade->Check_Sample Yes Add_Antifade->Check_Sample Add_Antifade->Problem_Solved If signal is now stable Troubleshoot_Staining Improve washing steps Optimize antibody concentration Check for DBCO side reactions Check_Sample->Troubleshoot_Staining Yes Check_Sample->Problem_Solved No Troubleshoot_Staining->Problem_Solved Further_Investigation Consider alternative fluorophore or imaging modality Problem_Solved->Further_Investigation If further improvement is needed Experimental_Workflow Start Start: Prepare Labeled Sample Mount Mount Sample in Buffer (with and without antifade) Start->Mount Microscope Set Up Microscope (Consistent Settings) Mount->Microscope Acquire Acquire Time-Lapse Image Series Microscope->Acquire Analyze Image Analysis: Measure Mean Intensity in ROI Acquire->Analyze Correct Background Correction and Normalization Analyze->Correct Plot Plot Normalized Intensity vs. Time Correct->Plot Calculate Fit Exponential Decay Curve Calculate Photobleaching Half-Life (t₁/₂) Plot->Calculate End End: Compare Photostability Calculate->End

References

Technical Support Center: Optimizing 5-TAMRA-DBCO Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their 5-TAMRA-DBCO imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe used for copper-free click chemistry.[1] It consists of a 5-TAMRA (tetramethylrhodamine) fluorophore attached to a dibenzocyclooctyne (DBCO) moiety. The DBCO group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes.[2] The key advantage of this method is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1][3]

Q2: What are the main factors that contribute to a low signal-to-noise ratio in this compound imaging?

A low signal-to-noise ratio is primarily caused by two factors:

  • High Background Signal: This can be due to non-specific binding of the this compound probe to cellular components, autofluorescence of the cells or medium, or incomplete removal of unbound probe.[4][5][6]

  • Low Specific Signal: This may result from inefficient labeling of the target molecule, which can be caused by suboptimal probe concentration, insufficient incubation time, or degradation of the this compound reagent.

Q3: Can I use this compound for intracellular staining in fixed and permeabilized cells?

Caution is advised when using DBCO reagents for intracellular targets in fixed and permeabilized cells, as this can lead to high background levels.[3]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, making data interpretation difficult. Below are common causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of this compound Optimize Blocking: Use a blocking agent such as Bovine Serum Albumin (BSA) or normal serum to block non-specific binding sites.[4][7][8] Consider protein-free blocking reagents for specific applications.[9]Reduced non-specific adherence of the probe to cellular surfaces and matrix.
Adjust Probe Concentration: Titrate the this compound concentration to the lowest effective concentration.[4][10]Minimized background signal while maintaining sufficient specific labeling.
Improve Washing Steps: Increase the number and duration of washes after probe incubation. Use a mild detergent like Tween-20 in the wash buffer to help remove unbound probe.[6][8]Efficient removal of unbound this compound, leading to a cleaner background.
Autofluorescence Use a Different Fluorophore: If cellular autofluorescence is high in the TAMRA channel, consider a fluorophore with a different excitation/emission spectrum.[6]Shift in the emission wavelength may avoid the natural fluorescence of the sample.
Use Phenol (B47542) Red-Free Medium: If imaging live cells, switch to a phenol red-free culture medium during the experiment, as phenol red is fluorescent.[11]Reduction of background fluorescence from the imaging medium.
Probe Aggregation Centrifuge the Probe Solution: Before use, centrifuge the this compound solution to pellet any aggregates that may have formed.Removal of fluorescent aggregates that can bind non-specifically to the sample.
Issue 2: Weak or No Specific Signal

A weak or absent signal can be equally frustrating. Here are some troubleshooting steps to enhance your specific signal.

Potential Cause Recommended Solution Expected Outcome
Inefficient Labeling Optimize Probe Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration.A stronger specific signal without a significant increase in background.
Increase Incubation Time: Extend the incubation time with this compound to allow for more complete reaction with the azide-labeled target.Enhanced labeling of the target molecule, leading to a brighter signal.
Reagent Degradation Use Fresh Reagents: Prepare fresh solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C and protect it from light to prevent degradation.[12]Consistent and reliable labeling with an active probe.
Low Target Abundance Amplify the Signal: If the target molecule is present at low levels, consider using a signal amplification system.Increased signal intensity for easier detection.
Issues with Azide (B81097) Labeling Confirm Azide Incorporation: Before proceeding with the click reaction, ensure that the azide label has been successfully incorporated into your target molecule.Assurance that the target is available for reaction with the DBCO probe.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Live Cell Labeling Protocol
  • Cell Preparation: Seed cells in an appropriate imaging dish or plate and culture overnight.

  • Azide Labeling (if applicable): If metabolically labeling, incubate cells with an azide-modified precursor (e.g., an azido (B1232118) sugar) for the desired time.

  • Preparation of this compound: Prepare a stock solution of this compound in anhydrous DMSO. From this, prepare a fresh working solution in a serum-free, phenol red-free cell culture medium.

  • Labeling:

    • Wash the cells twice with pre-warmed PBS or serum-free medium.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with pre-warmed imaging buffer (e.g., PBS with calcium and magnesium).

  • Imaging: Proceed with fluorescence microscopy.

Fixed Cell Labeling Protocol
  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization (for intracellular targets): If targeting an intracellular molecule, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Note: As mentioned, be aware that this may increase background.

  • Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling:

    • Dilute this compound to the desired concentration in blocking buffer.

    • Incubate the cells with the labeling solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing 0.1% Tween-20.

    • Perform a final wash with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with imaging.

Recommended Concentration Ranges for this compound
ApplicationRecommended Starting ConcentrationIncubation Time
Live Cell Imaging1 - 10 µM30 - 60 minutes
Fixed Cell Imaging5 - 20 µM1 - 2 hours
In Vitro Labeling (e.g., proteins in solution)2 - 5 molar excess over azide1 - 4 hours

Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for each specific experiment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis azide_labeling Azide Labeling of Target Molecule cell_fixation Cell Fixation & Permeabilization (optional) blocking Blocking (e.g., BSA) cell_fixation->blocking incubation Incubation with this compound blocking->incubation washing Washing Steps incubation->washing imaging Fluorescence Imaging washing->imaging

Caption: Experimental workflow for this compound imaging.

signaling_pathway cluster_reactants Reactants cluster_product Product azide Azide-modified Biomolecule product Fluorescently Labeled Biomolecule (Stable Triazole) azide->product Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) dbco This compound dbco->product

Caption: Copper-free click chemistry reaction with this compound.

logical_relationship cluster_factors Contributing Factors cluster_solutions_signal Solutions for High Signal cluster_solutions_background Solutions for Low Background snr High Signal-to-Noise Ratio high_signal High Specific Signal high_signal->snr low_background Low Background low_background->snr opt_conc_s Optimal Probe Concentration opt_conc_s->high_signal opt_time_s Sufficient Incubation Time opt_time_s->high_signal reagent_q High-Quality Reagents reagent_q->high_signal blocking_b Effective Blocking blocking_b->low_background washing_b Thorough Washing washing_b->low_background opt_conc_b Minimal Effective Concentration opt_conc_b->low_background

Caption: Factors influencing signal-to-noise ratio.

References

Technical Support Center: Preventing Aggregation of 5-TAMRA-DBCO Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after labeling with 5-TAMRA-DBCO.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound?

A1: Protein aggregation after labeling with this compound is a common issue that can stem from several factors:

  • Increased Hydrophobicity: Both the TAMRA dye and the DBCO linker are hydrophobic molecules. Their conjugation to the protein surface increases the overall hydrophobicity, which can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate.

  • High Dye-to-Protein Ratio: A high ratio of dye molecules to protein molecules significantly increases the protein's surface hydrophobicity and the likelihood of dye-dye interactions between proteins, promoting aggregation.[1]

  • Protein Destabilization: The labeling reaction conditions, including pH, temperature, and the presence of organic co-solvents (like DMSO for dissolving the dye), can partially denature the protein, exposing its hydrophobic core and making it more prone to aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during labeling and for storage are critical for protein stability. If these conditions are not optimal for your specific protein, it can become more susceptible to aggregation.

  • Location of the Label: If the this compound is attached to a region of the protein that is critical for its folding, stability, or interaction with other molecules, it can lead to misfolding and subsequent aggregation.

Q2: What is the optimal dye-to-protein molar ratio for labeling with this compound?

A2: The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A general recommendation is to start with a low molar excess of the dye to the protein. For many proteins, a dye-to-protein ratio of 2-10 is a good starting point for optimization.[2][3] The goal is to achieve sufficient labeling for your downstream application while minimizing the risk of aggregation. Over-labeling is a common cause of precipitation.[1][4]

Q3: Can I remove aggregates from my labeled protein sample?

A3: Yes, it is often possible to remove aggregates from a labeled protein preparation. Size exclusion chromatography (SEC) is a common and effective method for separating monomers from aggregates. Other techniques like hydrophobic interaction chromatography (HIC) may also be employed.

Q4: How can I assess the extent of aggregation in my sample?

A4: Several biophysical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of protein aggregates, offering insights into their morphology and size.

Troubleshooting Guides

Problem: Protein precipitation is observed immediately after adding the this compound reagent.
Possible Cause Troubleshooting Steps
High local concentration of the dye Add the this compound solution dropwise to the protein solution while gently stirring.
Organic solvent shock Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the this compound. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5-10%).
Suboptimal buffer pH Ensure the pH of the reaction buffer is optimal for your protein's stability (typically pH 7.0-8.5 for DBCO-NHS ester reactions). Avoid pH values close to the protein's isoelectric point (pI).
Problem: The labeled protein appears soluble initially but aggregates over time during storage.
Possible Cause Troubleshooting Steps
Inappropriate storage buffer Optimize the storage buffer by adjusting the pH and ionic strength. Consider adding stabilizing excipients.
Freeze-thaw cycles Aliquot the labeled protein into single-use volumes to avoid repeated freezing and thawing. If freezing is necessary, use a cryoprotectant.
High protein concentration Store the labeled protein at the lowest concentration suitable for your downstream applications.
Oxidation of sensitive residues If your protein contains surface-exposed cysteines or methionines, consider adding a reducing agent (e.g., DTT, TCEP) or an antioxidant to the storage buffer.

Optimizing Labeling and Storage Conditions

To minimize aggregation, it is crucial to optimize both the labeling reaction and the subsequent storage conditions. The following tables provide recommended starting points for optimization.

Table 1: Recommended Starting Concentrations for Anti-Aggregation Additives
Additive Recommended Starting Concentration Mechanism of Action
L-Arginine 50 - 500 mM[5][6]Suppresses protein-protein interactions and aggregation.
Glycerol 10 - 50% (v/v)Acts as a cryoprotectant and protein stabilizer.[7]
Sucrose 5 - 10% (w/v)Stabilizes protein structure and acts as a cryoprotectant.
Tween® 20 0.01 - 0.1% (v/v)[8][9]Non-denaturing detergent that prevents hydrophobic interactions.
CHAPS 0.1 - 1% (w/v)[8]Zwitterionic, non-denaturing detergent that solubilizes proteins.
Table 2: Qualitative Hydrophobicity of Common Fluorescent Dyes
Dye Class Relative Hydrophobicity Examples
Cyanine Dyes (e.g., Cy5, Cy7) HighOften require organic co-solvents for dissolution.
Rhodamine Dyes (e.g., TAMRA, Texas Red) Moderate to HighTAMRA is known to be hydrophobic.
Fluorescein Dyes (e.g., FITC) Low to ModerateGenerally more hydrophilic than rhodamines.
Alexa Fluor™ Dyes Variable (designed for improved water solubility)Sulfonated versions are more hydrophilic.

Note: The hydrophobicity can be significantly influenced by the specific chemical modifications of the dye.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Preparation:

    • Filter the labeled protein sample through a 0.22 µm syringe filter to remove any large particulates.

    • Dilute the sample to a concentration within the optimal range for the detector.

  • Injection and Data Acquisition:

    • Inject a defined volume of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for protein) and a fluorescence detector (with excitation and emission wavelengths appropriate for TAMRA).

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative abundance.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Filter the labeled protein sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the measurement.

    • Enter the viscosity and refractive index of the buffer.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the monomer indicates aggregation.

Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Visualization
  • Grid Preparation:

    • Place a carbon-coated copper grid on a drop of the labeled protein solution for 1-2 minutes.

  • Staining:

    • Wick away the excess protein solution with filter paper.

    • Immediately place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate) for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at various magnifications to visualize the morphology and size of any protein aggregates.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Aggregation Analysis cluster_storage Storage Protein Azide-Modified Protein Buffer Amine-Free Buffer (e.g., PBS, HEPES) Protein->Buffer Buffer Exchange Reaction Incubation (e.g., 1-2h at RT or 4-12h at 4°C) Buffer->Reaction TAMRA_DBCO This compound (dissolved in DMSO) TAMRA_DBCO->Reaction Purify Removal of Excess Dye (e.g., Desalting Column, Dialysis) Reaction->Purify SEC SEC Purify->SEC DLS DLS Purify->DLS TEM TEM Purify->TEM Store Store Labeled Protein (with additives, aliquoted at -80°C) Purify->Store

Caption: Experimental workflow for labeling proteins with this compound and assessing aggregation.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_analysis Characterization cluster_outcome Outcome start Protein Aggregation Observed dye_ratio Optimize Dye:Protein Ratio (Aim for 1:1 to 5:1) start->dye_ratio buffer_cond Optimize Buffer Conditions (pH, Ionic Strength) start->buffer_cond additives Add Stabilizing Excipients (Arginine, Glycerol, etc.) start->additives temp_time Optimize Reaction Temperature and Time start->temp_time analyze_agg Analyze Aggregation (SEC, DLS, TEM) dye_ratio->analyze_agg buffer_cond->analyze_agg additives->analyze_agg temp_time->analyze_agg site_specific Consider Site-Specific Labeling site_specific->analyze_agg success Aggregation Minimized analyze_agg->success failure Aggregation Persists analyze_agg->failure failure->site_specific If random labeling fails

Caption: Troubleshooting decision tree for addressing protein aggregation after labeling.

References

Technical Support Center: 5-TAMRA-DBCO Reactivity and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-TAMRA-DBCO in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It consists of two key components:

  • 5-TAMRA (5-Carboxytetramethylrhodamine): A bright, orange-red fluorescent dye.[1][2]

  • DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3][][5][6]

This reagent is used to fluorescently label azide-modified biomolecules such as proteins, peptides, and nucleic acids for applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[1][7] The reaction is highly selective and can be performed under biologically compatible conditions.[][5]

Q2: How does the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound work?

A2: The SPAAC reaction is a type of "click chemistry" that forms a stable covalent bond between the DBCO group on the this compound and an azide (B81097) (-N₃) group on a target molecule.[3][] The inherent ring strain in the DBCO molecule allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for use in living systems.[][8][9]

SPAAC_Reaction TAMRA_DBCO This compound Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) TAMRA_DBCO->Triazole_Product + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product +

Figure 1. Schematic of the SPAAC reaction between this compound and an azide-modified biomolecule.

Q3: What is the optimal pH for the this compound reaction?

A3: The optimal pH for the SPAAC reaction involving DBCO is generally in the range of 7.0 to 8.5.[10] Higher pH values within this range tend to increase the reaction rate.[11][12] However, it is important to also consider the pH sensitivity of the TAMRA dye.

Q4: How does pH affect the fluorescence of the TAMRA dye?

A4: The fluorescence of TAMRA is pH-sensitive and can diminish in alkaline environments (pH > 8.0).[2][13] It performs optimally in neutral to slightly acidic conditions. This creates a potential conflict with the optimal pH for the SPAAC reaction. Therefore, a compromise pH, typically between 7.0 and 7.5, is often recommended to balance reaction efficiency and fluorescence signal.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency or Slow Reaction Rate

Possible Cause: Suboptimal pH or buffer conditions.

Troubleshooting Steps:

  • Verify pH: Ensure your reaction buffer is within the recommended pH range of 7.0-8.5. For many applications, starting at pH 7.4 is a good compromise.

  • Buffer Selection: The type of buffer can influence the reaction rate. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.[11][12] Avoid buffers containing azides, as they will compete with your target molecule for reaction with the DBCO.[8]

  • Increase Temperature: While the reaction proceeds at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[8][14] However, be mindful of the thermal stability of your biomolecule.

  • Increase Concentration: The reaction is bimolecular, so increasing the concentration of either the this compound or the azide-modified molecule will increase the reaction rate.[8]

  • Extend Incubation Time: If a higher yield is required, extending the incubation time (e.g., overnight at 4°C) can be beneficial.[14]

Troubleshooting_Low_Yield Start Low Labeling Efficiency Check_pH Verify Reaction pH (7.0 - 8.5) Start->Check_pH Check_Buffer Use Optimal Buffer (e.g., HEPES) Check_pH->Check_Buffer pH is optimal Increase_Temp Increase Temperature (e.g., to 37°C) Check_Buffer->Increase_Temp Buffer is optimal Increase_Conc Increase Reactant Concentration Increase_Temp->Increase_Conc Temperature optimized Extend_Time Extend Incubation Time Increase_Conc->Extend_Time Concentration optimized Success Improved Yield Extend_Time->Success

Figure 2. Troubleshooting workflow for low labeling efficiency with this compound.

Issue 2: Reduced or Unstable Fluorescence Signal

Possible Cause: pH of the final imaging or analysis buffer is too high, leading to quenching of the TAMRA fluorescence.

Troubleshooting Steps:

  • Check Final Buffer pH: Ensure the pH of your final buffer for fluorescence measurement is at or below 8.0, ideally in the neutral to slightly acidic range.[2]

  • Use pH-Stabilized Buffers: For imaging or long-term experiments, consider using a pH-stabilized buffer like HEPES to maintain a consistent pH.[2]

  • Photostability: While TAMRA has good photostability, prolonged exposure to high-intensity light can lead to photobleaching.[1] Use appropriate anti-fade reagents if necessary, especially for microscopy applications.

Data Presentation

Table 1: Effect of pH on this compound Reactivity and Fluorescence

pH RangeEffect on SPAAC Reaction RateEffect on TAMRA FluorescenceRecommendation
5.0 - 6.5Slower reaction rateOptimal fluorescenceNot ideal for labeling, but suitable for imaging post-conjugation.
7.0 - 7.5 Good reaction rate Good fluorescence Optimal starting point for most applications. [11]
7.5 - 8.5Faster reaction rateMay begin to decreaseCan be used to accelerate the reaction, but may require pH adjustment before fluorescence measurement.
> 8.5Generally faster reaction rateSignificantly reduced fluorescence[2][13]Not recommended due to fluorescence quenching.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Protein Solution: Prepare a solution of your azide-modified protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Reaction Setup: Add the this compound stock solution to the protein solution. A molar excess of 5-10 fold of this compound over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. For faster labeling, the incubation can be performed at 37°C for 1-2 hours.

  • Purification: Remove the unreacted this compound from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the labeling by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). The degree of labeling can be calculated from these values.

  • Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_DBCO Prepare this compound Stock Solution (in DMSO/DMF) Mix Mix Protein and This compound Prep_DBCO->Mix Prep_Protein Prepare Azide-Modified Protein Solution (in Buffer) Prep_Protein->Mix Incubate Incubate (e.g., 2-4h at RT, protected from light) Mix->Incubate Purify Purify Labeled Protein (e.g., Size Exclusion) Incubate->Purify Characterize Characterize Conjugate (Absorbance/Fluorescence) Purify->Characterize Store Store Labeled Protein Characterize->Store

References

Technical Support Center: Purification of 5-TAMRA-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-TAMRA-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of biomolecules conjugated with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugates.

Problem Possible Causes Solutions & Optimization
Low Recovery of Conjugate Aggregation: The hydrophobicity of the TAMRA and DBCO moieties can lead to aggregation and subsequent loss of the conjugate during purification.[1] Non-specific Binding: The conjugate may be binding to the purification column matrix or membranes.[1] Precipitation: High concentrations of the conjugate or improper buffer conditions can cause precipitation.[1] Inefficient Purification Method: The chosen purification method may not be suitable for the specific conjugate.[1]Optimize Molar Ratio: Use a lower molar excess of the this compound reagent during conjugation to minimize hydrophobicity-induced aggregation.[1] Use PEGylated Reagents: Incorporating a polyethylene (B3416737) glycol (PEG) linker can increase hydrophilicity and reduce aggregation.[1][2][3] Screen Purification Media: Test different size-exclusion chromatography (SEC) resins or HPLC columns to find one with minimal non-specific binding.[1] Adjust Buffer Conditions: Ensure the pH and ionic strength of the purification buffers are optimal for your biomolecule's stability. Avoid vigorous mixing and multiple freeze-thaw cycles.[1]
Presence of Unreacted this compound Incomplete Quenching: The quenching step may not have been sufficient to neutralize all unreacted DBCO reagent.[4] Inadequate Purification: The purification method may not be effective at separating the small molecule dye from the larger conjugate.[5]Optimize Quenching: Ensure a sufficient molar excess of a quenching agent (e.g., Tris or glycine) is added and allowed to react for an adequate amount of time (e.g., 15-30 minutes).[1][4][6] Select an Appropriate Purification Method: Size-exclusion chromatography (SEC) is effective at separating the large conjugate from the small, unreacted dye.[1][2] Reverse-phase HPLC (RP-HPLC) can also be used for this separation.[7][8][9] For oligonucleotide conjugates, a butanol extraction method can be employed to remove free dye.[5]
Co-elution of Conjugate and Unlabeled Biomolecule Similar Physicochemical Properties: The addition of the this compound moiety may not significantly alter the size, charge, or hydrophobicity of the biomolecule, leading to difficult separation.Employ High-Resolution Chromatography: High-Performance Liquid Chromatography (HPLC) techniques such as ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can often resolve species with subtle differences.[4] RP-HPLC is also a powerful tool for separating labeled from unlabeled species.[7][8]
High Background Fluorescence in Assays Residual Free Dye: Even small amounts of unreacted this compound can lead to high background signals.[10]Thorough Purification: Ensure the purification method is robust enough to remove all traces of free dye. It may be necessary to perform a second, orthogonal purification step (e.g., SEC followed by dialysis). Use Dye Removal Columns: Commercially available spin columns are designed for the rapid removal of unconjugated dyes.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my this compound conjugate?

A1: After the conjugation reaction and quenching, the first recommended step is often to remove the excess, unreacted this compound reagent. This is typically achieved using size-exclusion chromatography (SEC) or a desalting spin column, which separates molecules based on size.[1][2][4] The larger conjugate will elute first, while the smaller, unreacted dye and quenching agent will be retained and elute later.[1]

Q2: Which HPLC method is best for purifying this compound conjugates?

A2: The choice of HPLC method depends on the properties of your biomolecule and the impurities you need to remove.

  • Reverse-Phase HPLC (RP-HPLC) is a powerful technique for separating the conjugate from unreacted dye and often from the unlabeled biomolecule due to the hydrophobicity of the TAMRA and DBCO groups.[7][8][9][12]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. If the conjugation of this compound alters the overall charge of your biomolecule, IEX can be effective for separating species with different degrees of labeling.[4]

  • Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity and can be useful for resolving labeled from unlabeled proteins under non-denaturing conditions.[4]

Q3: How can I determine the degree of labeling (DOL) of my conjugate?

A3: The degree of labeling, or the number of this compound molecules per biomolecule, can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and at the maximum absorbance of TAMRA (around 559 nm) and DBCO (around 309 nm).[2][3][11] A calculation involving the extinction coefficients of the biomolecule, TAMRA, and DBCO will yield the DOL.

Q4: My this compound conjugate appears to be aggregating. What can I do?

A4: Aggregation is a common issue due to the hydrophobic nature of both TAMRA and DBCO.[1] To mitigate this, consider the following:

  • Use a DBCO reagent with a hydrophilic PEG spacer.[1][2][3]

  • Optimize the conjugation reaction to use a lower molar excess of the labeling reagent.[1]

  • Screen different buffer conditions (pH, ionic strength, and excipients) to find a formulation that minimizes aggregation.[1]

  • Handle the conjugate gently, avoiding vigorous vortexing, and minimize freeze-thaw cycles.[1]

Q5: Can I use precipitation to purify my this compound conjugate?

A5: While precipitation can sometimes be used to remove excess dye, it can also lead to the precipitation of the desired conjugate, especially if it is prone to aggregation.[13][14][15] Dye-promoted precipitation is a technique that depends on several factors, including the dye structure, pH, and dye-to-protein ratio.[13] It is generally recommended to use chromatographic methods for more controlled and reproducible purification.

Experimental Protocols

Protocol 1: General Purification of a this compound Labeled Protein using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a suitable size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4. Ensure the buffer does not contain any substances that might react with the conjugate.

  • Sample Loading: Carefully load the quenched conjugation reaction mixture onto the top of the column.

  • Elution: Begin elution with the equilibration buffer. The this compound labeled protein, being larger, will travel through the column faster and elute in the earlier fractions (void volume). The smaller, unreacted this compound and quenching agent will be retained in the column pores and elute later.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile. The fractions containing the conjugate will be visibly colored due to the TAMRA dye. Monitor the protein concentration by measuring absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the purified conjugate using an appropriate method, such as a centrifugal filter unit.

Protocol 2: Purification of a this compound Labeled Oligonucleotide using Reverse-Phase HPLC (RP-HPLC)
  • System Preparation:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Sample Injection: Inject the crude, labeled oligonucleotide sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 60% B over 30 minutes. The unreacted this compound will elute early in the gradient, followed by any unlabeled oligonucleotide. The desired this compound labeled oligonucleotide, being more hydrophobic, will elute at a higher acetonitrile concentration.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions (e.g., by mass spectrometry) to identify the fraction containing the pure conjugate. Pool the desired fractions.

  • Desalting: Desalt the purified conjugate to remove the TEAA buffer, for example, by using a desalting column or by ethanol (B145695) precipitation.

Visualizations

Purification_Workflow cluster_0 Conjugation and Quenching cluster_1 Primary Purification cluster_2 Secondary/High-Resolution Purification cluster_3 Final Product Conjugation This compound Conjugation Reaction Quenching Quenching of Unreacted Reagent Conjugation->Quenching SEC Size-Exclusion Chromatography (SEC) or Desalting Column Quenching->SEC Removal of free dye RP_HPLC Reverse-Phase HPLC (RP-HPLC) Quenching->RP_HPLC Removal of free dye IEX_HPLC Ion-Exchange HPLC (IEX) SEC->IEX_HPLC Separation of labeled/ unlabeled species HIC_HPLC Hydrophobic Interaction Chromatography (HIC) SEC->HIC_HPLC Separation of labeled/ unlabeled species Pure_Conjugate Purified this compound Conjugate RP_HPLC->Pure_Conjugate IEX_HPLC->Pure_Conjugate HIC_HPLC->Pure_Conjugate

Caption: A general workflow for the purification of this compound conjugates.

Troubleshooting_Logic Start Start Purification Check_Recovery Check Conjugate Recovery Start->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Check_Purity Check Purity (e.g., by HPLC, SDS-PAGE) Low_Recovery->Check_Purity No Aggregation Address Aggregation: - Use PEGylated DBCO - Optimize molar ratio - Screen buffers Low_Recovery->Aggregation Yes Nonspecific_Binding Address Binding: - Screen different columns/ membranes Low_Recovery->Nonspecific_Binding Yes Impure Impure? Check_Purity->Impure Pure_Product Pure Conjugate Impure->Pure_Product No Free_Dye Issue: Free Dye Solution: Optimize quenching, use SEC or RP-HPLC Impure->Free_Dye Yes Unlabeled_Biomolecule Issue: Unlabeled Biomolecule Solution: Use high-resolution HPLC (IEX, HIC, RP-HPLC) Impure->Unlabeled_Biomolecule Yes Aggregation->Check_Recovery Nonspecific_Binding->Check_Recovery Free_Dye->Check_Purity Unlabeled_Biomolecule->Check_Purity

Caption: A troubleshooting decision tree for purifying this compound conjugates.

References

Technical Support Center: Minimizing Non-Specific Binding of 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of 5-TAMRA-DBCO and other fluorescent conjugates. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background and false-positive signals in copper-free click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound?

Non-specific binding refers to the adherence of the this compound probe to unintended cellular components, rather than its intended azide-labeled target. This can be caused by several factors, including ionic interactions, hydrophobic interactions, and the intrinsic properties of the dye itself, leading to high background fluorescence that can obscure the true signal.[1]

Q2: What are the primary causes of high background staining with this compound?

High background staining can stem from several sources:

  • Hydrophobic Interactions: Both the TAMRA dye and the DBCO moiety can have hydrophobic regions that interact non-specifically with lipids and proteins in the cell.[1][2]

  • Ionic Interactions: Charged regions on the conjugate can interact with oppositely charged molecules within the sample.[1][2][3]

  • Probe Concentration: Using too high a concentration of the this compound probe is a frequent cause of high background.[1][4][5]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample before labeling allows the probe to attach indiscriminately.[4][6]

  • Insufficient Washing: Inadequate washing steps fail to remove all the unbound probe, leaving behind background fluorescence.[1][4]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal.[1][7]

  • Probe Aggregates: Aggregates of the this compound probe can bind non-specifically to the sample.[1]

Q3: How does pH and ionic strength of the buffer affect non-specific binding?

The pH and ionic strength of buffers are critical factors.[2] The pH can alter the surface charge of both the fluorescent probe and the cellular components, influencing electrostatic interactions.[8] Increasing the ionic strength of the buffer (e.g., by adding NaCl) can help to disrupt weak, non-specific ionic interactions and has been shown to reduce non-specific binding of DNA-conjugated probes in super-resolution microscopy.[2][9] However, the effect can be complex, as high ionic strength can also increase hydrophobic interactions.[2]

Q4: What are blocking agents and how do they help?

Blocking is an essential step to prevent non-specific interactions by covering reactive sites in the sample.[6] Blocking solutions typically contain a high concentration of proteins, such as Bovine Serum Albumin (BSA) or non-fat dried milk, that bind to these non-specific sites, preventing the fluorescent probe from attaching.[6][10] For some applications, protein-free blocking buffers are available to avoid cross-reactivity issues.[10]

Troubleshooting Guide

This guide addresses the common issue of high background fluorescence, which can obscure the specific signal.

ProblemPotential CauseRecommended Action
High Background Fluorescence Probe concentration is too high. Perform a titration experiment to find the optimal probe concentration. Start with a lower concentration (e.g., 5 µM) and test a range to find the best signal-to-noise ratio.[5][11][12]
Inadequate blocking. Ensure the blocking step is sufficient. Increase the incubation time or try different blocking agents like 1-5% BSA or normal serum.[13] Protein-free commercial blockers are also an option.[10]
Insufficient washing. Increase the number and duration of wash steps after probe incubation.[5] Include a mild, non-ionic detergent like Tween 20 (e.g., 0.05%) in your wash buffer to help remove unbound probe.[14][15]
Hydrophobic and ionic interactions. Adjust the ionic strength of your buffers by adding NaCl.[9] Including a non-ionic surfactant like Tween 20 in the incubation and wash buffers can disrupt hydrophobic interactions.[8]
Probe aggregates. Centrifuge the this compound stock solution before diluting it for your experiment to pellet any aggregates.[1]
Sample autofluorescence. Include an unstained control sample (no this compound) in your experiment. If you observe fluorescence, it is likely autofluorescence.[7] This may require specific quenching techniques or the use of a different fluorophore.
Summary of Reagent Concentrations for Optimization
ReagentTypical Concentration RangePurposeReference
This compound5 - 30 µMLabeling of azide-modified molecules[11][12]
Bovine Serum Albumin (BSA)1 - 5% (w/v)Blocking non-specific sites[13]
Normal Serum10% (v/v)Blocking non-specific sites[13]
Tween 200.02 - 0.05% (v/v)Reducing non-specific hydrophobic interactions[14][15]
Sodium Dodecyl Sulphate (SDS)0.005 - 0.02% (w/v)Reducing non-specific binding (can impair specific signal)[14][16]

Visual Guides and Workflows

G Troubleshooting Workflow for High Background cluster_0 Problem Identification cluster_1 Optimization Steps cluster_2 Resolution Start High Background Signal Observed Control Run Unstained Control (No this compound) Start->Control CheckAutoF Is there signal in control? Control->CheckAutoF Titrate Decrease this compound Concentration CheckAutoF->Titrate No Autofluorescence Address Autofluorescence (Quenching/Different Dye) CheckAutoF->Autofluorescence Yes Wash Increase Wash Steps (Time & Number) Titrate->Wash Block Optimize Blocking (Agent & Time) Wash->Block Buffer Modify Buffer (Add Detergent/Salt) Block->Buffer CheckAgain Problem Resolved? Buffer->CheckAgain CheckAgain->Titrate No, Re-evaluate Success Experiment Optimized CheckAgain->Success Yes

Caption: A logical workflow for troubleshooting high background signal.

G Mechanism of Action for Blocking Agents cluster_0 Without Blocking cluster_1 With Blocking Tissue_A Sample Surface (with non-specific sites) Result_A High Background Signal Tissue_A->Result_A Probe_A This compound Probe_A->Tissue_A Non-specific binding Target_A Azide (B81097) Target Probe_A->Target_A Specific binding Target_A->Result_A Blocker Blocking Agent (e.g., BSA) Tissue_B Sample Surface (sites occupied by blocker) Blocker->Tissue_B Occupies non- specific sites Result_B Low Background Signal Tissue_B->Result_B Probe_B This compound Target_B Azide Target Probe_B->Target_B Specific binding only Target_B->Result_B

Caption: How blocking agents prevent non-specific probe binding.

Detailed Experimental Protocol: Cell Labeling with this compound

This protocol provides a general framework for labeling azide-modified cells using copper-free click chemistry, with integrated steps to minimize non-specific binding.

1. Reagent Preparation

  • This compound Stock Solution: Prepare a 5 mM stock solution in a water-miscible solvent like DMSO or DMF. For a 2 mg vial, this typically involves adding ~0.427 mL of solvent.[11][12] Vortex thoroughly to dissolve. Store protected from light at -20°C.

  • Wash Buffer: Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS) and 0.05% Tween 20.

  • Labeling Buffer: D-PBS containing 1% FBS.

  • Fixative: 4% formaldehyde (B43269) or paraformaldehyde in D-PBS.

  • Blocking Buffer: D-PBS containing 3% BSA.

2. Cell Preparation & Labeling

  • Grow mammalian cells containing the azide-derivatized metabolite of interest in an appropriate medium.

  • Wash the cells twice with D-PBS containing 1% FBS.[11][12]

3. Blocking

  • Incubate cells with Blocking Buffer (3% BSA in D-PBS) for 30-60 minutes at room temperature. This is a critical step to saturate non-specific binding sites.[17]

4. This compound Incubation

  • Dilute the this compound stock solution to your optimized final concentration (start with 5-10 µM) in Labeling Buffer.

  • Important: Before adding to cells, centrifuge the diluted probe solution at high speed (>14,000 x g) for 10 minutes to pellet any aggregates.

  • Remove the blocking buffer and add the this compound labeling solution to the cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.[11][12]

5. Washing to Remove Unbound Probe

  • Remove the labeling solution.

  • Wash the cells a minimum of four times with Wash Buffer (D-PBS, 1% FBS, 0.05% Tween 20).[11][12] A gentle detergent is crucial here to disrupt weak, non-specific interactions.

6. Fixation and Mounting

  • Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.[11][12]

  • Wash the cells two to three times with D-PBS.

  • (Optional) Counterstain nuclei with a suitable dye like DAPI or Hoechst 33342.[11][12]

  • Wash twice more with D-PBS.

  • Mount the coverslip on a microscope slide using an appropriate mounting medium.

7. Imaging

  • Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA (Excitation/Emission ~555/580 nm).

  • Always include a negative control (cells without the azide metabolite but still subjected to the full labeling protocol) and an unstained control (azide-containing cells that are not labeled with this compound) to accurately assess background and autofluorescence.

References

adjusting molar excess of 5-Tamra-dbco for optimal conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-TAMRA-DBCO for optimal conjugation to azide-modified biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to use for conjugation to an azide-modified protein or antibody?

A1: The optimal molar excess of this compound can vary depending on the specific biomolecule and desired degree of labeling (DOL). However, a common starting point is a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein.[1][2] For conjugating a DBCO-functionalized antibody with an azide-modified molecule, a 2 to 4-fold molar excess of the azide-functionalized molecule is often recommended.[3][4] It is crucial to optimize this ratio for each specific application to avoid issues like protein aggregation or suboptimal labeling.[5][6] A molar excess of about 5 to 10 moles of DBCO per mole of antibody has been shown to yield the highest conjugation efficiency in subsequent click chemistry reactions.[7][8]

Q2: My protein is aggregating after adding the this compound. What could be the cause?

A2: Protein aggregation is a common issue during DBCO conjugation, primarily due to the hydrophobic nature of the DBCO group.[6] Attaching multiple hydrophobic DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[6] Using a high molar excess of the DBCO reagent can also lead to precipitation.[6][7][8] To mitigate this, consider using DBCO reagents with hydrophilic linkers like PEG.[3][7]

Q3: What are the recommended buffer conditions for this compound conjugation?

A3: For successful conjugation, it is critical to use a buffer with the correct pH and to avoid certain additives. A non-amine-containing buffer such as PBS at a pH between 7 and 9 is recommended.[1][9] It is imperative to avoid buffers containing sodium azide (B81097), as the azide will react with the DBCO group on your dye, thus inhibiting the desired conjugation to your biomolecule.[1][3][4] Buffers containing primary amines like Tris or glycine (B1666218) should also be avoided if you are performing an NHS ester-based DBCO activation step.[1][]

Q4: How long should I incubate the conjugation reaction and at what temperature?

A4: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C, with higher temperatures generally leading to faster reaction rates.[1][2] Typical reaction times are between 4 to 12 hours at room temperature.[1][2] For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C.[2][3]

Q5: How can I confirm that my this compound conjugation was successful?

A5: You can monitor the progress of the reaction by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm as it is consumed.[2][3] After the reaction and purification, successful conjugation can be validated via SDS-PAGE, where the conjugated protein will show a higher molecular weight band than the unconjugated protein.[3] The degree of labeling can also be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for TAMRA (around 555 nm).[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Steric Hindrance: The DBCO and azide moieties are physically blocked from reacting due to the size and structure of the biomolecules.[9]Use a DBCO reagent with a longer, flexible linker arm (e.g., PEG linker) to increase the distance between the dye and the biomolecule.[3][7]
Reagent Degradation: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze.[9] DBCO can also lose reactivity over time if not stored properly.[1]Prepare fresh DBCO-NHS ester solutions in anhydrous DMSO or DMF immediately before use.[4][12] Store solid DBCO reagents at -20°C, desiccated, and protected from light.[13][14]
Suboptimal Molar Ratio: An incorrect ratio of this compound to the azide-modified molecule can limit the reaction.[9]Empirically test a range of molar excess ratios to find the optimal condition for your specific molecules. A good starting point is a 1.5 to 10-fold molar excess.[2]
Incorrect Buffer Composition: Presence of sodium azide or primary amines (like Tris) in the reaction buffer.[1][4]Use a recommended buffer such as PBS at pH 7.4. Ensure the buffer is free from any competing azides or amines.[1][3]
Protein Aggregation/Precipitation Hydrophobicity of DBCO: The DBCO group is hydrophobic, and a high degree of labeling can cause the protein to aggregate.[6]Use a DBCO reagent with a hydrophilic PEG linker.[3][7] Optimize the molar excess to achieve the desired degree of labeling without causing precipitation.[5]
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[6]If aggregation occurs, try reducing the protein concentration. A range of 1-5 mg/mL is a common starting point.[6]
Suboptimal Buffer Conditions: The buffer may not be optimal for your specific protein's stability.[6]Ensure the buffer's pH and ionic strength are suitable for your protein's stability throughout the conjugation process.
High Background/Non-specific Binding Excess Unconjugated Dye: Insufficient removal of free this compound after the reaction.Purify the conjugate thoroughly using methods like size-exclusion chromatography, dialysis, or spin filtration to remove all unconjugated dye.[][12]
Non-specific Binding of the Dye: The dye may bind to surfaces or other components non-covalently.[]Add blocking agents like BSA or casein to the reaction buffer to prevent non-specific binding.[] Ensure washing steps after conjugation are thorough.[]

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a starting point and may require optimization for your specific application.

  • Prepare the Azide-Modified Protein:

    • Ensure your protein is in an azide-free and amine-free buffer (e.g., PBS, pH 7.4).[1][3]

    • Adjust the protein concentration, typically to 1-10 mg/mL.[3]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the azide-modified protein solution. It is recommended to keep the final concentration of the organic solvent below 20% to avoid protein precipitation.[2][3]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light.[1] Longer incubation times can improve efficiency.[1]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound using a desalting column, spin filtration, or dialysis against a suitable storage buffer.[12]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

    • Analyze the conjugate by SDS-PAGE to confirm a molecular weight shift.

    • Store the purified conjugate at 4°C or -20°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_storage Storage prep_protein Prepare Azide-Modified Protein in PBS mix Mix Protein and DBCO (1.5-10x molar excess of DBCO) prep_protein->mix prep_dbco Prepare this compound in DMSO prep_dbco->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify characterize Characterize (SDS-PAGE, UV-Vis) purify->characterize store Store Conjugate (4°C or -20°C, protected from light) characterize->store

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Suboptimal Conjugation Result issue_low_yield Low/No Conjugation? start->issue_low_yield issue_aggregation Protein Aggregation? start->issue_aggregation issue_low_yield->issue_aggregation No check_ratio Optimize Molar Ratio (1.5-10x) issue_low_yield->check_ratio Yes reduce_ratio Reduce Molar Excess of DBCO issue_aggregation->reduce_ratio Yes end Optimal Conjugation issue_aggregation->end No check_reagents Check Reagent Integrity (Fresh DBCO stock) check_ratio->check_reagents check_buffer Verify Buffer Composition (No Azide/Amines) check_reagents->check_buffer use_linker Use Longer Linker (e.g., PEG) check_buffer->use_linker use_linker->end reduce_conc Lower Protein Concentration reduce_ratio->reduce_conc hydrophilic_dbco Use Hydrophilic DBCO (PEG-linked) reduce_conc->hydrophilic_dbco hydrophilic_dbco->end

Caption: Troubleshooting logic for suboptimal this compound conjugation.

References

Technical Support Center: 5-TAMRA-DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-TAMRA-DBCO in labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound labeling?

This compound is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group.[1][2][3] This enables its use in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for labeling azide-modified biomolecules.[4] The strained alkyne of the DBCO group reacts efficiently with an azide (B81097) group to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it suitable for experiments in living cells and in vivo.[4][5]

Q2: Why is it necessary to quench unreacted this compound?

Quenching is a critical step to stop the labeling reaction and to prevent the unreacted, highly reactive this compound from binding non-specifically to other molecules or surfaces in subsequent applications. This is particularly important in live-cell imaging and in vivo studies where off-target labeling can lead to high background signals and inaccurate results.[5]

Q3: What are the common methods for quenching unreacted this compound?

Unreacted this compound can be quenched by adding a small molecule containing an azide group. This "azide scavenger" will react with the excess DBCO, rendering it inert. Common quenching agents include small, soluble azide-containing molecules or azide-functionalized resins like azide agarose.[6]

Q4: How should I store this compound to ensure its stability?

To maintain the reactivity of this compound, it should be stored in solid form at -20°C, protected from light and moisture.[2][3] Stock solutions should be prepared in an anhydrous, water-miscible organic solvent like DMSO or DMF and can be stored at -20°C for a few months, although preparing them fresh is recommended.[7] DBCO reagents can lose reactivity over time in aqueous solutions.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background fluorescence after labeling Incomplete quenching of unreacted this compound.Increase the concentration of the azide quenching agent and/or extend the quenching reaction time. Ensure thorough mixing.
Inefficient removal of quenched this compound and the quenching agent.Optimize the purification method. For large biomolecules, consider a desalting column with an appropriate molecular weight cutoff (MWCO) or dialysis. For smaller molecules, HPLC purification may be necessary.
Low or no labeling of the target molecule Degradation of this compound.Ensure proper storage of the reagent. Prepare fresh stock solutions in anhydrous DMSO or DMF.
Suboptimal reaction conditions.Optimize the molar ratio of this compound to the azide-modified molecule (a 2-5 fold molar excess of DBCO is a good starting point). Ensure the reaction buffer is free of competing azides (e.g., sodium azide).[4][7]
Steric hindrance.If labeling a large biomolecule, consider using a DBCO reagent with a longer PEG linker to increase accessibility.
Precipitation of the labeled product Hydrophobicity of the DBCO and TAMRA moieties.Use a this compound reagent with an integrated PEG linker to improve solubility. If precipitation occurs during the reaction, try decreasing the concentration of the reactants.
Unexpected side reactions Reaction of DBCO with cysteine residues.If your protein has surface-exposed cysteines, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before the labeling reaction.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound with a Soluble Azide

This protocol describes the quenching of excess this compound in a labeling reaction using a small, soluble azide-containing molecule (e.g., sodium azide or a small organic azide).

Materials:

  • Labeling reaction mixture containing unreacted this compound

  • Quenching solution: 100 mM solution of a small, soluble azide (e.g., sodium azide) in a compatible buffer.

Procedure:

  • Following the labeling reaction, add the azide quenching solution to the reaction mixture. A 10-50 fold molar excess of the azide quencher relative to the initial amount of this compound is recommended.

  • Incubate the quenching reaction for 30-60 minutes at room temperature with gentle mixing.

  • Proceed with the purification of the labeled biomolecule to remove the quenched this compound and the excess quenching agent.

Protocol 2: Purification of the Labeled Biomolecule using a Spin Desalting Column

This method is suitable for the rapid removal of excess quenched this compound from labeled biomolecules with a molecular weight significantly larger than the dye.

Materials:

  • Quenched labeling reaction mixture

  • Spin desalting column with an appropriate MWCO

  • Collection tubes

  • Buffer for column equilibration and elution

Procedure:

  • Equilibrate the spin desalting column according to the manufacturer's instructions, typically by washing with the desired buffer.

  • Load the quenched reaction mixture onto the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate.

  • The unreacted and quenched this compound will be retained in the column resin.

Quantitative Data

The following table provides recommended conditions for quenching unreacted this compound. The efficiency of quenching is dependent on the specific reactants and reaction conditions.

Quenching Agent Recommended Molar Excess (Quencher:DBCO) Recommended Incubation Time Temperature
Small Soluble Azide (e.g., Sodium Azide) 10 - 50 fold30 - 60 minutesRoom Temperature
Azide Agarose N/A (use a sufficient resin volume)4 - 12 hoursRoom Temperature or 4°C

Note: The reaction between DBCO and azides is generally very fast, with second-order rate constants in the range of 0.34 M⁻¹s⁻¹ reported for some azide-containing peptides. This suggests that with a sufficient excess of a soluble azide quencher, the reaction can be completed in a short timeframe.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching cluster_purification Purification azide_molecule Azide-Modified Biomolecule reaction_mixture Incubate (e.g., 1-4h, RT) azide_molecule->reaction_mixture tamra_dbco This compound tamra_dbco->reaction_mixture quencher Add Azide Quenching Agent reaction_mixture->quencher Excess This compound quench_incubation Incubate (e.g., 30-60 min, RT) quencher->quench_incubation purification_step Purification (e.g., Desalting Column) quench_incubation->purification_step labeled_product Purified 5-TAMRA-Labeled Biomolecule purification_step->labeled_product

Caption: Workflow for labeling, quenching, and purification.

troubleshooting_logic start High Background Signal? check_quenching Incomplete Quenching? start->check_quenching Yes solution Reduced Background start->solution No check_purification Inefficient Purification? check_quenching->check_purification No increase_quencher Increase Quencher Concentration/Time check_quenching->increase_quencher Yes optimize_purification Optimize Purification Method (e.g., MWCO) check_purification->optimize_purification Yes check_purification->solution No increase_quencher->solution optimize_purification->solution

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Stability of 5-TAMRA-DBCO in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 5-TAMRA-DBCO in experimental workflows that include reducing agents such as TCEP and DTT.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in the presence of reducing agents.

Issue Potential Cause Recommended Solution
Low or no fluorescence signal after click reaction 1. Quenching of TAMRA by TCEP: High concentrations of TCEP can quench the fluorescence of rhodamine dyes like TAMRA. 2. Degradation of the DBCO moiety by TCEP: The DBCO group is unstable in the presence of TCEP, leading to a loss of reactivity with azides. 3. Reduction of the azide (B81097) partner: Reducing agents like DTT and TCEP can reduce the azide group on the binding partner, preventing the click reaction.[1]1. Use the lowest effective concentration of TCEP. If possible, perform a titration to determine the minimal concentration required for your application. Consider replacing TCEP with DTT. 2. Minimize incubation time with TCEP. Perform the click reaction as soon as possible after the reduction step. For reactions requiring longer incubation, DTT may be a more suitable reducing agent. 3. Remove the reducing agent before adding the azide-containing molecule. This can be achieved through dialysis or the use of desalting columns.
High background fluorescence Non-specific binding of this compound: The reagent may bind non-specifically to cellular components or surfaces, particularly in fixed and permeabilized cells.[2]Optimize washing steps. Increase the number and duration of washes after the labeling step. Include blocking agents. Use a suitable blocking agent, such as BSA, to minimize non-specific binding.
Inconsistent fluorescence signal between experiments 1. Variability in the concentration of the reducing agent. 2. Differences in incubation time with the reducing agent. 3. Oxidation of DTT: DTT is prone to oxidation, which can affect its reducing capacity.[3]1. Prepare fresh solutions of reducing agents for each experiment. 2. Standardize incubation times. Ensure that all samples are incubated with the reducing agent for the same duration. 3. Use fresh DTT solutions. Prepare DTT solutions immediately before use. For longer-term stability, consider using TCEP at a low concentration if compatible with the experiment.
Unexpected changes in fluorescence spectra Formation of a TAMRA-TCEP adduct: The interaction between TCEP and the fluorophore may lead to shifts in the excitation or emission spectra.Acquire full excitation and emission spectra. Compare the spectra of this compound in the presence and absence of the reducing agent to identify any shifts. Adjust instrument settings accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of reducing agents on this compound?

A1: Reducing agents can have a dual impact on this compound. Firstly, the DBCO moiety, which is essential for the copper-free click chemistry reaction, exhibits instability in the presence of TCEP. Secondly, high concentrations of TCEP can lead to quenching of the TAMRA fluorophore's signal. DTT is a potential alternative but can reduce the azide partner required for the click reaction.[1]

Q2: Which reducing agent is recommended for use with this compound?

A2: The choice of reducing agent depends on the specific experimental conditions.

  • TCEP is a potent reducing agent with a broad pH range of effectiveness.[3] However, it can degrade the DBCO moiety and quench TAMRA fluorescence. It is best used at low concentrations and for short incubation times.

  • DTT is less detrimental to the DBCO group but has a more limited effective pH range (optimally at pH > 7) and is prone to oxidation.[3] It is crucial to remove DTT before the click reaction to prevent the reduction of the azide.

Q3: How can I minimize the negative effects of reducing agents on my experiment?

A3: To minimize adverse effects, consider the following strategies:

  • Titrate the reducing agent: Use the lowest possible concentration of the reducing agent that is effective for your purpose.

  • Minimize incubation time: Reduce the exposure of this compound to the reducing agent as much as possible.

  • Purification: Remove the reducing agent after the reduction step and before the click chemistry reaction using methods like desalting columns or dialysis.

Q4: Can I use β-mercaptoethanol with this compound?

A4: Similar to DTT and TCEP, β-mercaptoethanol is a reducing agent and can potentially reduce the azide group required for the click reaction with DBCO.[1] It is advisable to remove it before initiating the click chemistry step.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: We recommend performing a stability study by incubating this compound with the reducing agent under your experimental conditions (buffer, temperature, concentration). You can then measure the fluorescence intensity and the reactivity of the DBCO moiety over time. A detailed protocol for this is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol for Assessing the Stability of this compound in the Presence of a Reducing Agent

This protocol allows for the quantitative assessment of the impact of a reducing agent on both the fluorescence of the TAMRA dye and the reactivity of the DBCO group.

Materials:

  • This compound

  • Reducing agents (TCEP and/or DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule (e.g., Azido-PEG-Biotin)

  • Fluorescence microplate reader or spectrophotometer

  • LC-MS system (optional, for monitoring DBCO degradation)

  • DMSO for stock solutions

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare 10X stock solutions of the reducing agents (e.g., 10 mM TCEP, 100 mM DTT) in the reaction buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

  • Stability Experiment Setup:

    • In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:

      • Control: 5 µM this compound in reaction buffer.

      • Test Condition 1 (TCEP): 5 µM this compound and 1 mM TCEP in reaction buffer.

      • Test Condition 2 (DTT): 5 µM this compound and 10 mM DTT in reaction buffer.

    • Prepare enough volume for measurements at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the samples at the desired experimental temperature, protected from light.

  • Fluorescence Measurement:

    • At each time point, measure the fluorescence intensity of an aliquot from each condition using a microplate reader or spectrophotometer.

    • Use an excitation wavelength of ~545 nm and an emission wavelength of ~575 nm for TAMRA.

    • Normalize the fluorescence intensity of the test conditions to the control at time 0.

  • DBCO Reactivity Assay:

    • At each time point, take an aliquot from each condition and add the azide-containing molecule at a 5-fold molar excess.

    • Incubate for 1 hour at room temperature to allow for the click reaction.

    • Analyze the reaction mixture by fluorescence measurement. A decrease in the unreacted this compound peak or the appearance of a new product peak can indicate the remaining reactivity of the DBCO group. For more precise quantification, LC-MS analysis can be used to measure the ratio of reacted to unreacted this compound.

Data Presentation:

The results can be summarized in tables to compare the stability under different conditions.

Table 1: Effect of Reducing Agents on this compound Fluorescence Intensity

Time (hours)Control (Normalized Fluorescence)1 mM TCEP (Normalized Fluorescence)10 mM DTT (Normalized Fluorescence)
01.001.001.00
10.990.850.98
20.980.750.97
40.970.600.95
80.950.450.92
240.920.200.88

Table 2: Effect of Reducing Agents on this compound Reactivity

Time (hours)Control (% Reactivity)1 mM TCEP (% Reactivity)10 mM DTT (% Reactivity)
0100100100
11008099
21006598
4984096
8962093
2493<585

Note: The data in these tables are illustrative and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (this compound, Reducing Agents, Azide) Reaction_Mixtures Set up Reaction Mixtures (Control, TCEP, DTT) Stock_Solutions->Reaction_Mixtures Incubate Incubate at Desired Temperature (Time points: 0, 1, 2, 4, 8, 24h) Reaction_Mixtures->Incubate Fluorescence_Measurement Measure Fluorescence Intensity Incubate->Fluorescence_Measurement Aliquots Reactivity_Assay Perform DBCO Reactivity Assay Incubate->Reactivity_Assay Aliquots

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic Start Low Fluorescence Signal? Check_TCEP Using TCEP? Start->Check_TCEP Yes OK Signal OK Start->OK No Reduce_TCEP Reduce TCEP concentration or switch to DTT Check_TCEP->Reduce_TCEP Yes Check_Azide Azide partner present? Check_TCEP->Check_Azide No Check_DBCO_Stability Assess DBCO stability with protocol Reduce_TCEP->Check_DBCO_Stability Remove_Reducing_Agent Remove reducing agent before adding azide Check_Azide->Remove_Reducing_Agent Yes Check_Azide->Check_DBCO_Stability No Remove_Reducing_Agent->Check_DBCO_Stability

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Minimizing Photobleaching of 5-TAMRA-DBCO in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-TAMRA-DBCO for long-term fluorescence imaging, photobleaching—the irreversible loss of fluorescence—presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help mitigate this issue and ensure the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

A1: Photobleaching is the photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. When a fluorophore absorbs light, it enters a high-energy, excited state. While it should ideally return to its ground state by emitting a photon (fluorescence), there is a probability that it will instead undergo chemical reactions, often with molecular oxygen, that render it permanently non-fluorescent. This process is cumulative and is exacerbated by high-intensity light and prolonged exposure.[1][2]

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of this compound during an imaging experiment:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity dramatically increases the rate of photobleaching.[3]

  • Long Exposure Times: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.[1]

  • High Oxygen Concentration: The presence of molecular oxygen is a key contributor to photobleaching through the formation of reactive oxygen species (ROS).[4]

  • Suboptimal Environmental Conditions: Factors such as pH and the chemical composition of the imaging medium can influence the photostability of the fluorophore.

Q3: How can I minimize photobleaching during sample preparation?

A3: Careful sample preparation can significantly reduce photobleaching:

  • Use Antifade Reagents: Incorporating an antifade reagent into your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reducing the formation of reactive oxygen species.

  • Optimize Fluorophore Concentration: While a higher concentration of this compound may seem beneficial, it can sometimes lead to increased photobleaching due to interactions between fluorophore molecules. It is important to determine the optimal labeling concentration for your specific application.

  • Proper Storage: Store your this compound-labeled samples protected from light and at the recommended temperature to prevent degradation before imaging.[5]

Q4: What are the recommended imaging settings to reduce photobleaching?

A4: Optimizing your microscope settings is crucial for minimizing photobleaching:

  • Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.

  • Use Appropriate Filters: Employ neutral density filters to reduce the intensity of the excitation light without changing its spectral properties.[3]

  • Time-Lapse Imaging Strategy: For long-term experiments, acquire images at the longest possible intervals that still capture the biological process of interest. Avoid continuous illumination.

Q5: What are some commercially available antifade reagents compatible with this compound?

A5: Several commercial antifade reagents are available and have been shown to be effective with rhodamine-based dyes like TAMRA. For live-cell imaging, products like ProLong™ Live Antifade Reagent are designed to be non-toxic and effective in cell culture media.[6][7][8][9][10][11][12] For fixed samples, mounting media such as ProLong™ Gold Antifade Mountant and VECTASHIELD® Antifade Mounting Medium are widely used.[4][13][14]

Q6: Are there more photostable alternatives to this compound for long-term imaging?

A6: While 5-TAMRA is known for its relatively good photostability compared to other dyes like fluorescein, for extremely long-term imaging or experiments requiring very high laser powers, you might consider more photostable fluorophores.[15] Dyes from the Alexa Fluor or cyanine (B1664457) families, for example, are often cited for their superior photostability.[2] The choice of an alternative will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths.

Troubleshooting Guide

Problem Possible Cause Solution
Rapid loss of fluorescent signal during time-lapse imaging High excitation light intensity.Reduce the laser power or lamp intensity to the minimum required for a good signal-to-noise ratio. Use neutral density filters.[3]
Long exposure times.Decrease the camera exposure time. For time-lapse, increase the interval between image acquisitions.
Absence of antifade reagent.Use a suitable antifade mounting medium for fixed cells or an antifade reagent in the imaging medium for live cells.[16]
High oxygen concentration in the medium.For fixed samples, use an antifade reagent that scavenges oxygen. For live cells, consider using an imaging medium with optimized oxygen levels if compatible with your experiment.[4]
High background fluorescence Excess unbound this compound.Ensure thorough washing steps after labeling to remove any unbound dye.
Autofluorescence from the sample or medium.Use a spectrally distinct fluorophore if possible. Image in a phenol (B47542) red-free medium for live-cell imaging.
Weak initial fluorescent signal Low labeling efficiency.Optimize the labeling protocol, including the concentration of this compound and incubation time.
Incorrect microscope filter set.Ensure that the excitation and emission filters are appropriate for the spectral properties of 5-TAMRA (Excitation max ~546 nm, Emission max ~579 nm).[17]
pH of the imaging medium is not optimal.Check and adjust the pH of your imaging buffer or mounting medium. TAMRA fluorescence can be pH-sensitive.

Quantitative Data Summary

While specific quantitative photobleaching data for this compound is limited in the literature, the following table provides a general comparison of the photostability of TAMRA with other common fluorophores. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. These values can vary significantly depending on the experimental conditions.

FluorophoreRelative Photostability
Fluorescein (FITC)Low
TAMRA Moderate to High [15]
Alexa Fluor 488High
Alexa Fluor 555High
Cyanine3 (Cy3)Moderate
Cyanine5 (Cy5)High

Experimental Protocols

Protocol 1: Using a Commercial Antifade Reagent for Live-Cell Imaging (e.g., ProLong™ Live Antifade Reagent)

This protocol is adapted from the manufacturer's instructions for ProLong™ Live Antifade Reagent.[6][7]

Materials:

  • This compound labeled live cells on a suitable imaging dish or slide

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • ProLong™ Live Antifade Reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a working solution of the antifade reagent by diluting it 1:100 in your live-cell imaging medium.

  • Remove the existing medium from your cells.

  • Wash the cells once with PBS.

  • Add the antifade reagent working solution to the cells.

  • Incubate the cells for at least 30 minutes at 37°C in the dark. A longer incubation of up to 2 hours may provide better protection.

  • Proceed with your long-term imaging experiment. It is recommended to keep the cells in the antifade-containing medium for the duration of the experiment (up to 24 hours).

Protocol 2: Preparing and Using a Homemade Antifade Mounting Medium for Fixed Cells

This protocol provides a recipe for a glycerol-based antifade mounting medium containing n-propyl gallate.[18][19]

Materials:

  • Glycerol (B35011)

  • Phosphate-buffered saline (10x PBS)

  • n-propyl gallate

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 10x PBS.

  • Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.

  • Add the n-propyl gallate stock solution to the 90% glycerol solution to a final concentration of 0.1-0.2%.

  • Adjust the pH of the final mounting medium to 8.0-8.5 using NaOH.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

  • To use, add a small drop of the thawed mounting medium to your fixed and labeled sample on a microscope slide and carefully place a coverslip on top, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish for long-term storage.

Visualizations

Photobleaching_Mitigation_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Parameters cluster_acquisition Image Acquisition & Analysis cluster_troubleshooting Troubleshooting Prep_Start Start Choose_Fluorophore Choose Photostable Fluorophore (e.g., TAMRA or alternatives) Prep_Start->Choose_Fluorophore Label_Sample Label Sample with this compound Choose_Fluorophore->Label_Sample Wash_Sample Thoroughly Wash to Remove Unbound Dye Label_Sample->Wash_Sample Add_Antifade Add Antifade Reagent (Live) or Mount in Antifade Medium (Fixed) Wash_Sample->Add_Antifade Set_Microscope Set Up Microscope Add_Antifade->Set_Microscope Min_Laser Minimize Laser Power Set_Microscope->Min_Laser Min_Exposure Minimize Exposure Time Min_Laser->Min_Exposure Use_ND Use Neutral Density Filters Min_Exposure->Use_ND Set_Intervals Set Appropriate Time-Lapse Intervals Use_ND->Set_Intervals Acquire_Images Acquire Images Set_Intervals->Acquire_Images Check_Bleaching Rapid Photobleaching? Acquire_Images->Check_Bleaching Analyze_Data Analyze Data Check_Reagent Check Antifade Reagent Analyze_Data->Check_Reagent Check_Bleaching->Analyze_Data No Adjust_Settings Adjust Imaging Settings Check_Bleaching->Adjust_Settings Yes Adjust_Settings->Min_Laser Photobleaching_Factors cluster_causes Contributing Factors cluster_solutions Mitigation Strategies Photobleaching Photobleaching of this compound Reduce_Power Reduce Laser/Lamp Power Photobleaching->Reduce_Power Shorten_Exposure Shorten Exposure Time Photobleaching->Shorten_Exposure Antifade Use Antifade Reagents Photobleaching->Antifade Optimize_Medium Optimize Imaging Medium Photobleaching->Optimize_Medium Choose_Stable_Dye Select More Photostable Dyes Photobleaching->Choose_Stable_Dye Light_Intensity High Light Intensity Light_Intensity->Photobleaching Exposure_Time Long Exposure Time Exposure_Time->Photobleaching Oxygen Molecular Oxygen Oxygen->Photobleaching Environment Suboptimal Environment Environment->Photobleaching

References

solving solubility issues with 5-Tamra-dbco conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-TAMRA-DBCO conjugates. The focus is on addressing and solving common solubility issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Precipitation of this compound Conjugate Upon Dissolution

Symptoms: The lyophilized this compound conjugate does not fully dissolve, or a precipitate forms immediately after adding an aqueous buffer.

Root Causes:

  • Hydrophobicity: Both the TAMRA dye and the DBCO moiety are inherently hydrophobic, leading to poor solubility in aqueous solutions.[1][2]

  • Aggregation: The hydrophobic nature of the conjugate can cause molecules to aggregate and precipitate out of solution.[1][3]

  • Incorrect Solvent: Attempting to dissolve the conjugate directly in an aqueous buffer without an initial organic solvent step.

Solutions:

  • Initial Dissolution in Organic Solvent:

    • Always begin by dissolving the lyophilized this compound conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5][6]

    • Gently vortex or sonicate to ensure complete dissolution before adding any aqueous buffer.[1]

  • Gradual Addition of Aqueous Buffer:

    • Slowly add your desired aqueous buffer to the organic solvent solution, preferably dropwise while gently vortexing.[1]

    • This gradual change in solvent polarity helps to prevent the conjugate from crashing out of solution.

  • Optimize Organic Solvent Concentration:

    • Keep the final concentration of the organic co-solvent to a minimum, ideally below 15-20%, especially when working with proteins that may precipitate at higher organic solvent concentrations.[7]

  • Use of Detergents:

    • If the solution becomes cloudy upon adding the aqueous buffer, consider adding a small amount of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, to aid in solubilization.[1]

Issue 2: Conjugate Precipitates During or After the Click Chemistry Reaction

Symptoms: The reaction mixture becomes cloudy or a visible precipitate forms during the conjugation of the this compound to an azide-containing molecule.

Root Causes:

  • High Degree of Labeling (DOL): Excessive labeling of a biomolecule (e.g., a peptide or protein) with the hydrophobic this compound can significantly increase the overall hydrophobicity of the resulting conjugate, leading to aggregation.[1][3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the reaction buffer may not be optimal for the stability of the biomolecule, leading to denaturation and precipitation.[7]

  • High Protein Concentration: Performing the conjugation at a high protein concentration can increase the likelihood of aggregation.[8]

Solutions:

  • Control the Degree of Labeling (DOL):

    • Aim for a lower labeling stoichiometry to minimize the increase in hydrophobicity. For peptides, a 1:1 ratio is often ideal.[1]

  • Optimize Reaction Buffer:

    • Ensure the reaction buffer is optimal for the stability of your specific biomolecule, typically in the pH range of 7-9 for reactions with NHS esters.[7]

    • Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS ester of this compound, as they will compete for the reaction.[9]

    • Crucially, do not use buffers containing sodium azide, as it will react with the DBCO group.[9][10]

  • Adjust Protein Concentration:

    • If aggregation occurs, try reducing the protein concentration. A typical starting range is 1-5 mg/mL.[8]

  • Incorporate Hydrophilic Spacers:

    • When possible, use a this compound construct that includes a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (e.g., DBCO-PEG4-TAMRA).[4][11] This spacer increases the overall hydrophilicity of the conjugate, which can significantly improve solubility and reduce steric hindrance.[12][13]

  • Post-Reaction Centrifugation:

    • After the reaction is complete, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates.[1] Carefully transfer the supernatant containing the soluble conjugate to a new tube.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound and its derivatives are readily soluble in organic solvents like DMSO and DMF.[4][5][14] For subsequent use in aqueous systems, it is recommended to first prepare a concentrated stock solution in one of these organic solvents.

Q2: My TAMRA-labeled peptide is precipitating. What can I do?

A2: Precipitation of TAMRA-labeled peptides is a common issue due to the hydrophobic nature of the TAMRA dye.[1] To resolve this, first dissolve the peptide in a minimal amount of DMSO or DMF. Then, slowly add your aqueous buffer to the peptide solution while vortexing. If precipitation persists, adding a small amount of a non-ionic detergent or further optimizing the organic solvent concentration can help.[1]

Q3: How does pH affect the solubility and fluorescence of this compound conjugates?

A3: The fluorescence of TAMRA is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[1][3] It is advisable to use pH-stabilized buffers (e.g., HEPES) or maintain neutral conditions during experiments to ensure stable fluorescence.[3] The pH of the reaction buffer should also be optimized for the stability of the biomolecule being conjugated to prevent precipitation.[7]

Q4: Can aggregation of my this compound conjugate affect my fluorescence measurements?

A4: Yes, aggregation can significantly impact fluorescence. When the TAMRA molecules come into close proximity within an aggregate, it can lead to self-quenching of the fluorescence signal, resulting in a decrease in fluorescence intensity.[1] To check for aggregation-induced quenching, you can perform a concentration-dependent fluorescence study. A non-linear decrease in fluorescence intensity per unit of concentration can be indicative of this issue.[1]

Q5: What is the purpose of a PEG spacer in some this compound reagents?

A5: A PEG (polyethylene glycol) spacer is a hydrophilic linker incorporated between the TAMRA-DBCO moiety and the point of attachment to a biomolecule.[11] This spacer increases the overall water solubility of the conjugate, reduces the risk of aggregation, and minimizes steric hindrance, which can improve the efficiency of the click chemistry reaction.[12][13]

Quantitative Data Summary

ParameterRecommended Value/RangeNotesSource(s)
Organic Co-solvent (DMSO/DMF) Concentration < 15-20%Higher concentrations can lead to protein denaturation and precipitation.[7]
Protein Concentration for Conjugation 1-10 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation. A starting concentration of 1-5 mg/mL is often recommended.[8][15]
Molar Ratio (DBCO:Azide) for Conjugation 1.5:1 to 10:1The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 1.5-3x excess of the DBCO reagent is a good starting point.[7]
Reaction Temperature for DBCO-Azide Click Chemistry 4°C to 37°CHigher temperatures accelerate the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is common.[7]
Reaction Time for DBCO-Azide Click Chemistry 2-48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations. Typical times are 4-12 hours at room temperature.[7]

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound Conjugate
  • Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Add a minimal amount of anhydrous DMSO or DMF to the vial to dissolve the conjugate. The volume should be sufficient to create a concentrated stock solution (e.g., 1-10 mM).

  • Gently vortex or sonicate the solution for a few minutes to ensure the conjugate is completely dissolved.[1]

  • For use in aqueous solutions, slowly add the desired aqueous buffer to the stock solution (or an aliquot of it) while gently mixing. Do not add the aqueous buffer directly to the lyophilized solid.

  • If any cloudiness or precipitation appears, consider adding a non-ionic detergent (e.g., 0.01% Tween® 20) or adjusting the final organic solvent concentration.[1]

  • If insoluble aggregates remain, centrifuge the solution at >10,000 x g for 10-15 minutes and carefully collect the supernatant.[1]

Protocol 2: General Procedure for Labeling an Azide-Containing Protein with this compound
  • Prepare the Protein Solution: Ensure your azide-containing protein is in an appropriate azide-free buffer at a concentration of 1-10 mg/mL.[15] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Prepare a stock solution of this compound in DMSO or DMF as described in Protocol 1.

  • Perform the Conjugation: Add the desired molar excess (e.g., 1.5 to 10-fold) of the this compound stock solution to the protein solution.[7] Ensure the final concentration of the organic solvent remains below 20%.[7]

  • Incubate: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, protected from light.[7]

  • Purification: Remove the unreacted this compound and any byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

  • Storage: Store the purified this compound labeled protein at 4°C or frozen at -20°C or -80°C, protected from light.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis start Lyophilized This compound dissolve Dissolve in minimal DMSO/DMF start->dissolve stock Concentrated Stock Solution dissolve->stock mix Mix & Incubate (4-12h, RT) stock->mix azide_protein Azide-containing Protein in Buffer azide_protein->mix purify Purify (e.g., SEC) mix->purify analyze Characterize (e.g., UV-Vis) purify->analyze final_product Soluble Conjugate analyze->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_dissolution During Dissolution cluster_reaction During Reaction start Precipitate Observed? cause_diss Root Cause: - High Hydrophobicity - Incorrect Solvent start->cause_diss Yes, during dissolution cause_react Root Cause: - High DOL - Suboptimal Buffer - High Protein Conc. start->cause_react Yes, during reaction no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No sol_diss Solution: 1. Dissolve in DMSO/DMF first 2. Gradual buffer addition 3. Use detergents cause_diss->sol_diss sol_react Solution: 1. Lower DOL 2. Optimize buffer (pH, no azide) 3. Reduce protein conc. 4. Use PEG spacer cause_react->sol_react

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Head-to-Head Comparison of 5-Tamra-dbco and Alexa Fluor 546 DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, live-cell imaging, and drug development, the choice of fluorescent probes for copper-free click chemistry is critical. This guide provides a detailed comparison of two popular orange-fluorescent dyes, 5-TAMRA-dbco and Alexa Fluor 546 DBCO, to aid in the selection of the optimal reagent for specific research needs. Both dyes enable the robust and bioorthogonal labeling of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that proceeds efficiently without the need for cytotoxic copper catalysts.

Executive Summary

Alexa Fluor 546 DBCO generally exhibits superior photostability and brightness compared to this compound, making it a more suitable choice for demanding imaging applications that require high sensitivity and prolonged exposure. However, this compound remains a cost-effective and reliable option for many standard applications. The selection between the two will ultimately depend on the specific experimental requirements, particularly the sensitivity of the detection instruments and the need for photostability.

Quantitative Data Presentation

The following table summarizes the key photophysical and chemical properties of this compound and Alexa Fluor 546 DBCO.

PropertyThis compoundAlexa Fluor 546 DBCO
Excitation Maximum (λex) ~546 nm[1][2]~554-556 nm
Emission Maximum (λem) ~579-584 nm[2][3]~570-573 nm
Molar Extinction Coefficient (ε) ~92,000-95,000 cm⁻¹M⁻¹[1][3]~104,000-110,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.1[1][5][6][7]~0.79 (for the free dye)
Brightness (ε × Φ) ~9,200-9,500~82,160-86,900
Reactive Group Dibenzocyclooctyne (DBCO)Dibenzocyclooctyne (DBCO)
Reactivity Reacts with azidesReacts with azides

Note: Brightness is a product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The quantum yield for Alexa Fluor 546 is for the unconjugated dye and may vary upon conjugation.

Performance Comparison

Brightness and Photostability:

Alexa Fluor 546 is significantly brighter than 5-TAMRA due to its substantially higher quantum yield.[1][5][6][7] The Alexa Fluor family of dyes is renowned for its enhanced photostability and resistance to photobleaching compared to traditional fluorophores like TAMRA.[8][9][10] This makes Alexa Fluor 546 DBCO the preferred choice for experiments requiring long-term imaging or intense light exposure, as it will provide a more stable and longer-lasting signal. For flow cytometry and other applications where signal intensity is paramount, Alexa Fluor 546 is also considered a very bright option.

Reaction Kinetics:

Both this compound and Alexa Fluor 546 DBCO utilize the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is known for its high efficiency and rapid kinetics under physiological conditions.[11] The reaction between the DBCO group and an azide (B81097) is bioorthogonal, meaning it does not interfere with native biological processes. While the specific reaction rates can be influenced by factors such as solvent and the steric environment of the azide, both probes are expected to react efficiently with azide-tagged molecules.[12][13] There is limited direct comparative data on whether the attached fluorophore itself significantly alters the kinetics of the DBCO-azide reaction.

Solubility and pH Sensitivity:

Alexa Fluor 546 is known for its good water solubility and its fluorescence is stable over a broad pH range (pH 4-10).[4][8] 5-TAMRA also exhibits pH-insensitive fluorescence.[2] Both reagents are typically dissolved in organic solvents like DMSO or DMF before being added to aqueous reaction media.

Experimental Protocols

Below are detailed methodologies for a typical cell labeling experiment using either this compound or Alexa Fluor 546 DBCO.

1. Metabolic Labeling of Cells with an Azide-Modified Sugar:

This protocol is for labeling cell surface glycans. It can be adapted for other biomolecules by using the appropriate azide-modified precursor.

  • Materials:

    • Mammalian cells of interest

    • Cell culture medium

    • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with the azide-modified sugar. A typical starting concentration is 25-50 µM, but the optimal concentration should be determined for each cell line.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

2. Copper-Free Click Chemistry Labeling of Azide-Modified Cells:

  • Materials:

    • Metabolically labeled cells from the previous step

    • This compound or Alexa Fluor 546 DBCO

    • Anhydrous DMSO or DMF

    • PBS containing 1% Fetal Bovine Serum (FBS) (Labeling Buffer)

    • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

    • Nuclear counterstain (e.g., DAPI or Hoechst) (optional)

  • Procedure:

    • Prepare a 1-5 mM stock solution of this compound or Alexa Fluor 546 DBCO in anhydrous DMSO or DMF.

    • Harvest the azide-labeled cells and wash them twice with ice-cold PBS.

    • Resuspend the cells in Labeling Buffer.

    • Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells three times with Labeling Buffer to remove any unreacted fluorophore.

    • (Optional) If desired, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • (Optional) Counterstain the cell nuclei with DAPI or Hoechst.

    • Resuspend the cells in PBS and analyze by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_labeling Copper-Free Click Labeling start Start with Cultured Cells add_azide Add Azide-Modified Substrate start->add_azide incubate_metabolic Incubate (1-3 days) add_azide->incubate_metabolic azide_cells Azide-Labeled Cells incubate_metabolic->azide_cells wash_cells Wash Cells azide_cells->wash_cells add_dbco Add this compound or Alexa Fluor 546 DBCO wash_cells->add_dbco incubate_click Incubate (30-60 min) add_dbco->incubate_click wash_unreacted Wash to Remove Unreacted Dye incubate_click->wash_unreacted analysis Analysis (Microscopy/Flow Cytometry) wash_unreacted->analysis

Caption: Workflow for labeling live cells using copper-free click chemistry.

Signaling_Pathway cluster_bioorthogonal_chemistry Bioorthogonal Reaction cluster_application Downstream Application Azide Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole DBCO DBCO-Fluorophore (5-TAMRA or Alexa Fluor 546) DBCO->Triazole Detection Fluorescence Detection Triazole->Detection Imaging Microscopy Detection->Imaging Flow Flow Cytometry Detection->Flow

Caption: Logical relationship of copper-free click chemistry for fluorescent labeling.

References

comparative analysis of 5-Tamra-dbco and Cy3-dbco for live cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant for the success of live-cell imaging experiments. Among the diverse palette of available fluorophores, those functionalized with a dibenzocyclooctyne (DBCO) group have become indispensable for copper-free click chemistry, enabling the precise labeling of azide-modified biomolecules in their native cellular environment. This guide provides a comparative analysis of two widely used DBCO-functionalized dyes, 5-TAMRA-DBCO and Cy3-DBCO, to aid researchers in making an informed decision for their specific live-cell imaging applications.

Photophysical and Chemical Properties

Both 5-TAMRA (a rhodamine dye) and Cy3 (a cyanine (B1664457) dye) are well-established fluorophores with excitation and emission spectra in the orange-red region of the visible spectrum. Their DBCO derivatives allow for a highly specific and bioorthogonal reaction with azide-tagged molecules, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is advantageous for live-cell imaging as it obviates the need for cytotoxic copper catalysts.[1]

Below is a summary of the key photophysical properties of this compound and Cy3-DBCO compiled from various sources. It is important to note that these values can vary depending on the experimental conditions, such as solvent and pH.

PropertyThis compoundCy3-DBCO
Excitation Maximum (λex) ~541 - 559 nm[2][3]~553 - 555 nm[4]
Emission Maximum (λem) ~565 - 584 nm[2]~569 - 570 nm[4]
Molar Extinction Coefficient (ε) ~84,000 - 92,000 M⁻¹cm⁻¹[2]~150,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.1Data not consistently available
Molecular Weight ~730.9 g/mol ~758 g/mol
Solubility DMSO, DMFWater, DMSO, DMF[4]

Performance in Live-Cell Imaging: A Comparative Overview

While direct, side-by-side experimental comparisons of this compound and Cy3-DBCO in live cells are not extensively documented in publicly available literature, a qualitative comparison can be drawn from the known properties of the parent dyes and available product information.

Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. Cy3-DBCO possesses a significantly higher molar extinction coefficient than this compound, suggesting a greater ability to absorb light.[4] Assuming a comparable quantum yield, Cy3-DBCO would be inherently brighter. However, the quantum yield of fluorescent dyes can be highly sensitive to their local environment.

Photostability: 5-TAMRA, as a rhodamine dye, is generally considered to be more photostable than Cy3, a cyanine dye.[3] This is a crucial consideration for time-lapse imaging experiments where repeated exposure to excitation light can lead to signal loss. Studies have shown that rhodamine dyes can exhibit excellent photostability, a desirable trait for long-term imaging.[5]

Signal-to-Noise Ratio: The signal-to-noise ratio is a critical factor for obtaining high-quality images. While both dyes can be used for live-cell labeling, some sources indicate that Cy3-DBCO may not be suitable for staining intracellular components in fixed and permeabilized cells due to high background fluorescence.[4] This suggests that this compound might offer a better signal-to-noise ratio, particularly for intracellular targets, although this needs to be empirically validated in live-cell experiments. In live cells, factors such as cellular uptake and non-specific binding will significantly influence the background signal.

Cellular Uptake and Toxicity: The efficiency of cellular labeling and potential cytotoxicity are paramount for live-cell imaging. Both dyes, when conjugated to biomolecules, are used for live-cell applications. However, the specific properties of the DBCO-dye conjugate, including its overall charge and hydrophobicity, will influence its permeability and potential for non-specific interactions within the cell. Toxicity is a general concern with any exogenous labeling agent, and it is always advisable to perform viability assays to assess the impact of the chosen dye and labeling conditions on the cells under investigation.[6]

Experimental Protocols

The following are generalized protocols for labeling live cells using DBCO-functionalized fluorescent dyes. It is highly recommended to optimize concentrations, incubation times, and washing steps for each specific cell type and experimental setup.

Metabolic Labeling of Cellular Glycans with an Azide (B81097) Sugar

This initial step is required to introduce the azide handle into the cellular components of interest.

cluster_0 Metabolic Labeling Cell_Culture Seed and culture cells Azide_Sugar Incubate with azide-modified sugar (e.g., Ac4ManNAz) Cell_Culture->Azide_Sugar Incorporation Metabolic incorporation of azide into cellular glycans Azide_Sugar->Incorporation

Workflow for metabolic labeling of cells with an azide sugar.
Live-Cell Labeling with this compound

Materials:

  • Azide-labeled live cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 5-20 µM is recommended, but this should be optimized.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual culture medium.

  • Labeling: Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: The cells are now ready for imaging.

cluster_1 This compound Labeling Prepare_Dye Prepare this compound labeling solution Incubate Incubate with this compound Prepare_Dye->Incubate Wash_Cells Wash azide-labeled cells Wash_Cells->Incubate Wash_Unbound Wash to remove unbound dye Incubate->Wash_Unbound Image Live-cell imaging Wash_Unbound->Image cluster_2 Cy3-DBCO Labeling Prepare_Cy3 Prepare Cy3-DBCO labeling solution Incubate_Cy3 Incubate with Cy3-DBCO Prepare_Cy3->Incubate_Cy3 Wash_Cells_Cy3 Wash azide-labeled cells Wash_Cells_Cy3->Incubate_Cy3 Wash_Unbound_Cy3 Wash to remove unbound dye Incubate_Cy3->Wash_Unbound_Cy3 Image_Cy3 Live-cell imaging Wash_Unbound_Cy3->Image_Cy3 Azide_Biomolecule Azide-modified Biomolecule (N₃) Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Azide_Biomolecule->Triazole_Product SPAAC (Copper-free) DBCO_Dye DBCO-functionalized Dye (5-TAMRA or Cy3) DBCO_Dye->Triazole_Product

References

A Head-to-Head Battle of Fluorophores: 5-TAMRA-DBCO vs. DyLight 549 DBCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the choice of fluorescent labels is paramount for the success of sensitive applications such as live-cell imaging, flow cytometry, and high-resolution microscopy. Among the plethora of available fluorophores, those functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry have gained significant traction due to their high specificity and biocompatibility. This guide provides a detailed performance comparison of two prominent DBCO-functionalized dyes in the orange-red spectrum: 5-TAMRA-DBCO and DyLight 549 DBCO. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Spectroscopic and Physicochemical Properties: A Quantitative Comparison

The foundational characteristics of a fluorophore dictate its suitability for various applications. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A summary of these properties for this compound and DyLight 549 DBCO is presented below. It is important to note that DyLight 549 has been largely discontinued (B1498344) and replaced by the spectrally similar DyLight 550. Therefore, data for DyLight 550 is also included for a more relevant comparison.

PropertyThis compoundDyLight 549 DBCODyLight 550 DBCO
Excitation Maximum (λex) ~541-553 nm[1]~562 nm~562 nm[2]
Emission Maximum (λem) ~567-575 nm[1]~576 nm[3]~576 nm[2]
Molar Extinction Coefficient (ε) ~84,000 - 92,000 M⁻¹cm⁻¹[4][5]Data not readily available~150,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) ~0.1 - 0.5Data not readily availableData not readily available
Spectrally Similar Dyes Alexa Fluor® 546, CF™ 543[5]Alexa Fluor® 555, Cy3[6]Alexa Fluor® 546, Alexa Fluor® 555, Cy3, TRITC[2]

Experimental Design for Performance Comparison

To provide a definitive comparison of this compound and DyLight 549 DBCO (or its successor, DyLight 550 DBCO), a series of head-to-head experiments are recommended. Below are detailed protocols for evaluating their performance in a typical protein labeling application.

Experimental Workflow: Protein Labeling and Analysis

G cluster_0 Protein Preparation cluster_1 Fluorophore Labeling cluster_2 Purification cluster_3 Analysis protein_prep Prepare Azide-Modified Protein (e.g., Antibody) tamra_label Incubate with this compound protein_prep->tamra_label dylight_label Incubate with DyLight 549 DBCO protein_prep->dylight_label tamra_purify Purify TAMRA-labeled Protein tamra_label->tamra_purify dylight_purify Purify DyLight-labeled Protein dylight_label->dylight_purify spectroscopy Spectroscopic Analysis (DOL) tamra_purify->spectroscopy sds_page SDS-PAGE Analysis tamra_purify->sds_page photostability Photostability Assay tamra_purify->photostability kinetics Reaction Kinetics tamra_purify->kinetics dylight_purify->spectroscopy dylight_purify->sds_page dylight_purify->photostability dylight_purify->kinetics

Caption: Workflow for comparing this compound and DyLight 549 DBCO in protein labeling.

Protocol 1: Labeling of an Azide-Modified Antibody

Objective: To covalently label an azide-modified antibody with this compound and DyLight 549 DBCO for comparative analysis.

Materials:

  • Azide-modified antibody (e.g., through NHS-azide chemistry) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound, 10 mM stock solution in anhydrous DMSO.

  • DyLight 549 DBCO (or DyLight 550 DBCO), 10 mM stock solution in anhydrous DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography columns (e.g., spin columns) for purification.

Procedure:

  • Protein Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Labeling Reaction:

    • In two separate microcentrifuge tubes, add the azide-modified antibody.

    • To one tube, add a 10-20 fold molar excess of the this compound stock solution.

    • To the second tube, add the same molar excess of the DyLight 549 DBCO stock solution.

    • Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye from each labeling reaction using a size-exclusion spin column according to the manufacturer's instructions.

    • Elute the labeled antibody in PBS.

Protocol 2: Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of dye molecules conjugated to each antibody.

Procedure:

  • Measure the absorbance of the purified, labeled antibody solutions at 280 nm (for protein concentration) and at the respective absorbance maximum for each dye (~550 nm for 5-TAMRA and ~562 nm for DyLight 549/550).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). Correction factors for the dye's absorbance at 280 nm should be applied if provided by the manufacturer.

  • The DOL is calculated as the molar ratio of the dye to the antibody.

Protocol 3: Comparative Photostability Assay

Objective: To compare the resistance to photobleaching of the two fluorescently labeled antibodies.

Procedure:

  • Prepare slides with the purified, labeled antibodies at the same concentration.

  • Using a fluorescence microscope with a suitable filter set, continuously expose a defined region of each sample to the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Measure the fluorescence intensity of the exposed region in each image over time.

  • Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate for each dye.

The Underlying Chemistry: Copper-Free Click Reaction

The conjugation of DBCO-functionalized dyes to azide-modified biomolecules proceeds via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

G cluster_0 Reactants cluster_1 Product Azide (B81097) Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole Strain-Promoted Cycloaddition DBCO DBCO-Functionalized Fluorophore (5-TAMRA or DyLight 549) DBCO->Triazole

Caption: Copper-free click chemistry reaction between an azide and a DBCO-dye.

Conclusion and Recommendations

Both this compound and DyLight 549 DBCO (and its successor, DyLight 550 DBCO) are powerful tools for the fluorescent labeling of biomolecules through copper-free click chemistry.

  • This compound is a well-characterized and reliable fluorophore with good photostability, making it a robust choice for a wide range of applications, particularly those involving prolonged imaging.[7][8]

  • DyLight 550 DBCO , as the replacement for DyLight 549, boasts a higher molar extinction coefficient, which may translate to brighter initial fluorescence. This could be advantageous in applications where signal intensity is a primary concern.

Ultimately, the choice between these two fluorophores will depend on the specific requirements of the experiment. For applications demanding the highest possible initial brightness, DyLight 550 DBCO may be the preferred option. For experiments requiring extensive light exposure and where photostability is critical, this compound is a proven and dependable choice. It is highly recommended that researchers perform a side-by-side comparison using the protocols outlined in this guide to determine the optimal fluorophore for their specific experimental conditions and instrumentation.

References

5-TAMRA-DBCO vs. Alternative Rhodamine Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. Rhodamine dyes are a popular class of fluorophores known for their brightness and photostability.[] This guide provides a detailed comparison of 5-Carboxytetramethylrhodamine (5-TAMRA) functionalized with a Dibenzocyclooctyne (DBCO) group (5-TAMRA-DBCO) against other commonly used rhodamine dyes, with a focus on their advantages and disadvantages in various biological applications.

Executive Summary

This compound distinguishes itself from other rhodamine dyes primarily through its application in copper-free click chemistry, a bioorthogonal reaction ideal for labeling in living systems.[2][3] While traditional rhodamine dyes, often functionalized with N-hydroxysuccinimide (NHS) esters, are effective for labeling purified proteins, the copper-free approach of this compound avoids the cytotoxicity associated with copper catalysts, making it superior for in vivo studies.[2] However, this compound may exhibit higher background fluorescence in fixed and permeabilized cells.[2] The choice between this compound and other rhodamine dyes will ultimately depend on the specific experimental context, particularly the sensitivity of the biological system to copper and the required signal-to-noise ratio.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes the key spectral characteristics of this compound and other common rhodamine derivatives.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~541-560~565-584~84,000-92,000~0.1
5-TAMRA-NHS Ester ~546~580~95,000~0.1
Rhodamine B ~568~583Not specified~0.31 (in water)
Rhodamine 6G ~525~548~116,000~0.95 (in ethanol)

Note: Spectral properties can be influenced by the solvent and conjugation state.[4]

Labeling Chemistry: A Tale of Two Reactions

The primary difference between this compound and many other rhodamine dyes lies in their conjugation chemistry.

This compound and Copper-Free Click Chemistry: this compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a copper catalyst.[5][6] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[7] The DBCO group on the dye reacts efficiently with an azide (B81097) group that has been introduced into the target biomolecule.[6]

Advantages of Copper-Free Click Chemistry:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell imaging and in vivo applications.[2][5]

  • High Specificity: The reaction is highly selective between the alkyne (DBCO) and azide, resulting in minimal off-target labeling.[7]

  • Efficiency: The reaction is generally fast and proceeds under mild, physiological conditions.[7][8]

Disadvantages of this compound:

  • Background in Fixed Cells: this compound can exhibit high background fluorescence when used to stain intracellular components in fixed and permeabilized cells.[2]

  • Two-Step Labeling: Requires the introduction of an azide group into the target molecule, which can be a multi-step process.

Traditional Rhodamine Dyes and Amine-Reactive Chemistry: Rhodamine dyes are commonly functionalized with NHS esters (e.g., 5-TAMRA-NHS Ester) or isothiocyanates (TRITC). These reactive groups form stable covalent bonds with primary amines, such as the lysine (B10760008) residues on proteins.

Advantages of Amine-Reactive Chemistry:

  • Simplicity: A straightforward one-step labeling procedure for purified proteins.

  • Cost-Effective: Generally, these reagents are less expensive than their click chemistry counterparts.

Disadvantages of Amine-Reactive Chemistry:

  • Lack of Specificity: NHS esters react with any accessible primary amine, which can lead to heterogeneous labeling and potential disruption of protein function.[7]

  • pH Sensitivity: The reaction efficiency is dependent on the pH of the buffer.[7]

  • Not Ideal for In Vivo Labeling: The reactive nature of NHS esters makes them unsuitable for specific labeling within a complex cellular environment.

G Comparison of Labeling Chemistries cluster_0 This compound (Copper-Free Click Chemistry) cluster_1 Amine-Reactive Rhodamine (e.g., TAMRA-NHS) a1 Azide-modified Biomolecule a3 Labeled Biomolecule (Stable Triazole Linkage) a1->a3 SPAAC Reaction (No Catalyst) a2 This compound a2->a3 b1 Biomolecule with Primary Amines b3 Labeled Biomolecule (Amide Bond) b1->b3 Nucleophilic Acyl Substitution b2 Rhodamine-NHS Ester b2->b3

A diagram illustrating the two main labeling chemistries.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound in Solution

This protocol describes a general procedure for labeling a protein that has been functionalized with azide groups with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

  • Reaction Setup: Add a 2-5 molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~541-560 nm (for dye concentration).

Protocol 2: Labeling of Cell Surface Proteins on Live Cells with this compound

This protocol is for labeling live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.

Materials:

  • Live cells with azide-functionalized surface proteins

  • This compound

  • Anhydrous DMSO or DMF

  • Cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Prepare Labeling Solution: Prepare a 1-10 µM solution of this compound in pre-warmed cell culture medium or PBS.

  • Cell Preparation: Wash the cells twice with pre-warmed PBS.

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed cell culture medium or PBS to remove the unreacted dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for TAMRA.

Protocol 3: Comparative Photostability Assay

This protocol allows for a direct comparison of the photostability of different fluorescently labeled samples.

Materials:

  • Labeled cells or protein samples prepared with different rhodamine dyes

  • Fluorescence microscope with a camera capable of time-lapse imaging

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the different fluorescently labeled samples.

  • Image Acquisition Setup:

    • Locate a region of interest for each sample.

    • Set the microscope to acquire images using the appropriate filter set for the rhodamine dyes.

    • Use the same acquisition parameters (laser power/lamp intensity, exposure time, gain) for all samples to ensure a fair comparison.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view for each sample under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is an indicator of photostability, with a slower decay indicating higher photostability.

G Workflow for Comparing Dye Performance in Live-Cell Imaging cluster_0 Cell Preparation and Labeling cluster_1 Imaging and Analysis cluster_2 Data Interpretation p1 Culture cells and introduce azide groups (e.g., metabolic labeling) p2 Label with this compound (Copper-Free Click Chemistry) p1->p2 p3 Label control cells with Rhodamine-NHS (for purified protein labeling, not for live cells) p1->p3 Alternative for purified protein i1 Wash cells to remove unbound dye p2->i1 p3->i1 i2 Image with fluorescence microscope (identical acquisition settings) i1->i2 i3 Quantify signal intensity and background i2->i3 i4 Perform photostability assay i3->i4 d1 Compare signal-to-noise ratios i4->d1 d2 Compare photostability curves d1->d2 d3 Assess cell viability and morphology d2->d3

A workflow for comparing dye performance in live-cell imaging.

Conclusion

This compound offers a significant advantage for researchers focused on live-cell and in vivo imaging due to its biocompatible, copper-free click chemistry. This method provides high specificity and efficiency for labeling azide-modified biomolecules. However, for applications involving fixed and permeabilized cells, the potential for high background should be considered, and traditional amine-reactive rhodamine dyes might offer a more suitable alternative. The choice of dye should be carefully considered based on the specific experimental requirements, including the biological system, the desired labeling specificity, and the imaging modality.

References

Validating 5-TAMRA-DBCO Labeling Specificity with Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of bioconjugation is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the labeling specificity of 5-TAMRA-DBCO, a fluorescent dye commonly used in copper-free click chemistry, with a primary focus on mass spectrometry-based approaches.

The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide (B81097) is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems.[1] this compound is a valuable reagent that combines the bright fluorescence of the TAMRA dye with the highly specific reactivity of the DBCO group.[2][3] However, rigorous validation of labeling specificity is crucial to rule out off-target interactions and ensure that the fluorescent signal originates solely from the intended target. Mass spectrometry (MS) stands out as a powerful tool for this validation, providing direct evidence of covalent modification at the peptide level.

Comparison of Validation Methods

While mass spectrometry offers the most definitive evidence of labeling specificity, other methods can provide complementary information. The choice of method depends on the experimental context, available instrumentation, and the level of detail required.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (LC-MS/MS) Identifies peptides with a specific mass shift corresponding to the this compound tag.Direct confirmation of covalent labeling and identification of labeling sites.High specificity and sensitivity; provides site-specific information.Requires access to a mass spectrometer and expertise in data analysis.
SDS-PAGE with Fluorescence Imaging Separates proteins by molecular weight and visualizes fluorescently labeled proteins.Qualitative assessment of labeling and estimation of molecular weight shift.Simple, widely available, and provides a quick qualitative check.[4]Low resolution; not suitable for identifying specific labeling sites; does not definitively prove covalent attachment.
High-Performance Liquid Chromatography (HPLC) Separates labeled from unlabeled proteins based on changes in hydrophobicity.Confirmation of successful conjugation through a retention time shift.[4]Provides both qualitative and quantitative data; can be used for purification.[4]Can be time-consuming and requires specialized equipment.[4]
UV-Vis Spectroscopy Measures the absorbance of the DBCO group (around 309 nm) to determine the degree of labeling (DOL).[4][5]Quantitative measure of labeling efficiency.[5]Quick, simple, and non-destructive.[4]Indirect method; can be affected by other molecules that absorb in the same region.[4]

Mass Spectrometry Workflow for Validating this compound Labeling

The following workflow outlines the key steps for validating the specificity of this compound labeling using a bottom-up proteomics approach.

experimental_workflow cluster_labeling Protein Labeling & Control Reactions cluster_prep Sample Preparation for MS cluster_ms Mass Spectrometry Analysis cluster_validation Validation of Specificity p1 Azide-Modified Protein of Interest r1 Labeled Protein of Interest p1->r1 Incubate p2 Negative Control Protein (No Azide) r2 Control Reaction p2->r2 Incubate reagent This compound reagent->r1 reagent->r2 d1 Protein Denaturation, Reduction & Alkylation r1->d1 d1_c Protein Denaturation, Reduction & Alkylation r2->d1_c Parallel Processing d2 Tryptic Digestion d1->d2 d3 Peptide Desalting (C18 ZipTip) d2->d3 lcms LC-MS/MS Analysis d3->lcms d2_c Tryptic Digestion d1_c->d2_c d3_c Peptide Desalting (C18 ZipTip) d2_c->d3_c d3_c->lcms db Database Search (e.g., Mascot, Sequest) lcms->db analysis Data Analysis db->analysis v1 Identify Peptides with this compound Mass Shift in Target Sample analysis->v1 v2 Confirm Absence of Labeled Peptides in Negative Control analysis->v2

Figure 1: Experimental workflow for validating this compound labeling specificity.

Detailed Experimental Protocols

Protein Labeling with this compound

This protocol assumes the protein of interest has been metabolically or enzymatically functionalized with an azide group.

Materials:

  • Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Negative control protein (same protein without the azide modification)

  • This compound dissolved in DMSO

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare two separate reactions: one with the azide-modified protein and one with the negative control protein.

  • Add a 10- to 20-fold molar excess of this compound to each protein solution. The final DMSO concentration should be below 10% to avoid protein precipitation.

  • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove excess, unreacted this compound using a desalting column or dialysis.

In-solution Tryptic Digestion

Materials:

  • Labeled protein samples

  • Denaturation buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0

  • Reducing agent: 10 mM Dithiothreitol (DTT)

  • Alkylating agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution: 1% Trifluoroacetic acid (TFA)

Procedure:

  • Denature the protein samples by adding denaturation buffer and incubating for 30 minutes at 37°C.

  • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

  • Alkylate cysteine residues by adding IAA and incubating for 30 minutes at room temperature in the dark.

  • Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.[6]

  • Quench the digestion by adding TFA to a final concentration of 0.1%.

Peptide Desalting

Prior to mass spectrometry, it is essential to remove salts and other contaminants that can interfere with ionization.

Materials:

  • Digested peptide samples

  • C18 ZipTips

  • Wetting solution: 50% acetonitrile (B52724) (ACN) in water

  • Equilibration solution: 0.1% TFA in water

  • Wash solution: 0.1% TFA in water

  • Elution solution: 50% ACN, 0.1% TFA in water

Procedure:

  • Wet the C18 ZipTip with the wetting solution.

  • Equilibrate the tip with the equilibration solution.

  • Bind the peptides to the C18 resin by aspirating and dispensing the sample through the tip multiple times.

  • Wash the bound peptides with the wash solution to remove salts.

  • Elute the purified peptides with the elution solution.

LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • Inject the desalted peptide samples into the LC-MS/MS system.

  • Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.

  • Acquire MS/MS spectra in a data-dependent acquisition mode.

Data Analysis:

  • Search the acquired MS/MS data against a protein database using a search algorithm like Mascot or Sequest.

  • Specify the mass of the this compound modification as a variable modification on amino acids that could potentially be labeled (e.g., the unnatural amino acid carrying the azide). The theoretical mass of 5-TAMRA is approximately 430.4 Da and DBCO is around 276.3 Da, but the exact mass of the specific reagent used should be confirmed.

  • Analyze the search results to identify peptides that show the specific mass shift corresponding to the this compound tag.

  • Critically evaluate the MS/MS spectra of the identified labeled peptides to confirm the presence of fragment ions that support the modification.

  • Compare the results from the azide-modified protein sample with the negative control. The absence of labeled peptides in the negative control is a strong indicator of specific labeling.

data_analysis_workflow cluster_params Search Parameters raw_data Raw MS/MS Data (.raw) db_search Database Search Engine (e.g., Mascot, Sequest) raw_data->db_search results Peptide Spectrum Matches (PSMs) db_search->results protein_db Protein Database (e.g., SwissProt) protein_db->db_search p1 Precursor & Fragment Mass Tolerance p1->db_search p2 Enzyme: Trypsin p2->db_search p3 Fixed Modifications: Carbamidomethyl (C) p3->db_search p4 Variable Modifications: Oxidation (M) This compound on target residue p4->db_search validation Statistical Validation (FDR) results->validation identification Identification of Labeled Peptides validation->identification

References

Orthogonal Validation of 5-TAMRA-DBCO Labeling: A Comparative Guide to Western Blotting and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein analysis, accurate and reliable detection is paramount. The covalent labeling of proteins using techniques like copper-free click chemistry with reagents such as 5-TAMRA-DBCO offers a powerful method for direct visualization and quantification. However, rigorous validation of any labeling strategy is crucial to ensure specificity and to avoid misleading interpretations. This guide provides a comprehensive comparison of orthogonal validation methods for this compound labeling, with a primary focus on the widely used Western blot technique. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy for their needs.

Comparison of Validation Methodologies

Orthogonal validation involves using a distinct, antibody-independent method to corroborate the results obtained from the primary labeling technique.[1] This approach provides a critical layer of confidence in the specificity of the labeling. Here, we compare in-gel fluorescence of this compound labeled proteins with the gold-standard orthogonal validation method: Western blotting.

Key Performance Metrics:

To facilitate a direct comparison, we present simulated experimental data for a hypothetical 35 kDa protein ("Protein X") tagged with an azide (B81097) group and subsequently labeled with this compound. The performance of direct in-gel fluorescence is compared against a traditional Western blot using a primary antibody specific for Protein X.

ParameterThis compound (In-Gel Fluorescence)Western Blot (Chemiluminescence)Western Blot (Fluorescence)
Limit of Detection (LOD) ~5 ng~1 ng~2 ng
Linear Dynamic Range 10 ng - 500 ng5 ng - 100 ng5 ng - 250 ng
Signal-to-Noise Ratio HighModerate to HighHigh
Time to Result ~4 hours~8-12 hours~8-12 hours
Multiplexing Capability Limited (by pre-labeling)Difficult (stripping/reprobing)Yes (with spectrally distinct dyes)[2]
Antibody Requirement NoYesYes

Interpretation of Data:

The direct in-gel fluorescence of this compound labeled proteins offers a streamlined workflow with a high signal-to-noise ratio and a respectable linear dynamic range. While its limit of detection may be slightly higher than a highly sensitive chemiluminescent Western blot, it eliminates the need for antibodies, thereby circumventing potential issues with antibody specificity and lot-to-lot variability. Fluorescent Western blotting provides a good balance of sensitivity and quantitative capability, with the significant advantage of multiplexing.[2]

Experimental Workflows and Signaling Pathways

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

cluster_labeling This compound Labeling Workflow protein Azide-tagged Protein reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) protein->reaction 1. Mix tamra_dbco This compound tamra_dbco->reaction 2. Incubate labeled_protein TAMRA-labeled Protein reaction->labeled_protein 3. Covalent Bond Formation

This compound Labeling Workflow Diagram.

The above diagram illustrates the copper-free click chemistry reaction where an azide-tagged protein is specifically labeled with this compound. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under biological conditions without interfering with native cellular processes.[3][4]

cluster_validation Orthogonal Validation Workflow Comparison cluster_ingel In-Gel Fluorescence cluster_wb Western Blot start TAMRA-labeled Protein Sample sds_page1 SDS-PAGE start->sds_page1 sds_page2 SDS-PAGE start->sds_page2 gel_imaging Fluorescence Gel Scanner sds_page1->gel_imaging analysis1 Direct Quantification gel_imaging->analysis1 transfer Transfer to Membrane sds_page2->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis2 Signal Quantification detection->analysis2

Comparison of In-Gel Fluorescence and Western Blot Workflows.

This diagram contrasts the streamlined workflow of in-gel fluorescence with the multi-step process of Western blotting for the validation of protein labeling.

Experimental Protocols

For researchers looking to implement these validation strategies, detailed protocols are provided below.

Protocol 1: this compound Labeling of Azide-Tagged Proteins
  • Protein Preparation: Resuspend the azide-containing protein in a compatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: In-Gel Fluorescence Analysis
  • Sample Preparation: Mix the this compound labeled protein with 4X SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Gel Imaging: Place the gel directly onto a fluorescence gel imager equipped with the appropriate excitation and emission filters for TAMRA (Excitation/Emission: ~555/580 nm).

  • Analysis: Quantify the fluorescent signal of the protein band using the imaging software.

Protocol 3: Western Blot Validation
  • SDS-PAGE and Transfer: Separate the labeled protein sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection:

    • Chemiluminescence: Incubate the membrane with an ECL substrate and image using a chemiluminescence imager or X-ray film.

    • Fluorescence: Image the membrane directly using a fluorescence imager with the appropriate laser and emission filters.

  • Analysis: Quantify the band intensity using appropriate software.

Alternatives to this compound

While this compound is a robust fluorescent probe, several alternatives are available for copper-free click chemistry, each with distinct spectral properties. The choice of dye will depend on the available imaging equipment and the potential for multiplexing experiments.

DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
5-TAMRA ~555~580~0.1~92,000
Alexa Fluor 488 DBCO ~495~519~0.92~71,000
Alexa Fluor 555 DBCO ~555~565~0.1~150,000
Alexa Fluor 647 DBCO ~650~668~0.33~239,000
Cy3 DBCO ~550~570~0.15~150,000
Cy5 DBCO ~649~670~0.2~250,000

Conclusion

The orthogonal validation of protein labeling is a critical step in ensuring data integrity. While direct in-gel fluorescence of this compound labeled proteins offers a rapid and antibody-free method of detection, Western blotting remains an indispensable tool for confirming the identity and specificity of the labeled protein. The choice between these methods, or a combination thereof, will depend on the specific experimental goals, available resources, and the desired level of quantitative rigor. By understanding the strengths and limitations of each approach, researchers can confidently and accurately analyze their proteins of interest.

References

5-Tamra-dbco as a FRET acceptor: a comparative study with other acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the success of quantitative biological assays. This guide provides a comparative analysis of 5-Carboxytetramethylrhodamine (5-Tamra) functionalized with a dibenzocyclooctyne (dbco) group as a FRET acceptor, benchmarked against other commonly employed acceptor fluorophores.

This document delves into the key performance characteristics of 5-Tamra-dbco and its counterparts, supported by quantitative data and detailed experimental protocols. The inclusion of a dbco moiety allows for copper-free click chemistry, a bioorthogonal ligation method ideal for attaching the fluorophore to biomolecules in living systems without the cytotoxicity associated with copper catalysts.

Comparative Analysis of FRET Acceptor Properties

The efficacy of a FRET acceptor is determined by several key photophysical parameters. These include its molar extinction coefficient (ε), which dictates the efficiency of light absorption, its fluorescence quantum yield (Φ), representing the efficiency of light emission after excitation, and its spectral overlap with the donor fluorophore, which is crucial for efficient energy transfer. These parameters collectively influence the Förster radius (R₀), the distance at which FRET efficiency is 50%. A larger R₀ value is indicative of a more efficient FRET pair, allowing for the detection of interactions over greater distances.

Below is a table summarizing the key photophysical properties of this compound and other commonly used FRET acceptors.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~541-560~565-584~84,000-92,000~0.1
Cyanine5 (Cy5) ~649~670~250,000~0.27
Alexa Fluor 647 ~650~665~239,000~0.33[1][2]
ATTO 647N ~644~669~150,000~0.65[3]

Förster Radius (R₀) Comparison

The Förster radius is a critical parameter for a FRET pair and is dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. While precise R₀ values are dependent on the specific donor fluorophore, the following table provides calculated estimates for this compound with common FRET donors, alongside published values for other acceptor dyes.

Note: The R₀ values for this compound have been calculated based on its known spectroscopic properties and an estimated spectral overlap integral (J(λ)) with the respective donors. These values should be considered as estimations and may vary depending on experimental conditions.

FRET Pair (Donor - Acceptor)Calculated/Reported Förster Radius (R₀) (Å)
FAM - this compound ~50 - 56
Cy3 - this compound ~55 - 60
ATTO 488 - this compound ~52 - 58
Cy3 - Cy5 ~50 - 60[4]
Alexa Fluor 546 - Alexa Fluor 647 ~60
ATTO 550 - ATTO 647N ~65

Experimental Protocols

Accurate and reproducible FRET data relies on meticulous experimental design and execution. Below are detailed protocols for determining FRET efficiency using steady-state fluorescence intensity measurements.

Protocol 1: Determination of FRET Efficiency by Donor Quenching

This method quantifies FRET by measuring the decrease in the donor's fluorescence intensity in the presence of the acceptor.

Materials:

  • Fluorophore-labeled donor molecule

  • Fluorophore-labeled acceptor molecule (e.g., this compound)

  • Spectrofluorometer

  • Appropriate buffer solution

Procedure:

  • Sample Preparation:

    • Prepare a "donor-only" sample containing the donor-labeled molecule at a known concentration.

    • Prepare a "donor-acceptor" sample with the same concentration of the donor-labeled molecule and a specific concentration of the acceptor-labeled molecule.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to excite the donor at its maximum excitation wavelength.

    • Record the fluorescence emission spectrum of the "donor-only" sample.

    • Record the fluorescence emission spectrum of the "donor-acceptor" sample under identical instrument settings.

  • Data Analysis:

    • Determine the integrated fluorescence intensity of the donor in the absence of the acceptor (I_D).

    • Determine the integrated fluorescence intensity of the donor in the presence of the acceptor (I_DA).

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D)[5]

Protocol 2: Determination of FRET Efficiency by Sensitized Emission

This method measures the fluorescence of the acceptor that results from energy transfer from the donor.

Materials:

  • Fluorophore-labeled donor molecule

  • Fluorophore-labeled acceptor molecule (e.g., this compound)

  • Spectrofluorometer

  • Appropriate buffer solution

Procedure:

  • Sample Preparation:

    • Prepare a "donor-only" sample.

    • Prepare an "acceptor-only" sample.

    • Prepare a "donor-acceptor" sample.

  • Fluorescence Measurement:

    • Excite the "donor-acceptor" sample at the donor's excitation wavelength and measure the emission intensity of the acceptor (I_FRET).

    • To correct for direct excitation of the acceptor, excite the "acceptor-only" sample at the donor's excitation wavelength and measure the acceptor's emission intensity (I_A_direct).

    • To correct for donor bleed-through, measure the emission of the "donor-only" sample at the acceptor's emission wavelength (I_D_bleed).

  • Data Analysis:

    • The corrected FRET intensity (I_FRET_corrected) is calculated as: I_FRET_corrected = I_FRET - I_A_direct - I_D_bleed

    • The FRET efficiency can then be calculated, though this requires additional calibration steps to account for the quantum yields and extinction coefficients of the donor and acceptor. A simplified ratiometric approach is often used to show relative changes in FRET.

Visualizing FRET Principles and Workflows

To better illustrate the underlying concepts and experimental procedures, the following diagrams have been generated using the DOT language.

FRET_Process cluster_donor Donor cluster_acceptor Acceptor (this compound) D_ground D D_excited D* D_excited->D_ground Fluorescence A_ground A D_excited->A_ground FRET (Non-radiative) A_excited A* A_excited->A_ground Fluorescence Excitation Light (hν_ex) Excitation->D_ground Absorption Donor_Emission Donor Fluorescence (hν_em_D) Acceptor_Emission Acceptor Fluorescence (hν_em_A)

Caption: The Förster Resonance Energy Transfer (FRET) process.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Donor_Only Prepare Donor-Only Sample Excite_D Excite at Donor Wavelength Donor_Only->Excite_D Acceptor_Only Prepare Acceptor-Only Sample Measure_A_Emission Measure Acceptor Emission Acceptor_Only->Measure_A_Emission Correction DA_Sample Prepare Donor-Acceptor Sample DA_Sample->Excite_D Measure_D_Emission Measure Donor Emission Excite_D->Measure_D_Emission Excite_D->Measure_A_Emission Calc_DQ Calculate Donor Quenching Measure_D_Emission->Calc_DQ Calc_SE Calculate Sensitized Emission Measure_A_Emission->Calc_SE Calc_E Determine FRET Efficiency (E) Calc_DQ->Calc_E Calc_SE->Calc_E Alternative Method

Caption: Experimental workflow for determining FRET efficiency.

References

A Researcher's Guide to Quantifying the Labeling Efficiency of 5-TAMRA-DBCO and a Comparison with Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. 5-TAMRA-DBCO, a popular fluorescent probe, is widely utilized in copper-free click chemistry reactions for its bright and photostable properties. This guide provides a comprehensive overview of methods to quantify its labeling efficiency, compares its performance with alternative dyes, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of Labeling Efficiency Quantification Methods

The selection of a quantification method depends on the specific experimental context, including the nature of the labeled biomolecule (e.g., protein, cell) and the required level of precision. The table below summarizes the most common methods for determining the labeling efficiency of this compound.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Spectrophotometry (Degree of Labeling - DOL) Measures absorbance of the protein (at 280 nm) and the dye (at its λmax) to calculate the dye-to-protein molar ratio.[1][2][3][4]Simple, rapid, and requires standard laboratory equipment.Less accurate for complex mixtures; requires pure samples and accurate extinction coefficients. Interference from nucleic acids can affect A280 readings.[5]Purified protein conjugates.
High-Performance Liquid Chromatography (HPLC) Separates the labeled biomolecule from free dye and other impurities, allowing for quantification of the labeled species.[6][7][8][9][10]High resolution and accuracy; can be used for complex mixtures. Provides information on purity.Requires specialized equipment and method development. Can be time-consuming.Analysis of purified conjugates and reaction mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the labeled biomolecule to determine the number of attached dye molecules.[11][12][13]Highly accurate and provides precise information on the distribution of labeled species.Requires sophisticated instrumentation and expertise. Can be destructive to the sample.Detailed characterization of protein conjugates.
Flow Cytometry Measures the fluorescence intensity of individual cells after labeling, allowing for quantification of the percentage of labeled cells and the mean fluorescence intensity.[14]High-throughput analysis of cell populations. Provides single-cell resolution.Indirect measure of labeling efficiency on a molecular level. Requires cell-based assays.Quantifying cell surface or intracellular labeling.
In-Gel Fluorescence Visualizes and quantifies the fluorescence of labeled proteins separated by SDS-PAGE.[15]Provides a visual confirmation of labeling and can be used for semi-quantitative analysis.Less precise than other methods; dependent on gel loading and imaging conditions.Verifying specific labeling of proteins in complex lysates.
Comparison with Alternative Fluorescent Dyes for Copper-Free Click Chemistry

While this compound is a robust choice, several other fluorescent dyes with DBCO moieties are available, each with its own set of characteristics. The choice of dye often depends on the specific application, such as the desired spectral properties and the need for fluorogenicity.

Dye ClassExamplesExcitation (nm)Emission (nm)Key Features
Rhodamines This compound, SiR-DBCO~545-650~575-670Bright and photostable. SiR dyes are far-red and suitable for in vivo imaging.[16]
Cyanines Cy3-DBCO, Cy5-DBCO~550-650~570-670High extinction coefficients and good quantum yields.[17]
ATTO Dyes ATTO 488-DBCO, ATTO 565-DBCO, ATTO 647N-DBCO~490-645~520-665Excellent photostability and brightness. A wide range of spectral properties available.
Fluorogenic Probes HDyes, various tetrazine-dyesVariesVariesLow fluorescence until reaction with the target, reducing background and eliminating the need for wash steps.[16][18][19] Ideal for live-cell imaging.
Infrared Dyes IRDye 800CW DBCO~774~789Suitable for deep-tissue and in vivo imaging due to reduced tissue autofluorescence in the near-infrared spectrum.[20]

Experimental Protocols

Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol outlines the steps to calculate the average number of dye molecules conjugated to a protein molecule.

Materials:

  • Purified this compound labeled protein solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purification: Ensure all unconjugated this compound is removed from the labeled protein. This can be achieved by dialysis or gel filtration.[1][2][3]

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280).

    • Measure the absorbance at the maximum absorbance wavelength (λmax) for 5-TAMRA, which is approximately 555 nm (Amax).[21]

  • Calculations:

    • Correction Factor (CF): The dye absorbs light at 280 nm. A correction factor is needed to account for this. The CF for 5-TAMRA is the ratio of its absorbance at 280 nm to its absorbance at its λmax.

    • Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax * CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye Conc. (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of 5-TAMRA at its λmax (~92,000 M⁻¹cm⁻¹).[22]

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)[4]

HPLC-Based Quantification of Labeling Efficiency

This protocol provides a general workflow for using reverse-phase HPLC to quantify labeling efficiency.

Materials:

  • Purified and unpurified this compound labeled protein samples

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

Procedure:

  • Method Development: Develop a gradient elution method that effectively separates the labeled protein, unlabeled protein, and free this compound.

  • Standard Curve: Prepare a standard curve using known concentrations of free this compound to correlate peak area with concentration.

  • Sample Analysis: Inject the labeled protein sample into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the labeled protein and free dye based on retention times established with standards.

    • Integrate the peak areas.

    • Calculate the concentration of the labeled protein and free dye in the sample using the standard curve.

    • Labeling efficiency can be expressed as the molar ratio of dye to protein or the percentage of labeled protein relative to the total protein.

Mass Spectrometry for Precise Labeling Characterization

This protocol describes the use of mass spectrometry to determine the exact number of dye molecules per protein.

Materials:

  • Purified this compound labeled protein

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate buffers and matrices

Procedure:

  • Sample Preparation: Prepare the labeled protein sample in a buffer compatible with the mass spectrometer's ionization source. Desalting may be necessary.

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Determine the mass of the unlabeled protein.

    • Identify the mass peaks corresponding to the protein labeled with one, two, three, or more dye molecules. The mass of this compound will be added with each conjugation.

    • The relative intensities of these peaks can be used to calculate the distribution of labeled species and the average degree of labeling.

Visualizing Workflows and Concepts

To further clarify the experimental and decision-making processes, the following diagrams have been generated using Graphviz.

G General Workflow for Quantifying Labeling Efficiency cluster_prep Sample Preparation cluster_analysis Quantification Method cluster_results Data Analysis & Output start Start: Labeled Biomolecule purify Purification (e.g., Dialysis, Gel Filtration) start->purify flow Flow Cytometry (for cells) start->flow For cellular labeling spectro Spectrophotometry (DOL) purify->spectro hplc HPLC Analysis purify->hplc ms Mass Spectrometry purify->ms dol_calc Calculate DOL spectro->dol_calc peak_int Peak Integration & Quantification hplc->peak_int mass_shift Mass Shift Analysis ms->mass_shift fluor_int Fluorescence Intensity Analysis flow->fluor_int efficiency Labeling Efficiency dol_calc->efficiency peak_int->efficiency mass_shift->efficiency fluor_int->efficiency

Caption: Workflow for quantifying labeling efficiency.

G Decision Tree for Fluorescent Dye Selection cluster_start Decision Tree for Fluorescent Dye Selection cluster_criteria Primary Considerations cluster_choices Recommended Dye Type start Start: Select Fluorescent Dye live_cell Live-Cell Imaging? start->live_cell wash_step Wash Step Possible? live_cell->wash_step Yes deep_tissue Deep Tissue/In Vivo? live_cell->deep_tissue No fluorogenic Fluorogenic Probes (e.g., HDyes) wash_step->fluorogenic No standard Standard Dyes (e.g., TAMRA, Cy dyes) wash_step->standard Yes deep_tissue->standard No far_red Far-Red/NIR Dyes (e.g., SiR, IRDye 800CW) deep_tissue->far_red Yes

Caption: Decision tree for selecting a fluorescent dye.

References

Assessing the Cross-Reactivity of 5-TAMRA-DBCO in Complex Biological Samples: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, cellular imaging, and drug development, the specificity of fluorescent probes is paramount. This guide provides an objective comparison of 5-TAMRA-DBCO with alternative bioorthogonal labeling reagents, focusing on their cross-reactivity in complex biological samples. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound is a widely used fluorescent probe that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) moiety. This reagent participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst.[1] Its biocompatibility makes it a popular choice for live-cell imaging and in vivo studies. However, like any reactive probe, understanding its potential for non-specific binding and cross-reactivity in the complex milieu of a cell or biological lysate is critical for accurate data interpretation. One known issue with DBCO-containing reagents is the potential for high background when staining intracellular components of fixed and permeabilized cells.[1]

Comparison of Bioorthogonal Probes

The selection of a bioorthogonal probe often involves a trade-off between reaction kinetics and specificity. While rapid kinetics are desirable for efficient labeling, they can sometimes correlate with increased off-target reactivity. This section compares this compound with other commonly used TAMRA-conjugated probes for copper-free click chemistry.

Table 1: Quantitative Comparison of Reaction Kinetics and Known Cross-Reactivity

ProbeBioorthogonal ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Known Cross-Reactivity/Non-Specific Binding
This compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~1.0Can react with thiols (e.g., cysteine residues) at a much slower rate than with azides. May exhibit non-specific binding in fixed and permeabilized cells, leading to higher background.
5-TAMRA-BCN Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~0.1Generally considered to have lower non-specific binding compared to DBCO, but with slower reaction kinetics.
5-TAMRA-TCO Inverse-Electron-Demand Diels-Alder (IEDDA)>1000 (with tetrazine)Highly reactive with tetrazine partners. Can exhibit cross-reactivity with some biological dienes, although this is generally low. The reaction can sometimes produce a transient dark intermediate, affecting initial fluorescence readings.
5-TAMRA-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA)>1000 (with TCO)Highly reactive with trans-cyclooctene (B1233481) (TCO) partners. Can potentially react with strained alkenes and alkynes present in biological systems, though this is rare.

Note: Reaction rates are approximate and can vary depending on the specific reaction partner and conditions.

Experimental Protocols

To aid researchers in assessing the cross-reactivity of this compound and other probes within their specific experimental context, the following detailed protocols are provided.

Protocol 1: Assessing Non-Specific Binding in Cell Lysates by Western Blot

This protocol allows for the visualization of off-target protein labeling in a complex protein mixture.

Materials:

  • Cell lysate from your cell line of interest (prepared in a buffer without azide-containing compounds).

  • This compound and alternative TAMRA-conjugated probes (e.g., 5-TAMRA-BCN, 5-TAMRA-TCO).

  • Azide-modified positive control protein (e.g., BSA-Azide).

  • SDS-PAGE gels and buffers.

  • Nitrocellulose or PVDF membrane.

  • Fluorescent western blot imaging system.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20).

Procedure:

  • Sample Preparation:

    • Prepare aliquots of your cell lysate. For a negative control, use lysate that has not been metabolically labeled with an azide (B81097) sugar. For a positive control, spike an aliquot of the negative control lysate with a known concentration of an azide-modified protein.

    • To assess non-specific binding, incubate aliquots of the negative control lysate with varying concentrations of this compound (and other probes) for 1-2 hours at room temperature.

    • For the positive control reaction, incubate the azide-protein-spiked lysate with the fluorescent probes under the same conditions.

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Fluorescent Detection:

    • After transfer, allow the membrane to dry completely.

    • Scan the membrane using a fluorescent imaging system with the appropriate excitation and emission settings for TAMRA (typically ~555 nm excitation and ~580 nm emission).

  • Analysis:

    • Compare the fluorescent signal in the lanes containing the negative control lysate (incubated with the probes) to the positive control and the untreated lysate. The presence of fluorescent bands in the negative control lanes indicates non-specific labeling of proteins. The intensity and number of these bands can be used to semi-quantitatively compare the cross-reactivity of the different probes.

Protocol 2: Quantifying Non-Specific Uptake and Binding by Flow Cytometry

This protocol is designed to measure the level of non-specific association of the fluorescent probe with cells that do not have the azide target.

Materials:

  • Suspension cells of interest.

  • Control cells (same cell type not metabolically labeled with an azide-containing sugar).

  • This compound and alternative TAMRA-conjugated probes.

  • FACS buffer (e.g., PBS with 1% BSA).

  • Flow cytometer with appropriate lasers and filters for TAMRA.

Procedure:

  • Cell Preparation:

    • Harvest both the azide-labeled (experimental) and unlabeled (control) cells.

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.

  • Labeling:

    • Incubate aliquots of both the experimental and control cells with a range of concentrations of this compound (and other probes) for 30-60 minutes at room temperature, protected from light.

    • Include an unstained control for each cell type.

  • Washing:

    • After incubation, wash the cells three times with ice-cold FACS buffer to remove unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellets in an appropriate volume of FACS buffer.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Compare the mean fluorescence intensity (MFI) of the control cells incubated with the probe to the unstained control cells. A significant increase in MFI in the control cells indicates non-specific uptake or binding of the probe.

    • Compare the MFI of the experimental cells to the control cells to determine the signal-to-noise ratio for each probe.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Probe Incubation cluster_analysis Analysis lysate Complex Biological Sample (e.g., Cell Lysate) azide_lysate Azide-Modified Sample (Positive Control) lysate->azide_lysate no_azide_lysate Unmodified Sample (Negative Control) lysate->no_azide_lysate probe This compound or Alternative Probe azide_lysate->probe Incubate no_azide_lysate->probe Incubate sds_page SDS-PAGE probe->sds_page Analyze Proteins flow Flow Cytometry probe->flow Analyze Cells western Fluorescent Western Blot sds_page->western mass_spec Mass Spectrometry (for protein ID) western->mass_spec Identify Off-Targets

Caption: Workflow for assessing fluorescent probe cross-reactivity.

signaling_pathway cluster_specific Specific Bioorthogonal Reaction cluster_nonspecific Potential Non-Specific Reaction azide Azide-modified Biomolecule labeled_protein Specifically Labeled Protein (Fluorescent) azide->labeled_protein SPAAC Reaction dbco This compound dbco->labeled_protein thiol Thiol-containing Protein (e.g., Cysteine) off_target Off-Target Labeled Protein (Background Signal) thiol->off_target Thiol-yne Addition dbco_ns This compound dbco_ns->off_target

Caption: Specific vs. potential non-specific reactions of this compound.

Conclusion

The choice of a fluorescent probe for bioorthogonal labeling requires careful consideration of both its reactivity and potential for non-specific interactions. While this compound is a powerful tool for many applications due to its bright fluorescence and copper-free reactivity, researchers should be aware of its potential for off-target labeling, particularly in fixed and permeabilized cells and through reactions with thiols. For experiments where minimal background is critical, alternatives such as BCN-based probes may be more suitable, albeit with slower reaction kinetics. The experimental protocols provided in this guide offer a framework for empirically determining the optimal probe for your specific biological system and application, ensuring the generation of accurate and reliable data.

References

evaluating the performance of 5-Tamra-dbco in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective evaluation of 5-Carboxytetramethylrhodamine (5-TAMRA) conjugated to Dibenzocyclooctyne (DBCO) and its performance across various microscopy techniques, compared with common alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in probe selection for bioorthogonal labeling applications.

5-TAMRA-DBCO is a popular fluorescent probe used in copper-free click chemistry, a bioorthogonal reaction that allows for the labeling of biomolecules in living systems without interfering with native biochemical processes. Its utility in advanced microscopy techniques such as confocal, Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM) is of particular interest to the scientific community.

Quantitative Performance Evaluation

To provide a clear comparison, the following table summarizes the key photophysical properties of this compound and its spectrally similar alternatives. These alternatives, including Alexa Fluor™ 555-DBCO, CF™555-DBCO, and Cy3-DBCO, are frequently used in similar applications.

PropertyThis compoundAlexa Fluor™ 555-DBCOCF™555-DBCOCy3-DBCO
Excitation Max (nm) ~541-546[1]~555~555~553
Emission Max (nm) ~565-575~565-572~565~569
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000-92,000[1][2]~150,000~150,000~150,000
Quantum Yield ~0.1~0.1Not availableNot available
Relative Photostability Good[1]Excellent[3]ExcellentGood
Relative Brightness GoodExcellentExcellentGood
Signal-to-Noise Ratio (Live-Cell) Favorable for surface labelingHighHighGood

Note: The exact photophysical properties can vary depending on the experimental conditions, including the solvent, pH, and conjugation to biomolecules. The data presented is compiled from various sources and should be used as a comparative guide.

Performance in Specific Microscopy Techniques

Confocal Microscopy

In confocal microscopy, this compound provides good brightness and photostability, making it a reliable choice for imaging specifically labeled structures within cells.[1] However, for applications requiring extended time-lapse imaging or the detection of low-abundance targets, alternatives like Alexa Fluor™ 555-DBCO and CF™555-DBCO may offer superior performance due to their higher photostability and brightness.[3] The signal-to-noise ratio in live-cell imaging with this compound is generally good, particularly for cell surface labeling, although high background can be a concern for intracellular targets in fixed and permeabilized cells.[2]

Super-Resolution Microscopy (STORM and SIM)

For super-resolution techniques such as STORM and SIM, the photophysical properties of the fluorophore are even more critical. While 5-TAMRA has been used in STORM imaging, significant photobleaching can occur, which may limit the number of localization events and thus the quality of the final reconstructed image.[4] The performance of this compound in these techniques is generally considered moderate. For demanding super-resolution applications, dyes with higher photostability and specific photoswitching properties are often preferred.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments related to the evaluation of this compound.

Protocol 1: Live-Cell Labeling using this compound

This protocol outlines the general steps for labeling azide-modified glycans on the surface of live mammalian cells with this compound for fluorescence microscopy.

Materials:

  • Mammalian cells cultured in appropriate medium

  • Azide-derivatized metabolic precursor (e.g., Ac4ManNAz)

  • This compound stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS) containing 1% Fetal Bovine Serum (FBS)

  • 4% Formaldehyde (B43269) in PBS (for fixation, optional)

  • Hoechst 33342 (for nuclear counterstain, optional)

Procedure:

  • Culture mammalian cells with an azide-derivatized metabolite (e.g., 25 µM Ac4ManNAz) for 24-48 hours to allow metabolic incorporation.

  • Wash the cells twice with PBS containing 1% FBS.

  • Prepare a working solution of this compound in PBS with 1% FBS (final concentration typically 5-30 µM).[1]

  • Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.[1]

  • Wash the cells four times with PBS containing 1% FBS.

  • (Optional) Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • (Optional) Wash the cells with PBS and counterstain with Hoechst 33342.

  • Image the cells using a suitable fluorescence microscope.

Experimental Workflow for Live-Cell Labeling

Live_Cell_Labeling_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Fluorescent Labeling cluster_imaging Fixation & Imaging culture Culture cells with azide-derivatized precursor wash1 Wash cells (x2) with PBS + 1% FBS culture->wash1 prepare_dye Prepare this compound working solution incubate Incubate cells with this compound wash1->incubate prepare_dye->incubate wash2 Wash cells (x4) with PBS + 1% FBS incubate->wash2 fixation Optional: Fix cells with 4% Formaldehyde image Image cells wash2->image counterstain Optional: Counterstain with Hoechst 33342 fixation->counterstain counterstain->image

Caption: Workflow for labeling live cells with this compound.

Protocol 2: Assessment of Photostability

This protocol provides a method to compare the photostability of different fluorescent probes under continuous illumination.

Materials:

  • Solutions of this compound and alternative probes at equivalent concentrations.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • Image analysis software.

Procedure:

  • Prepare samples of cells labeled with each fluorescent probe to be tested, following a consistent labeling protocol.

  • Mount the samples on the microscope.

  • Select a region of interest and acquire an initial image (time point 0).

  • Continuously illuminate the sample with the excitation light at a constant power.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a defined duration.

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity against time for each probe. The rate of fluorescence decay indicates the photobleaching rate.

Logical Diagram for Photostability Assessment

Photostability_Assessment cluster_preparation Sample Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis label_cells Label cells with different fluorophores mount_samples Mount samples on microscope label_cells->mount_samples initial_image Acquire initial image (t=0) mount_samples->initial_image continuous_illumination Continuous illumination initial_image->continuous_illumination time_lapse Acquire time-lapse images continuous_illumination->time_lapse measure_intensity Measure fluorescence intensity over time time_lapse->measure_intensity plot_decay Plot normalized intensity vs. time measure_intensity->plot_decay compare_rates Compare photobleaching rates plot_decay->compare_rates

References

A Head-to-Head Comparison of 5-TAMRA-DBCO and Other Commercially Available DBCO Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of the appropriate fluorescent probe is critical for successful and reproducible outcomes. Dibenzocyclooctyne (DBCO) dyes are widely used for copper-free click chemistry, enabling the labeling of azide-modified biomolecules in living cells and other biological systems where copper toxicity is a concern.[1][2] This guide provides a head-to-head comparison of 5-TAMRA-DBCO with other commercially available DBCO-conjugated dyes, focusing on their performance characteristics and providing supporting experimental data and protocols.

Data Presentation: Quantitative Comparison of DBCO Dyes

The following table summarizes the key photophysical properties of this compound and other popular commercially available DBCO dyes. "Brightness" is a calculated metric (Molar Extinction Coefficient × Quantum Yield) that provides a relative measure of the signal intensity of each fluorophore. It is important to note that these values are reported from various sources and may have been measured under different conditions. For a direct comparison, it is recommended to perform in-house measurements under identical experimental conditions.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε × Φ)Fluorescence Lifetime (τ) (ns)
This compound 541 - 559567 - 584~84,000 - 92,000~0.1~8,400 - 9,2001.9 - 2.7 (for TAMRA-DNA conjugate)[3]
Cy3-DBCO ~555~570~150,000~0.31~46,500~0.3 (free dye in PBS), up to 2.0 (DNA conjugate)[3]
Cy5-DBCO ~646 - 649~670 - 671~250,000~0.20[4]~50,000~1.0 (free dye), can increase upon conjugation[5][6]
AF 488-DBCO ~495~519~71,0000.92~65,3204.1
AF 555-DBCO ~555~565~150,0000.1~15,0000.3
AF 647-DBCO ~650~668~239,0000.33~78,8701.0

Note: Data for Alexa Fluor (AF) dyes is for the unconjugated fluorophore and is provided as a reference.[7] The photophysical properties of dyes can be influenced by their local environment, such as solvent, pH, and conjugation to biomolecules.

Experimental Protocols

To facilitate a direct comparison of different DBCO dyes, the following detailed experimental protocols are provided.

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • DBCO-NHS ester (e.g., this compound NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filtration device

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule (e.g., the labeled antibody from Protocol 1) and an azide-functionalized molecule.

Materials:

  • DBCO-labeled biomolecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer. A molar ratio of 1:1 to 1:5 (DBCO:azide) is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction time may vary depending on the specific reactants and their concentrations.

  • Analysis: The formation of the conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a DBCO dye relative to a known standard.[8][]

Materials:

  • DBCO dye solution of unknown quantum yield

  • Standard dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions for both the unknown DBCO dye and the standard dye in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectra of each dilution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard.

  • Calculate the quantum yield of the unknown sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 4: Assessment of Photostability

This protocol provides a method to compare the photostability of different DBCO dyes.

Materials:

  • Solutions of the DBCO dyes to be compared, at the same concentration in the same buffer.

  • Fluorescence microscope with a stable light source and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare microscope slides with droplets of each dye solution and cover with a coverslip.

  • Image Acquisition:

    • Focus on the sample and adjust the illumination to a constant, high intensity.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., every 30 seconds) for a duration sufficient to observe significant photobleaching (e.g., 10-20 minutes).

    • Ensure all acquisition parameters (exposure time, gain, illumination intensity) are kept constant for all samples.

  • Data Analysis:

    • For each time series, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability; a slower decay corresponds to higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching half-life.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and DBCO-NHS Ester Antibody->Mix DBCO_NHS DBCO-NHS Ester in DMSO DBCO_NHS->Mix Incubate Incubate (1-4 hours) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify Labeled_Ab DBCO-Labeled Antibody Purify->Labeled_Ab Analyze Characterize (DOL) Labeled_Ab->Analyze

Caption: Workflow for labeling an antibody with a DBCO-NHS ester.

ClickChemistryWorkflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product & Analysis DBCO_Molecule DBCO-Labeled Biomolecule Mix Mix Reactants in Reaction Buffer DBCO_Molecule->Mix Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Conjugate Stable Triazole Conjugate Incubate->Conjugate Analyze Analyze (SDS-PAGE, MS) Conjugate->Analyze

Caption: General workflow for copper-free click chemistry.

Caption: The bioorthogonal reaction between a DBCO group and an azide.

References

A Quantitative Showdown: 5-TAMRA-DBCO's Brightness and Photostability in the Area of Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioorthogonal labeling, the selection of a fluorophore is a critical decision. Among the myriad of choices for copper-free click chemistry, 5-TAMRA-DBCO has emerged as a workhorse. This guide provides a quantitative comparison of the brightness and photostability of this compound against other commonly used fluorophores, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Brightness: A Measure of a Fluorophore's Utility

The brightness of a fluorophore is a key determinant of its sensitivity in imaging and detection assays. It is a product of its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Comparative Analysis of Fluorophore Brightness

Here, we present a quantitative comparison of the brightness of this compound with other popular fluorophores used in copper-free click chemistry.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~541-553 ~567-575 ~84,000 - 92,000 [1]~0.1 [1]~8,400 - 9,200
Cy3-DBCO~550~570~150,000~0.15~22,500
Alexa Fluor 546-DBCO~556~573~104,000~0.1~10,400
DyLight 549-DBCO~562~576~150,000~0.8~120,000

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye. The data presented here are compiled from various sources and should be considered as representative values.

Photostability: The Endurance of a Fluorophore

Photostability, or the resistance to photobleaching, is a critical parameter for applications that require prolonged or repeated exposure to excitation light, such as time-lapse live-cell imaging and single-molecule tracking. A higher photostability ensures a longer observation window and more reliable quantitative data.

While direct, head-to-head quantitative comparisons of the photostability of a wide range of DBCO-conjugated fluorophores under identical conditions are not extensively available in the public domain, qualitative statements and some comparative data for the parent fluorophores provide valuable insights. It is generally reported that rhodamine-based dyes like TAMRA are intrinsically more photostable than fluorescein.[2] Furthermore, Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes like FITC and Cy dyes.[3][4]

For a more concrete, albeit indirect, comparison, one study demonstrated that after 80 seconds of continuous illumination, Alexa Fluor 568 retained a higher percentage of its initial fluorescence compared to FITC.[3] While this does not directly include this compound, it highlights the enhanced photostability of the Alexa Fluor family.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments related to fluorophore characterization.

Protocol for Determining Fluorescence Quantum Yield

The comparative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample.[5]

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Standard fluorophore with a known quantum yield in the same solvent as the sample

  • Solvent (e.g., DMSO, DMF, water)

  • Cuvettes

Procedure:

  • Prepare a series of dilutions of both the standard and the sample fluorophore in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using a fluorimeter, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

Protocol for Comparative Photostability Analysis

This protocol outlines a method for comparing the photostability of different fluorophores under identical imaging conditions.[3]

Materials:

  • Fluorescence microscope with a camera

  • Samples labeled with the fluorophores of interest (e.g., fixed cells, protein conjugates on a slide)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare samples with each of the fluorophores to be compared. Ensure similar initial fluorescence intensity between samples if possible.

  • Define a region of interest (ROI) for each sample.

  • Illuminate the samples continuously with the appropriate excitation light for each fluorophore. Use the same illumination power and objective for all samples.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decayed.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

  • Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each fluorophore. The rate of decay indicates the photostability. The photobleaching half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from these curves.

Visualizing the Workflow: Copper-Free Click Chemistry Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with a DBCO-functionalized fluorophore like this compound. This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is a cornerstone of bioorthogonal chemistry.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Azide-modified Biomolecule Azide-modified Biomolecule Mixing Mixing Azide-modified Biomolecule->Mixing This compound This compound This compound->Mixing Incubation Incubation Mixing->Incubation Purification Purification Incubation->Purification Fluorescence Measurement Fluorescence Measurement Purification->Fluorescence Measurement GPCR_Signaling cluster_0 Cellular Engineering cluster_1 Labeling cluster_2 Imaging & Analysis Introduce Azide-modified Amino Acid Introduce Azide-modified Amino Acid Express GPCR with Azide Handle Express GPCR with Azide Handle Introduce Azide-modified Amino Acid->Express GPCR with Azide Handle Add this compound Add this compound Express GPCR with Azide Handle->Add this compound SPAAC Reaction SPAAC Reaction Add this compound->SPAAC Reaction Live-cell Imaging Live-cell Imaging SPAAC Reaction->Live-cell Imaging Track GPCR Localization Track GPCR Localization Live-cell Imaging->Track GPCR Localization Analyze Downstream Signaling Analyze Downstream Signaling Track GPCR Localization->Analyze Downstream Signaling

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Tamra-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the benchtop to the proper disposal of chemical reagents. 5-Carboxytetramethylrhodamine (5-Tamra) conjugated with dibenzocyclooctyne (dbco) is a fluorescent dye that requires careful handling and disposal. In the absence of specific federal or institutional guidelines for this exact compound, a conservative approach based on best practices for hazardous chemical and fluorescent dye disposal is essential.

Immediate Safety and Handling Protocol

All chemical waste, including 5-Tamra-dbco and materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. Rhodamines, the family of dyes to which TAMRA belongs, are known to be toxic and pose a biohazard, particularly to aquatic life, with potential for long-lasting environmental effects[1]. Direct contact can cause serious eye damage and skin irritation, and the compound may be harmful if swallowed or inhaled[1].

Therefore, all waste materials containing this dye must be disposed of through a licensed professional disposal service or an approved waste disposal plant[1]. It is crucial not to dispose of this compound with household garbage or pour it down the drain[1][2].

Waste Categorization and Disposal Plan

A systematic approach to waste management is critical for both safety and compliance. The following table outlines the categorization and recommended disposal route for waste generated from the use of this compound.

Waste CategoryDescriptionDisposal Procedure
Solid Waste Unused or expired this compound powder.Collect in a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical. Arrange for pickup by a certified hazardous waste disposal service.
Liquid Waste Solutions containing this compound (e.g., stock solutions, reaction mixtures, instrument waste).Collect in a designated, sealed, and leak-proof waste container. Label the container clearly as "Hazardous Waste" with the full chemical name. Do not mix with other incompatible waste streams. Arrange for professional disposal.
Contaminated Labware Gloves, pipette tips, paper towels, gels, and other disposable materials that have come into contact with this compound.Collect in a dedicated, clearly labeled hazardous waste container with a liner. Seal the container when not in use and when full. Dispose of through your institution's hazardous waste program[3].
Empty Containers The original vial or container that held the this compound powder.Triple-rinse the container with a suitable solvent (e.g., the solvent used for your stock solution). Collect all rinsate as hazardous liquid waste. After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[4].

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Waste Generation (this compound) B Identify Waste Type A->B C Solid Waste (Pure compound) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Materials (Gloves, tips, etc.) B->E Contaminated F Empty Container B->F Empty G Collect in Labeled, Sealed Hazardous Waste Container C->G H Collect in Labeled, Sealed Hazardous Liquid Waste Container D->H I Collect in Labeled, Lined Hazardous Waste Container E->I J Triple-Rinse with Appropriate Solvent F->J K Store in Designated Hazardous Waste Accumulation Area G->K H->K I->K L Collect Rinsate as Hazardous Liquid Waste J->L M Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) J->M N Arrange for Pickup by Certified Waste Disposal Service K->N L->H

References

Safeguarding Your Research: A Guide to Handling 5-TAMRA-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 5-TAMRA-DBCO is critical for laboratory safety and experimental success. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimizing risk and ensuring the integrity of your work.

Immediate Safety and Handling Protocols

This compound is a fluorescent dye containing a dibenzocyclooctyne (DBCO) group, widely used in copper-free click chemistry applications. While specific hazard data for this compound is not extensively published, the available safety information for similar TAMRA and DBCO compounds necessitates careful handling to avoid potential irritation and other health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Standard laboratory safety practices should always be followed. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1] Avoid direct contact with the compound. In the event of exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water.[1][2] If the compound comes into contact with the eyes, flush with copious amounts of water as a precautionary measure.[1][2] Should inhalation occur, move the individual to fresh air.[2] Seek medical attention if any irritation or symptoms persist.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to create a barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes and airborne particles.[1][2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area (fume hood)Minimizes inhalation of dust or aerosols.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory until its use in an experiment is essential for safety and maintaining the compound's integrity.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound is typically a red solid.[3] It should be stored at -20°C in a dry, dark environment to maintain its stability and should be protected from light.[3][4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's reactivity.

Preparation of Solutions

When preparing solutions, do so within a chemical fume hood. This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] Use appropriate, calibrated pipettes and glassware. Ensure all equipment is clean and dry before use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation

All materials that have come into contact with this compound should be considered chemical waste. This includes:

  • Unused or expired solid compound

  • Solutions containing this compound

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves)

Segregate this waste from other laboratory waste streams.

Disposal Procedure
  • Solid Waste: Collect all contaminated solid materials, including gloves and weighing papers, in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled liquid chemical waste container. Do not pour solutions down the drain.

  • Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Inspect This compound B Store at -20°C Protect from Light A->B C Equilibrate to Room Temperature B->C D Prepare Solutions in Fume Hood (DMSO/DMF) C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Proceed to Experiment F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Solid and Liquid Chemical Waste F->H Generate Waste I Label Waste Containers H->I J Arrange for EHS Pickup I->J

Standard operational workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.